molecular formula C8H6F2O2 B031558 2,5-Difluorophenylacetic acid CAS No. 85068-27-5

2,5-Difluorophenylacetic acid

Katalognummer: B031558
CAS-Nummer: 85068-27-5
Molekulargewicht: 172.13 g/mol
InChI-Schlüssel: FKCRTRYQHZHXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluorophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCRTRYQHZHXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234131
Record name 2,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-27-5
Record name 2,5-Difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluorophenylacetic Acid (CAS: 85068-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetic acid, with the CAS registry number 85068-27-5, is a fluorinated aromatic carboxylic acid. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data presentation for the scientific community.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical processes.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 85068-27-5[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol
Appearance White to off-white solid[2]
Melting Point 126-128 °C[3]
Boiling Point 219 °C (rough estimate)
Solubility Slightly soluble in chloroform and methanol.
pKa 3.81 ± 0.10 (Predicted)
Spectroscopic Data

The following sections provide details on the key spectroscopic signatures of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available through the NIST WebBook.[1] Key characteristic peaks include a broad O-H stretch from the carboxylic acid group, a C=O stretch, and C-F stretching vibrations.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can also be accessed via the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed experimental NMR data with assigned chemical shifts and coupling constants for this compound is not readily available in the searched literature, typical spectral regions for the protons, carbons, and fluorine atoms can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the carboxylic acid. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The spectrum would exhibit signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals would be split due to carbon-fluorine coupling.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with splitting patterns influenced by fluorine-fluorine and fluorine-proton couplings.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, a general and adaptable method is the Willgerodt-Kindler reaction.[4][5] This reaction converts an aryl alkyl ketone into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of this compound via the Willgerodt-Kindler Reaction (Proposed)

This protocol is a proposed adaptation based on the general principles of the Willgerodt-Kindler reaction.

Materials:

  • 2,5-Difluoroacetophenone

  • Sulfur

  • Morpholine

  • Dioxane (or another suitable high-boiling solvent)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluoroacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) in dioxane.

    • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide.

    • Purify the crude product by column chromatography or recrystallization.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified thioamide in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10-20%).

    • Heat the mixture to reflux for 6-12 hours, or until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

    • The this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to afford the final product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis_Workflow cluster_thioamide Thioamide Formation cluster_hydrolysis Hydrolysis 2_5_Difluoroacetophenone 2,5-Difluoroacetophenone Reagents1 Sulfur, Morpholine Dioxane, Reflux 2_5_Difluoroacetophenone->Reagents1 Thioamide 2,5-Difluorophenylthio- acetomorpholide Reagents1->Thioamide Reagents2 NaOH (aq), Ethanol Reflux Thioamide->Reagents2 Acidification HCl (aq) Reagents2->Acidification Intermediate Carboxylate Salt Final_Product This compound Acidification->Final_Product Furanone_Synthesis DFPA This compound Activation Activation (e.g., SOCl₂, Oxalyl Chloride) DFPA->Activation Acid_Chloride 2,5-Difluorophenylacetyl Chloride Activation->Acid_Chloride Coupling Esterification or Friedel-Crafts type reaction Acid_Chloride->Coupling Furanone_Precursor Furanone Precursor (e.g., a substituted 3-hydroxy-2,2-dimethylpropanoic acid derivative) Furanone_Precursor->Coupling Target_Molecule 2,2-dimethyl-4-(2,5-difluorophenyl)- 5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone Coupling->Target_Molecule

References

physical and chemical properties of 2,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for the determination of its key characteristics, and an exploration of its synthesis and reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1][2]
Appearance White to off-white solid, crystals, or crystalline flakes.[3][4][5]
Melting Point 126-128 °C[1][2][3]
Boiling Point 219 °C (rough estimate)[3]
Density 1.02 g/cm³[3]
pKa 3.81 ± 0.10 (Predicted)[3][6]
Solubility Slightly soluble in Chloroform and Methanol.[3][6] Quantitative data is not readily available in the searched literature.
CAS Number 85068-27-5[1][2][3]

Spectroscopic Data

While detailed spectral data with peak assignments for this compound were not explicitly found in the search results, general principles of spectral interpretation for similar compounds are well-established. Researchers can expect the following characteristic signals:

¹H NMR:

  • A singlet or multiplet for the methylene (-CH₂) protons.

  • Complex multiplets in the aromatic region due to the protons on the difluorinated phenyl ring, with coupling to both other protons and the fluorine atoms.

  • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

¹³C NMR:

  • A signal for the methylene carbon.

  • A signal for the carboxylic carbon.

  • Multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituents (C-F coupling).

FTIR:

  • A broad O-H stretching band for the carboxylic acid.

  • C-H stretching bands for the aromatic and methylene groups.

  • A strong C=O stretching band characteristic of a carboxylic acid.

  • C-F stretching bands.

  • C-C stretching bands within the aromatic ring.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Grind Sample to Fine Powder start->powder pack Pack into Capillary Tube powder->pack place Place in Melting Point Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow Near MP observe Observe Melting heat_slow->observe record Record Temperature Range observe->record

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility). A standardized solution of a strong base (e.g., NaOH) is prepared.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution, which is stirred continuously. The burette is filled with the standardized base solution.

  • Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Standard Acid Solution add_base Add Base in Increments prep_acid->add_base prep_base Prepare Standard Base Solution prep_base->add_base calibrate_ph Calibrate pH Meter record_ph Record pH after Each Addition calibrate_ph->record_ph add_base->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half- Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half- Equivalence Point find_hep->determine_pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Synthesis

A common route for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction. While a specific protocol for this compound was not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds. Another potential route is the carbonylation of a corresponding benzyl halide.

General Synthetic Approach (Willgerodt-Kindler Reaction):

This reaction typically involves the conversion of an acetophenone to a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid.

Synthesis_Willgerodt_Kindler start 2,5-Difluoroacetophenone reagents Sulfur (S₈) Morpholine thioamide Thioamide Intermediate start->thioamide Willgerodt-Kindler Reaction hydrolysis Acid or Base Hydrolysis product 2,5-Difluorophenylacetic Acid thioamide->product Hydrolysis

Caption: General Willgerodt-Kindler Synthesis Route.

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the fluorinated aromatic ring.

  • Carboxylic Acid Reactions: It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Aromatic Ring Reactions: The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the presence of two fluorine atoms can make such reactions challenging. Nucleophilic aromatic substitution is also a possibility under certain conditions. The fluorine substituents enhance the acidity of the carboxylic acid group through their electron-withdrawing inductive effect.

Biological Activity and Signaling Pathways

While this compound is a key intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory agents and other bioactive molecules, specific signaling pathways in which it is directly involved are not well-documented in the public domain.[4][7] The biological effects of compounds derived from it will depend on the overall structure of the final molecule.

The metabolism of fluorinated aromatic compounds in biological systems is complex and can involve enzymatic degradation pathways. For instance, the biodegradation of fluoroaromatics can proceed through hydroxylation and subsequent ring cleavage, although the C-F bond is generally stable.[8][9][10] It is important to note that no specific metabolic pathway for this compound has been detailed in the provided search results.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical properties and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules. The experimental protocols provided herein offer a foundation for the characterization and quality control of this important synthetic intermediate. Further research into its specific biological activities and metabolic fate will undoubtedly expand its applications in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 2,5-Difluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and potential. For researchers and drug development professionals, understanding and quantifying solubility is a foundational step that influences everything from reaction kinetics and purification strategies to formulation design and bioavailability. Poor solubility remains a leading cause of failure for promising drug candidates. This guide is designed to provide a comprehensive technical overview of the solubility of 2,5-Difluorophenylacetic acid, a key building block in pharmaceuticals and fine chemicals.[1] By integrating theoretical principles with practical experimental guidance, we aim to empower scientists to make informed decisions and navigate the complexities of solvent selection and solution-based processes.

Physicochemical Profile of this compound

Before delving into its behavior in various solvents, it is essential to understand the intrinsic properties of this compound (CAS No: 85068-27-5).[2] The molecule's structure—a phenylacetic acid core functionalized with two electron-withdrawing fluorine atoms—governs its polarity, hydrogen bonding capability, and crystal lattice energy, all of which are paramount to its solubility.

The carboxylic acid group (-COOH) provides a site for strong hydrogen bonding (both as a donor and acceptor) and introduces significant polarity. The difluorinated phenyl ring is largely non-polar but the fluorine atoms increase the molecule's overall polarity compared to phenylacetic acid itself. The interplay between the polar carboxylic head and the moderately polar aromatic body dictates its affinity for different types of solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 126-128 °C[3][4]
pKa (Predicted) 3.81 ± 0.10[3]
logP (Octanol/Water Partition Coefficient) 1.59 (Predicted)[5]
Appearance White to Off-White Solid[3]

Note: pKa and logP values are predicted and serve as valuable estimates for acidity and lipophilicity, respectively.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a solid to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

Key Intermolecular Forces at Play:
  • Hydrogen Bonding: The carboxylic acid moiety of this compound can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to interact favorably.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar functional groups. Polar solvents, both protic (like ethanol) and aprotic (like acetone), can engage in these interactions.

  • Van der Waals Forces (Dispersion): These forces are present in all molecules and are the primary mode of interaction for non-polar solvents like hexane.

The diagram below illustrates the fundamental energetic balance that dictates the dissolution process.

cluster_solid Solid State (Before Dissolution) cluster_solution Solution State (After Dissolution) Solute_Solute Solute-Solute Interactions (Lattice Energy) Solvent_Solvent Solvent-Solvent Interactions Energy_Input Energy Input (Overcome Interactions) Solute_Solute->Energy_Input Solvent_Solvent->Energy_Input Solute_Solvent Solute-Solvent Interactions Energy_Output Energy Output (Favorable Solvation) Solute_Solvent->Energy_Output Energy_Input->Solute_Solvent Dissolution Occurs if Energy Output ≥ Energy Input start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate on Shaker (25°C, 48h) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw & Filter Supernatant (0.22 µm) C->D E 5. Prepare Serial Dilution of Filtered Sample D->E F 6. Analyze by HPLC (vs. Calibration Curve) E->F G 7. Calculate Concentration & Apply Dilution Factor F->G H Solubility Value (mg/mL) G->H

References

2,5-Difluorophenylacetic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for 2,5-Difluorophenylacetic acid (CAS No: 85068-27-5), intended for researchers, scientists, and professionals in drug development. This document outlines the key physical, chemical, and toxicological properties, alongside recommended handling procedures and experimental methodologies for safety assessment.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline substance. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the influence of its fluorine atoms on molecular properties such as metabolic stability and binding affinity.[1]

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol
Melting Point 126-128 °C[2]
Boiling Point 219°C (rough estimate)[2]
Density 1.02 g/cm³[2]
pKa 3.81 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol.[2]
Storage Temperature Room Temperature, sealed in a dry environment.[2]

Toxicological and Safety Data

This compound is classified as an irritant. The following table summarizes its hazard classifications and associated statements.

Hazard ClassificationGHS PictogramSignal WordHazard Statements (H-codes)
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.[2]
Precautionary Measures (P-codes)

A comprehensive set of precautionary statements is associated with the handling of this compound. Key recommendations include:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

  • Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications indicate that standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were likely performed. The following are representative methodologies for determining skin and eye irritation.

Skin Irritation Testing (Representative Protocol based on OECD 404)

The in vivo dermal irritation test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy, young adult albino rabbits are typically used.[3]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[4]

  • Application: 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch.[3][4]

  • Exposure: The patch is left in place for a 4-hour exposure period.[3]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. Scoring of the irritation is performed according to a standardized scale.[3]

Eye Irritation Testing (Representative Protocol based on OECD 405)

The acute eye irritation test evaluates the potential of a substance to produce reversible changes in the eye.

  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[5]

  • Application: A single dose of 0.1 mL of the test substance (if liquid) or not more than 0.1 g (if solid) is placed in the conjunctival sac of one eye of the animal.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness according to a standardized scoring system.[5]

Hazard Assessment and Handling Workflow

The following diagram illustrates the logical workflow from substance identification to the implementation of safety measures in a research setting.

cluster_0 Substance Identification & Properties cluster_1 Hazard Identification cluster_2 Risk Assessment & Control cluster_3 Safe Handling & Emergency Procedures A This compound CAS: 85068-27-5 B Physical State: Solid Melting Point: 126-128 °C A->B C GHS Hazard Classification B->C Leads to D Skin Irritation (Cat. 2) Eye Irritation (Cat. 2) STOT SE (Cat. 3) C->D E Precautionary Statements D->E Requires F Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat E->F G Engineering Controls - Fume Hood - Proper Ventilation E->G H Handling Procedures - Avoid dust formation - Wash hands after use G->H Enables I First Aid Measures - Skin: Wash with water - Eyes: Rinse with water H->I J Storage & Disposal - Store in a dry, well-ventilated area - Dispose according to regulations H->J

Figure 1: Hazard Assessment and Safe Handling Workflow for this compound.

Signaling Pathways and Mechanism of Action

Conclusion

This compound is a valuable research chemical with defined irritant properties. Adherence to the safety guidelines outlined in its SDS is crucial for minimizing risk in a laboratory setting. This includes the use of appropriate personal protective equipment, proper engineering controls, and awareness of emergency procedures. While detailed toxicological data is limited, the provided information serves as a comprehensive guide for its safe handling and use by researchers and drug development professionals.

References

The Mechanism of Action of 2,5-Difluorophenylacetic Acid Derivatives as Selective COX-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-difluorophenylacetic acid have emerged as a significant class of compounds in medicinal chemistry, particularly in the development of selective anti-inflammatory agents. The incorporation of the 2,5-difluorophenyl moiety can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action for a prominent class of these derivatives: diaryl furanones that act as selective cyclooxygenase-2 (COX-2) inhibitors.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for these this compound-derived furanones is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective inhibitors of both COX-1 and COX-2. While their therapeutic effects are derived from COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[6][7]

The diaryl furanone derivatives, including those incorporating a 2,5-difluorophenyl group, are designed to selectively bind to and inhibit the COX-2 isoform. This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The specific stereochemistry and bulky side groups of the diaryl furanone molecules allow them to fit into the active site and side pocket of COX-2, leading to potent inhibition, while their interaction with the narrower COX-1 active site is sterically hindered.[5]

By selectively inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[6][8]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by the this compound-derived furanone COX-2 inhibitors.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis PLA2->Membrane_Phospholipids COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates COX2_Inhibitor This compound Derivative (Furanone) COX2_Inhibitor->COX2 Inhibits

Caption: COX-2 Inhibition Signaling Pathway.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

The following table summarizes the in vitro inhibitory activity of representative diaryl furanone derivatives against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone)>500.041>1219[2]
Methyl sulfone derivative with para-n-butyl on 4-phenyl ring>1000.06>1667[9]
Rofecoxib>200.05>400[9]
Celecoxib330.07472[9]

Experimental Protocols

In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantitative analysis of the COX product prostaglandin E2 (PGE2).[3]

1. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Internal standard (e.g., PGE2-d4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare the reaction mixture in an Eppendorf tube by combining 146 μL of Tris-HCl buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine.

  • Add 20 μL of the enzyme solution (0.2 μg COX-2 or 0.1 μg COX-1) to the reaction mixture and incubate at room temperature for 2 minutes.

  • Add 2 μL of the test compound solution (at various concentrations) or DMSO (for control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 10 μL of arachidonic acid solution (final concentration ~10-20 μM).

  • Incubate the reaction mixture at 37°C for 2 minutes.

  • Terminate the reaction by adding 10 μL of 1M HCl.

  • Add the internal standard (PGE2-d4).

  • Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the amount of PGE2 produced using the LC-MS/MS system by monitoring the specific parent-daughter ion transitions for PGE2 and the internal standard.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

COX_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent_Prep Prepare Reagents: - Buffer - Co-factors - Enzyme - Substrate Pre_Incubation Pre-incubate Enzyme with Test Compound or DMSO Reagent_Prep->Pre_Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions in DMSO) Compound_Prep->Pre_Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Extraction Prostaglandin Extraction Reaction_Stop->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Calculate % Inhibition and IC50 Values LCMS_Analysis->Data_Processing COX_Selectivity_Logic cluster_inhibition Enzyme Inhibition cluster_outcomes Pharmacological Outcomes Derivative This compound Derivative (Furanone) COX2_Inhibition Potent Inhibition of COX-2 Derivative->COX2_Inhibition COX1_Inhibition Weak Inhibition of COX-1 Derivative->COX1_Inhibition Therapeutic_Effect Anti-inflammatory, Analgesic, Antipyretic Effects COX2_Inhibition->Therapeutic_Effect Leads to Reduced_Side_Effects Reduced Gastrointestinal Side Effects COX1_Inhibition->Reduced_Side_Effects Leads to

References

Spectroscopic Unveiling of 2,5-Difluorophenylacetic Acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Difluorophenylacetic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles. Our focus extends beyond mere data presentation to elucidate the "why" behind the spectral features, empowering you to confidently identify and characterize this versatile compound.

Introduction: The Critical Role of Spectroscopic Verification

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of chemical entities are paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical workflow, providing a detailed molecular fingerprint. This compound, with its nuanced structure, presents an excellent case study for the application of these powerful analytical tools. The presence of the fluorine atoms and the carboxylic acid moiety introduces distinct spectral signatures that, when correctly interpreted, leave no room for ambiguity. This guide will walk you through the process of acquiring and interpreting this crucial data, ensuring the integrity of your research and the quality of your drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.

Predicted ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~11-13Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift is concentration-dependent.
~7.0-7.2Multiplet3HAr-HThe aromatic protons are coupled to each other and to the fluorine atoms, resulting in complex multiplets. The electron-withdrawing nature of the fluorine atoms causes a downfield shift compared to unsubstituted benzene.
~3.7Singlet2H-CH₂-The methylene protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum can be predicted to provide a carbon map of the molecule. The carbon signals will be influenced by the electronegative fluorine atoms and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentCausality of Chemical Shift
~175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
~155-160 (d, ¹JCF)C2, C5The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, and are significantly deshielded by the fluorine atoms.
~115-120 (d, ²JCF)C1, C3, C4, C6The other aromatic carbons will also show coupling to the fluorine atoms (two-bond and three-bond couplings) and will be shifted based on their position relative to the fluorine and acetic acid substituents.
~40-CH₂-The methylene carbon is in a typical aliphatic region but is slightly deshielded by the adjacent aromatic ring and carbonyl group.
Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being investigated).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring. The gas-phase IR spectrum is available in the NIST Chemistry WebBook[1].

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3580Sharp, MediumO-H stretchMonomeric carboxylic acid O-H stretching
~3000-3100MediumC-H stretchAromatic C-H stretching
~2900-3000MediumC-H stretchAliphatic C-H stretching of the -CH₂- group
~1760StrongC=O stretchCarbonyl stretching of the carboxylic acid
~1600, ~1500MediumC=C stretchAromatic ring C=C stretching
~1200-1300StrongC-O stretchC-O stretching of the carboxylic acid
~1100-1200StrongC-F stretchC-F stretching of the fluoro groups

Interpretation of the IR Spectrum:

The most prominent feature of the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a carboxylic acid. The presence of a sharp band around 3580 cm⁻¹ is indicative of the O-H stretch of a monomeric carboxylic acid, as would be expected in the gas phase. In a condensed phase (solid or liquid), this would typically be a very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding. The various C-H stretches confirm the presence of both aromatic and aliphatic protons. The strong absorptions in the 1100-1300 cm⁻¹ region are consistent with the C-O and C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and compare them to known correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound[2].

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentPlausible Fragmentation Pathway
172[C₈H₆F₂O₂]⁺˙Molecular ion (M⁺˙)
127[C₇H₄F₂]⁺Loss of the carboxyl group (-COOH)
99[C₆H₄F]⁺Loss of CO from the [C₇H₄F₂]⁺ fragment

Interpretation of the Mass Spectrum:

In an EI mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 172 for this compound. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group, which would result in a fragment at m/z 127. Further fragmentation of the aromatic ring can also occur. The presence of two fluorine atoms will result in a characteristic isotopic pattern for fragments containing the aromatic ring.

Fragmentation_Pathway M [C₈H₆F₂O₂]⁺˙ m/z = 172 (Molecular Ion) F1 [C₇H₄F₂]⁺ m/z = 127 M->F1 - COOH F2 [C₆H₄F]⁺ m/z = 99 F1->F2 - CO

Caption: Plausible EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171 would be expected.

  • Data Analysis:

    • Identify the molecular ion or pseudomolecular ion peak.

    • If fragmentation data is desired, perform MS/MS experiments by isolating the ion of interest and subjecting it to collision-induced dissociation (CID).

Conclusion: A Coherent Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and verification of this compound. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide serves as a practical resource for scientists in the pharmaceutical industry, enabling them to make data-driven decisions and accelerate the drug development pipeline.

References

The Power of a Single Atom: A Technical Guide to Fluorine Bioisosterism Through the Lens of 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of tools available to medicinal chemists, bioisosterism stands out as a powerful strategy for rational drug design. This guide delves into the nuanced world of fluorine bioisosterism, a cornerstone of contemporary pharmaceutical development.[1][2] By replacing hydrogen with fluorine, chemists can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity, often transforming a promising compound into a viable drug candidate.[2][3][4] We will explore the fundamental principles of this strategy, focusing on a case study of 2,5-Difluorophenylacetic acid. This document provides an in-depth analysis of the physicochemical consequences of such a substitution, complete with detailed experimental protocols and data interpretation, to arm researchers with the knowledge to effectively harness the unique properties of fluorine.

The Foundation: Bioisosterism in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing atoms or groups of atoms with other, chemically or physically similar, atoms or groups.[5] The goal is to create a new molecule that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, reduced toxicity, or optimized pharmacokinetic properties. The concept has evolved from the classical understanding of isosteres (atoms with the same number of valence electrons) to a more functional approach where replacements are based on similar steric, electronic, and solubility characteristics.[6]

The Strategic Advantage: Fluorine as a Hydrogen Bioisostere

The substitution of hydrogen with fluorine is one of the most widely and successfully employed bioisosteric replacements in drug design.[5][7] This is attributable to the unique combination of properties possessed by the fluorine atom.

  • Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric perturbation means that a fluorinated analogue can often bind to the target receptor or enzyme active site without significant disruption.[4]

  • Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][4] This can drastically alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to permeate biological membranes.[4][8]

  • Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical C-H bond.[3][8][9] This inherent stability makes it resistant to metabolic cleavage, particularly oxidation by cytochrome P450 (CYP450) enzymes.[3][4] Placing fluorine at a known site of metabolic attack—a "metabolic soft spot"—is a proven strategy to block metabolism, thereby increasing the drug's half-life and bioavailability.[3][4][5]

  • Modulation of Lipophilicity: The replacement of hydrogen with fluorine typically increases a molecule's lipophilicity (measured as logP or logD).[1][4] This can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with solubility and off-target effects.[4]

The following diagram illustrates the fundamental concept of bioisosteric replacement on a core chemical scaffold.

G cluster_0 Bioisosteric Replacement cluster_1 Resulting Physicochemical Changes P_H Phenylacetic Acid (Parent Scaffold) P_F This compound (Fluorinated Analog) P_H->P_F H → F Substitution Changes • Altered pKa • Increased Lipophilicity (LogP) • Enhanced Metabolic Stability • Modified Conformation P_F->Changes Impacts

Caption: Bioisosteric replacement of hydrogen with fluorine.

Case Study: Phenylacetic Acid vs. This compound

To understand the practical implications of fluorination, we will compare phenylacetic acid (the parent molecule) with its bioisostere, this compound. The latter is a valuable building block in the synthesis of pharmaceuticals, chosen precisely for the properties conferred by its difluoro substituents.[10][11]

Comparative Physicochemical Properties

The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring is expected to have a measurable impact on the acidity of the carboxylic acid group and the overall lipophilicity of the molecule.

PropertyPhenylacetic AcidThis compoundRationale for Change
CAS Number 103-82-285068-27-5-
Molecular Formula C₈H₈O₂C₈H₆F₂O₂-
Molecular Weight 136.15 g/mol 172.13 g/mol Addition of two fluorine atoms and removal of two hydrogen atoms.
Melting Point 76-78 °C126-128 °CAltered crystal lattice energy due to changes in intermolecular forces.
pKa (Predicted) ~4.31~3.85The strong inductive effect of the two fluorine atoms withdraws electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity (lowering pKa).[8]
LogP (Predicted) ~1.41~1.85Fluorine is more lipophilic than hydrogen, increasing the molecule's preference for the non-polar (octanol) phase.[4]
Synthesis of this compound

This compound is a known chemical intermediate.[10][12][13] While multiple synthetic routes exist, a common laboratory-scale approach involves the conversion of 2,5-difluorobenzyl bromide. The following protocol is a representative example.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2,5-difluorobenzyl bromide.

Materials:

  • 2,5-Difluorobenzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in the oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether.

    • Dissolve 2,5-difluorobenzyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. An excess of dry ice is required.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Isolation:

    • Slowly quench the reaction mixture by adding 1 M hydrochloric acid until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure this compound.

Experimental Validation of Physicochemical Properties

Accurate determination of pKa and LogP is crucial for validating the effects of fluorination and for building reliable structure-activity relationships (SAR).

pKa Determination by Potentiometric Titration

This method involves titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[14][15]

G start Start prep Prepare aqueous solution of This compound (known concentration) start->prep calibrate Calibrate pH meter with standard buffers prep->calibrate titrate Titrate with standardized NaOH solution, recording pH after each addition calibrate->titrate plot Plot pH vs. Volume of NaOH added titrate->plot find_ep Determine Equivalence Point (steepest point of curve) plot->find_ep find_half_ep Find Volume at Half-Equivalence Point find_ep->find_half_ep read_pka Read pH at Half-Equivalence Point. This pH is the pKa. find_half_ep->read_pka end_node End read_pka->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh the this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments, recording the pH after each addition.

  • Analysis: Plot the pH value (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the point of maximum slope). The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid.[15]

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional approach for measuring the octanol-water partition coefficient (LogP).[16]

G start Start prep Prepare solution of compound in octanol-saturated water (or water-saturated octanol) start->prep mix Add equal volume of the other phase (water or octanol) prep->mix equilibrate Shake vigorously to allow partitioning. Let layers separate. mix->equilibrate sample Carefully sample both the aqueous and octanol layers equilibrate->sample analyze Determine compound concentration in each layer using a suitable analytical method (e.g., UV-Vis, HPLC) sample->analyze calculate Calculate LogP: LogP = log([Conc]octanol / [Conc]aqueous) analyze->calculate end_node End calculate->end_node

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and buffered water (e.g., pH 7.4 for LogD measurement) and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add an equal volume of the corresponding pre-saturated second phase.

  • Equilibration: Cap the container and shake it for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Analysis: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Impact on Metabolic Stability: A Mechanistic View

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[3][4] Aromatic rings are common sites for oxidative metabolism by CYP450 enzymes, which typically involves hydroxylation.

G cluster_0 Metabolism of Phenylacetic Acid cluster_1 Metabolism of this compound P_H Phenylacetic Acid C-H bond (metabolically labile) Metabolite Hydroxylated Metabolite C-OH bond P_H->Metabolite CYP450 Oxidation P_F This compound C-F bond (strong, stable) No_Reaction Metabolism Blocked P_F->No_Reaction CYP450 Oxidation G start Start pre_incubate Pre-incubate liver microsomes and test compound at 37°C start->pre_incubate initiate Initiate reaction by adding NADPH co-factor pre_incubate->initiate time_points Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Quench reaction in aliquots with cold acetonitrile time_points->quench analyze Analyze remaining parent compound concentration in each sample by LC-MS/MS quench->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) from the slope of the line plot->calculate end_node End calculate->end_node

References

The Impact of Fluorine Substitution on the Electronic Landscape of 2,5-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic effects exerted by the two fluorine atoms in 2,5-Difluorophenylacetic acid. By examining the interplay of inductive and resonance effects, this document elucidates how these fluorine substituents modulate the acidity of the carboxylic acid moiety and influence the overall electronic characteristics of the molecule. This guide will present quantitative data, detailed experimental methodologies for key characterizations, and a visual representation of the electronic interactions, offering a comprehensive resource for professionals in the field.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other high-performance materials.[1][2] The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[1][2] Understanding the fundamental electronic effects of these fluorine substituents is paramount for predicting molecular interactions and designing novel compounds with tailored properties. This guide will delve into the nuanced electronic landscape of this compound, with a focus on the powerful electron-withdrawing nature of fluorine.

Electronic Effects of Fluorine

The electronic influence of the fluorine atoms in this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the phenyl ring and, consequently, from the acetic acid side chain. This polarization of the C-F bond is a dominant factor in the electronic character of the molecule.

  • Resonance Effect (+R): The fluorine atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

In this compound, the fluorine atom at the 2-position (ortho to the acetic acid group) and the fluorine atom at the 5-position (meta to the acetic acid group) both contribute to the overall electronic environment.

Quantitative Analysis of Electronic Effects

The most direct measure of the electronic influence of the fluorine atoms on the carboxylic acid moiety is the acid dissociation constant (pKa).

CompoundpKa
Phenylacetic Acid4.31[3][4]
This compound 3.81 (Predicted) [5]

Table 1: Comparison of pKa values.

The significantly lower predicted pKa of this compound compared to its non-fluorinated counterpart, phenylacetic acid, provides strong evidence for the net electron-withdrawing character of the two fluorine atoms.[3][4][5] This enhanced acidity is a direct consequence of the stabilization of the resulting carboxylate anion through the inductive effects of the fluorine substituents. The electron withdrawal disperses the negative charge on the carboxylate, making the corresponding acid a stronger proton donor.

The Hammett Equation and Substituent Effects

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the equilibrium constant (K) of a substituted species to that of the unsubstituted species (K₀) through the equation:

log(K/K₀) = σρ

where σ is the substituent constant and ρ is the reaction constant. Electron-withdrawing groups have positive σ values. For fluorine, the Hammett constants are:

  • σ_meta_ (σ_m_): +0.34

  • σ_para_ (σ_p_): +0.06

While these values are for monosubstituted benzoic acids, they provide a quantitative indication of fluorine's electron-withdrawing nature, particularly at the meta position. The application to a disubstituted phenylacetic acid is more complex due to the potential for non-additivity and the presence of an ortho substituent.

The Ortho Effect

The fluorine atom at the 2-position introduces an "ortho effect," which is a combination of electronic and steric influences. Ortho substituents, regardless of their electronic nature, often lead to an increase in the acidity of benzoic acids.[6][7] This is attributed to steric hindrance that can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and thereby increasing its acidity.[6] In the case of this compound, the ortho fluorine's strong inductive effect, combined with this potential steric influence, contributes significantly to the overall acidity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual titration of a solution of the acid with a standardized base, while monitoring the pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

Determination of pKa by NMR Spectroscopy

This technique relies on the change in the chemical shift of protons near the carboxylic acid group as a function of pH.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a deuterated solvent (e.g., D₂O) across a range of pH values.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each solution.

  • Data Analysis: Monitor the chemical shifts of the aromatic protons and the methylene protons of the acetic acid side chain. Plot the chemical shift of a specific proton versus the pH of the solution. This will generate a sigmoidal curve.

  • pKa Determination: The inflection point of this sigmoidal curve corresponds to the pKa of the carboxylic acid.[9]

Visualization of Electronic Effects

The following diagram illustrates the key electronic interactions within the this compound molecule.

electronic_effects cluster_ring 2,5-Difluorophenyl Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 CH2COOH CH₂COOH C1->CH2COOH σ-bond C2->C1 -I propagation C3 C3 C2->C3 F_ortho F C2->F_ortho σ-bond C3->C2 -I propagation C4 C4 C3->C4 C4->C3 -I propagation C5 C5 C4->C5 C5->C4 -I propagation C6 C6 C5->C6 F_meta F C5->F_meta σ-bond C6->C1 C6->C1 -I propagation F_ortho->C2 -I F_ortho->C2 +R F_meta->C5 -I F_meta->C5 +R

Figure 1: Electronic effects in this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms. This is quantitatively demonstrated by the predicted decrease in the pKa of the carboxylic acid group compared to the unsubstituted phenylacetic acid. The fluorine at the ortho position also introduces a steric "ortho effect" that further enhances acidity. A thorough understanding of these electronic principles, supported by experimental data, is crucial for leveraging this versatile molecule in the rational design of new drugs and advanced materials. The methodologies outlined in this guide provide a framework for the precise characterization of the electronic properties of this and other fluorinated compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides Using 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of amides using 2,5-difluorophenylacetic acid. Amide derivatives of this compound are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document outlines two primary synthetic methodologies: activation of the carboxylic acid using coupling agents and conversion to an acyl chloride followed by reaction with an amine.

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry.[2] Amides derived from this compound are valuable intermediates in the synthesis of a range of biologically active molecules, including potential antidepressants and analgesics.[3] The presence of two fluorine atoms on the phenyl ring can significantly alter the physicochemical properties of the parent molecule, a strategy often employed in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed experimental protocols for the synthesis of N-substituted-2-(2,5-difluorophenyl)acetamides, which can serve as key building blocks in drug discovery programs.

Data Presentation: A Comparative Overview of Amide Synthesis Methods

The following table summarizes common methods for the synthesis of amides from a carboxylic acid, such as this compound. The choice of method often depends on the nature of the amine, the desired scale, and the tolerance of other functional groups in the reactants.

MethodCoupling/Activating ReagentTypical SolventBaseTemperature (°C)General Yield RangeAdvantagesDisadvantages
Carbodiimide Coupling EDC or DCC with HOBtDMF, DCMDIPEA, TEA0 to RT70-95%Mild conditions, high yields, readily available reagents.[4]Byproduct removal can be challenging (especially with DCC).
Uronium Salt Coupling HATU, HBTUDMF, NMPDIPEA, TEA0 to RT80-98%Fast reaction times, high yields, low racemization.[4]Reagents are more expensive than carbodiimides.
Acyl Halide (Schotten-Baumann) Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)DCM, ToluenePyridine, TEA0 to RT75-90%Cost-effective for large-scale synthesis.[4]Harsher conditions, may not be suitable for sensitive substrates.[4]

Experimental Protocols

Protocol 1: Amide Synthesis using Carbodiimide Coupling (EDC/HOBt)

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride Formation

This protocol involves the conversion of this compound to its corresponding acyl chloride, which is then reacted with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step A: Formation of 2,5-Difluorophenylacetyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 2,5-difluorophenylacetyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the amine (1.0 eq) in anhydrous DCM and add pyridine or TEA (1.2 eq).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2,5-difluorophenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

Mandatory Visualizations

G cluster_workflow General Workflow for Amide Synthesis start This compound activation Activation of Carboxylic Acid start->activation Coupling agents (EDC, HATU) or Acyl chloride formation (SOCl₂) amine_addition Addition of Amine activation->amine_addition Forms reactive intermediate workup Reaction Work-up & Purification amine_addition->workup Amide bond formation product N-substituted-2-(2,5-difluorophenyl)acetamide workup->product Isolation of pure amide

Caption: General workflow for the synthesis of amides from this compound.

G cluster_drug_development Role of Fluorinated Amides in Drug Development cluster_properties Enhanced Properties lead_compound Lead Compound (e.g., with a labile amide bond) bioisosteric_replacement Bioisosteric Replacement (Introduction of Fluorine) lead_compound->bioisosteric_replacement fluorinated_amide Fluorinated Amide Derivative (e.g., from this compound) bioisosteric_replacement->fluorinated_amide improved_properties Improved Pharmacological Profile fluorinated_amide->improved_properties prop1 Increased Metabolic Stability improved_properties->prop1 prop2 Enhanced Binding Affinity improved_properties->prop2 prop3 Improved Bioavailability improved_properties->prop3

References

Application Note: A Robust Protocol for the Amide Coupling of 2,5-Difluorophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids and custom carboxylic acids into peptide chains is a cornerstone of modern drug discovery and development. These modifications can profoundly influence the peptide's conformation, stability, and biological activity. 2,5-Difluorophenylacetic acid is a valuable building block in this regard, as the introduction of fluorine atoms can enhance metabolic stability and binding affinity. However, the electron-withdrawing nature of the fluorine substituents can render the carboxylic acid less reactive, presenting a challenge for standard peptide coupling protocols. This application note provides a detailed, field-proven protocol for the efficient coupling of this compound to the N-terminus of a peptide, ensuring high yield and purity. We will delve into the rationale behind the choice of reagents and conditions, address potential challenges, and provide a comprehensive guide for researchers in peptide synthesis and medicinal chemistry.

Understanding the Challenge: Coupling of an Electron-Deficient Carboxylic Acid

The core of peptide synthesis is the formation of a stable amide bond between a carboxylic acid and an amine.[1] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] However, the two fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the carboxylate anion, making its activation more difficult compared to electron-rich or aliphatic carboxylic acids. Consequently, standard coupling conditions may result in sluggish reactions, low yields, and the formation of side products. To overcome this, a more potent activation strategy is required.

Recommended Coupling Reagents and Rationale

For the coupling of electron-deficient carboxylic acids like this compound, uronium/aminium salt-based coupling reagents are highly recommended due to their high reactivity and efficiency.[2] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices.[2]

  • HATU is generally considered more reactive than HBTU and is particularly effective for difficult couplings, including those involving sterically hindered amino acids or electron-deficient partners.[1] Its use often leads to faster reaction times and higher yields.

  • HBTU is a widely used and cost-effective coupling reagent that provides excellent results in most cases.[2] It is a reliable choice for the routine coupling of this compound.

In this protocol, we will focus on the use of HATU due to its superior performance in challenging coupling reactions. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) , is crucial to deprotonate the carboxylic acid and facilitate the activation process without competing in the coupling reaction.

Reaction Mechanism: HATU-Mediated Coupling

The mechanism of HATU-mediated amide bond formation involves a two-step process:

  • Activation: this compound is deprotonated by DIPEA. The resulting carboxylate anion attacks the electrophilic carbon atom of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.

  • Coupling: The N-terminal amine of the peptide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired amide bond and the release of byproducts.

HATU_Mechanism Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation DIPEA DIPEA DIPEA->Carboxylate Activated_Ester Activated O-Acylisourea Ester Carboxylate->Activated_Ester Activation HATU HATU HATU->Activated_Ester Coupled_Peptide N-Acylated Peptide Activated_Ester->Coupled_Peptide Coupling Byproducts Byproducts Activated_Ester->Byproducts Peptide_Amine Peptide N-terminal Amine Peptide_Amine->Coupled_Peptide Experimental_Workflow start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 4. Coupling Reaction (Add activation solution to resin) wash1->coupling activation 3. Prepare Activation Solution (this compound, HATU, DIPEA in DMF) activation->coupling monitoring 5. Monitor Reaction (Kaiser Test) coupling->monitoring wash2 6. Wash Resin (DMF, DCM) monitoring->wash2 cleavage 7. Cleavage and Deprotection (TFA/TIS/H2O) wash2->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification characterization 10. Characterization (LC-MS, etc.) purification->characterization end End: Purified Peptide characterization->end

References

Application of 2,5-Difluorophenylacetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluorophenylacetic acid is a versatile fluorinated building block increasingly utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1] The incorporation of the 2,5-difluorophenyl moiety can enhance a drug candidate's binding affinity to target receptors and improve its overall pharmacokinetic profile.[1] This application note details protocols for the use of this compound in the synthesis of a selective COX-2 inhibitor and an amide-based intermediate, highlighting its practical application in medicinal chemistry.

Application 1: Synthesis of a Selective COX-2 Inhibitor Intermediate

A key application of this compound is in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[2] COX-2 inhibitors are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective inhibitors. The synthesis involves a multi-step sequence, beginning with the conversion of this compound to its corresponding acyl chloride.

Experimental Protocol: Synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone

Step 1: Synthesis of 2,5-Difluorophenylacetyl Chloride

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.5 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is then added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2,5-difluorophenylacetyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Furanone Intermediate

The detailed multi-step synthesis of the final furanone compound from the acyl chloride is outlined in the literature. A key transformation involves the reaction of an intermediate derived from the acyl chloride with other building blocks to construct the furanone ring system. While the full detailed protocol from the primary literature was not available in the search, a known method for similar structures involves the reaction of an α-haloketone with a β-dicarbonyl compound.[3][4]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
12,5-Difluorophenylacetyl ChlorideThis compoundThionyl Chloride, DMFDCM2 hours>95 (crude)Not specified
22,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanoneIntermediate from Step 1VariousVariousNot specifiedNot specifiedNot specified

Note: Detailed quantitative data for the second step is dependent on the specific patented procedures.

Synthesis Workflow

G A This compound B 2,5-Difluorophenylacetyl Chloride A->B SOCl₂, DMF, DCM C Intermediate Synthesis B->C Further Reactions D 2,2-dimethyl-4-(2,5-difluorophenyl)- 5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone C->D Cyclization G cluster_reactants Reactants cluster_reagents Reagents A This compound C EDC·HCl A->C F Amide Product B Primary/Secondary Amine B->C C->F Amide Bond Formation D HOBt (optional) E DMF (Solvent)

References

2,5-Difluorophenylacetic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2,5-difluorophenylacetic acid as a pivotal building block in medicinal chemistry. It is tailored for researchers and professionals engaged in drug discovery and development, offering detailed insights into its role in synthesizing potent therapeutic agents, particularly in the realm of anti-inflammatory drugs. These notes include summaries of biological activity, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a valuable synthetic intermediate characterized by a phenylacetic acid core substituted with two fluorine atoms. This unique difluorination pattern significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These attributes make it an attractive starting point for the design of novel drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles. Its utility has been notably demonstrated in the synthesis of analogs of well-known drugs, such as celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The 2,5-difluorophenyl moiety often serves as a bioisosteric replacement for other groups, aiming to improve target binding affinity and reduce off-target effects.

Application in the Synthesis of Selective COX-2 Inhibitors

A significant application of this compound is in the development of selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation. Selective inhibition of COX-2 over the related COX-1 isoform is a critical strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The 2,5-difluorophenyl group has been incorporated into various heterocyclic scaffolds, such as furanones, to generate potent and selective COX-2 inhibitors. One such example is the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, an analog of the diarylheterocyclic class of COX-2 inhibitors.

Biological Activity of this compound Derivatives

The introduction of the 2,5-difluorophenyl moiety can significantly impact the biological activity of a molecule. In the context of COX-2 inhibitors, this substitution is often explored to enhance potency and selectivity. The following table summarizes the in vitro inhibitory activity of a celecoxib analog where the p-tolyl group is replaced by a 2,5-difluorophenyl group against human COX-1 and COX-2 enzymes.

CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib Analog (4-(5-(2,5-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)COX-1>100>19.3
COX-25.16
Celecoxib COX-11530
COX-20.05

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations involving this compound.

Protocol 1: General Synthesis of Diaryl Furanone COX-2 Inhibitors

This protocol outlines a general procedure for the synthesis of 3,4-diarylfuranone derivatives, which can be adapted for the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone. The synthesis involves the reaction of an appropriate arylacetic acid with a brominated ketone followed by cyclization.

Materials:

  • Substituted arylacetic acid (e.g., this compound)

  • α-Bromoketone (e.g., 2-bromo-1-(4-sulfamoylphenyl)propan-1-one)

  • Potassium hydroxide (KOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Esterification: To a solution of the α-bromoketone in DMF, add powdered potassium hydroxide and the substituted arylacetic acid at 10°C. Stir the reaction mixture at room temperature for 1 hour.

  • Cyclization: Dilute the reaction mixture with acetonitrile and cool to 10°C. Add DBU and stir for 30 minutes under an inert atmosphere.

  • Work-up: Quench the reaction by adding dilute hydrochloric acid at 10°C and stir for an additional 30 minutes. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diaryl furanone.

Protocol 2: Amide Coupling using this compound

This protocol describes a general method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DMF.

  • Addition of Reagents: Add DIPEA (3.0 eq) to the solution and cool the mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid cascade, leading to the production of prostaglandins which are key mediators of inflammation. Selective COX-2 inhibitors, derived from building blocks like this compound, block this pathway.

COX2_Pathway cluster_invisible Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (e.g., 2,5-DFPA Derivative) Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental Workflow: Amide Coupling

The diagram below outlines the general workflow for the synthesis of an amide derivative from this compound using a peptide coupling agent.

Amide_Coupling_Workflow Start This compound + Amine ReactionSetup Dissolve in Aprotic Solvent (e.g., DMF) Start->ReactionSetup ReagentAddition Add Base (e.g., DIPEA) Add Coupling Reagent (e.g., HATU) ReactionSetup->ReagentAddition Reaction Stir at Room Temperature ReagentAddition->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

References

preparation of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis and characterization of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, a potential selective cyclooxygenase-2 (COX-2) inhibitor, is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic protocol, mechanistic insights, and analytical characterization, structured to offer both practical guidance and a deeper understanding of the underlying chemical principles.

Introduction and Significance

2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone is a diaryl-substituted furanone derivative. The structural motif of a sulfonyl-substituted diaryl heterocycle is a well-established pharmacophore for the development of selective COX-2 inhibitors.[1] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The furanone core, as seen in the selective COX-2 inhibitor rofecoxib, serves as a suitable template for designing novel anti-inflammatory agents.[1] The synthesis and evaluation of analogs, such as the title compound, are crucial for exploring structure-activity relationships and developing new therapeutic candidates.[4][5]

Synthetic Pathway Overview

The synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone can be achieved through a multi-step process. A plausible and efficient synthetic route involves the preparation of a key α-bromoketone intermediate followed by its reaction with a substituted phenylacetic acid and subsequent intramolecular cyclization. This approach is analogous to established methods for the synthesis of similar diarylfuranone derivatives.[1]

Synthetic Pathway cluster_reactants Starting Materials A 1-(2,5-Difluorophenyl)-2-methylpropan-1-one B 2-Bromo-1-(2,5-difluorophenyl)-2-methylpropan-1-one A->B Bromination (e.g., NBS) D Intermediate Ester B:e->D:w Esterification (e.g., Triethylamine) C [4-(Aminosulfonyl)phenyl]acetic acid C:e->D:w E 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone D->E Intramolecular Cyclization (e.g., DBU)

Figure 1: Proposed synthetic scheme for the target furanone derivative.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)-2-methylpropan-1-one (Intermediate 1)

This initial step involves the α-bromination of a suitable ketone precursor. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(2,5-Difluorophenyl)-2-methylpropan-1-one111532-63-5184.1910 mmol
N-Bromosuccinimide (NBS)128-08-5177.9811 mmol
Benzoyl Peroxide (BPO)94-36-0242.230.5 mmol
Carbon Tetrachloride (CCl₄)56-23-5153.8250 mL

Procedure:

  • To a solution of 1-(2,5-difluorophenyl)-2-methylpropan-1-one (10 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide (0.5 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2,5-difluorophenyl)-2-methylpropan-1-one.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Part 2: Synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone (Final Product)

This step involves the reaction of the α-bromoketone with [4-(aminosulfonyl)phenyl]acetic acid, followed by an intramolecular cyclization to yield the final furanone product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Bromo-1-(2,5-difluorophenyl)-2-methylpropan-1-one (from Part 1)N/A263.085 mmol
[4-(Aminosulfonyl)phenyl]acetic acid5454-94-4215.225.5 mmol
Triethylamine (TEA)121-44-8101.1910 mmol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2152.246 mmol
Acetonitrile (CH₃CN)75-05-841.0540 mL

Procedure:

  • Dissolve [4-(aminosulfonyl)phenyl]acetic acid (5.5 mmol) in acetonitrile (20 mL) and add triethylamine (10 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-1-(2,5-difluorophenyl)-2-methylpropan-1-one (5 mmol) in acetonitrile (20 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The reaction initially forms an intermediate ester.[4]

  • Add DBU (6 mmol) to the reaction mixture and stir at room temperature for an additional 2-4 hours to facilitate the intramolecular cyclization. The presence of oxygen can be critical in this step, so performing the cyclization under an inert atmosphere is recommended.[1]

  • Monitor the formation of the furanone product by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Characterization Data (Expected):

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the difluorophenyl and aminosulfonylphenyl rings, the protons of the aminosulfonyl group, and the singlet for the two methyl groups at the C2 position of the furanone ring.
¹³C NMR Resonances for the carbonyl carbon of the furanone ring, the quaternary carbons, and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the title compound. Fragmentation patterns can provide further structural information.
FT-IR Characteristic absorption bands for the C=O stretching of the furanone ring, S=O stretching of the sulfonamide group, N-H stretching of the sulfonamide, and C-F stretching of the difluorophenyl ring.
Melting Point A sharp melting point range, indicative of the purity of the compound.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated values for the molecular formula C₁₈H₁₅F₂NO₄S.

Mechanism of Action and Biological Evaluation

The synthesized 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone is designed as a potential selective COX-2 inhibitor. The 4-(aminosulfonyl)phenyl moiety is a key pharmacophore that is known to confer COX-2 selectivity.[1]

COX-2 Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation & Pain) COX2->Prostaglandins Furanone {2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone | (Potential Inhibitor)} Furanone->COX2 Inhibition

Figure 2: Proposed mechanism of action via COX-2 inhibition.

For biological evaluation, the compound should be screened for its in vitro inhibitory activity against COX-1 and COX-2 enzymes to determine its potency and selectivity.[5] Further in vivo studies in animal models of inflammation and pain can then be conducted to assess its therapeutic potential.[6]

Safety and Handling

Standard laboratory safety precautions should be followed during the synthesis and handling of all chemicals. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

References

Application Notes & Protocols for the Synthesis of 2,5-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes: The Significance of 2,5-Difluorophenylacetic Acid in Medicinal Chemistry

This compound (2,5-DFPAA) and its derivatives are valuable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.

Key Advantages of the 2,5-Difluorophenyl Moiety:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing the 2,5-difluoro pattern can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Modulation of Lipophilicity: Fluorine is highly electronegative yet minimally increases steric bulk compared to other halogens. This unique property allows for the fine-tuning of a molecule's lipophilicity (logP), which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and creating favorable electrostatic or dipole-dipole interactions with target proteins, potentially enhancing binding affinity and potency.[1]

  • Improved Bioavailability: By enhancing metabolic stability and optimizing lipophilicity, the 2,5-difluoro substitution can lead to improved oral bioavailability of drug candidates.[2]

Due to these beneficial properties, 2,5-DFPAA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[2] For instance, it has been utilized in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, a compound with anti-inflammatory properties.

Overview of Synthetic Strategies

Several distinct synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, scalability, and tolerance to functional groups. The four primary strategies detailed in this document are:

  • Hydrolysis of 2,5-Difluorophenylacetonitrile: A classic two-step approach involving the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis.

  • Grignard Carboxylation of a 2,5-Difluorobenzyl Halide: A robust method that forms a Grignard reagent from a benzyl halide, which is then quenched with carbon dioxide.

  • Willgerodt-Kindler Reaction of 2,5-Difluoroacetophenone: A powerful rearrangement reaction that converts an aryl ketone into a thioamide, which is subsequently hydrolyzed to the carboxylic acid.

  • Direct Catalytic Carbonylation of a 2,5-Difluorobenzyl Halide: A modern approach using transition metal catalysts to directly insert carbon monoxide or use CO₂ as a C1 source.

The following sections provide detailed experimental protocols and comparative data for these key synthetic routes.

Experimental Protocols & Data

This method proceeds in two stages: formation of the nitrile from a benzyl halide, followed by acid-catalyzed hydrolysis.

cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Start1 2,5-Difluorobenzyl Bromide Reagent1 NaCN Ethanol/Water Start1->Reagent1 Product1 2,5-Difluorophenylacetonitrile Reagent1->Product1 SN2 Reaction Reagent2 H2SO4 / H2O Heat Product1->Reagent2 Product2 This compound Reagent2->Product2 Hydrolysis

Caption: Workflow for Nitrile Hydrolysis Route.

Protocol 1A: Synthesis of 2,5-Difluorophenylacetonitrile (Adapted from the synthesis of benzyl cyanide)

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add powdered sodium cyanide (26.0 g, 0.53 mol) and 45 mL of water. Warm the mixture on a water bath to dissolve the sodium cyanide.

  • Prepare a solution of 2,5-difluorobenzyl bromide (103.5 g, 0.50 mol) in 100 mL of 95% ethanol.

  • Add the ethanolic solution of 2,5-difluorobenzyl bromide dropwise to the warm cyanide solution over 45 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Add 250 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol 1B: Hydrolysis to this compound (Adapted from the hydrolysis of benzyl cyanide)

  • In a 1 L round-bottom flask fitted with a mechanical stirrer and reflux condenser, cautiously mix 120 mL of water and 85 mL of concentrated sulfuric acid.

  • To the warm acid solution, add the crude 2,5-difluorophenylacetonitrile (76.5 g, 0.50 mol).

  • Heat the mixture under reflux with vigorous stirring for 3 hours.

  • Cool the reaction mixture slightly and pour it into 500 mL of cold water with stirring to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold water until the washings are neutral.

  • Recrystallize the crude product from a water/ethanol mixture to yield pure this compound.

This route involves the formation of a highly reactive organometallic intermediate, which is then quenched with solid or gaseous carbon dioxide.

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Workup Start1 2,5-Difluorobenzyl Chloride Reagent1 Mg turnings Anhydrous THF, I2 (cat.) Start1->Reagent1 Product1 2,5-Difluorobenzylmagnesium Chloride Reagent1->Product1 Insertion Reagent2 1. CO2 (s) or (g) 2. H3O+ (e.g., aq. HCl) Product1->Reagent2 Product2 This compound Reagent2->Product2 Quench

Caption: Workflow for Grignard Carboxylation Route.

Protocol 2: Grignard Carboxylation

  • Set up a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Place magnesium turnings (13.4 g, 0.55 mol) and a small crystal of iodine in the flask.

  • Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Dissolve 2,5-difluorobenzyl chloride (81.3 g, 0.50 mol) in 150 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After completion, stir for an additional hour at room temperature.

  • Cool the Grignard solution in an ice-salt bath. In a separate large flask, place an excess of crushed dry ice (solid CO₂).

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Quench the reaction by slowly adding 200 mL of 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

This reaction converts 2,5-difluoroacetophenone into a thioamide intermediate using sulfur and an amine (e.g., morpholine), which is then hydrolyzed.

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis Start1 2,5-Difluoroacetophenone Reagent1 Sulfur (S8) Morpholine, Heat Start1->Reagent1 Product1 Phenylthioacetamide Intermediate Reagent1->Product1 Rearrangement Reagent2 H2SO4 / H2O (or NaOH then H3O+) Product1->Reagent2 Product2 This compound Reagent2->Product2 Hydrolysis

Caption: Workflow for Willgerodt-Kindler Route.

Protocol 3: Willgerodt-Kindler Reaction

  • In a 250 mL round-bottom flask, combine 2,5-difluoroacetophenone (31.2 g, 0.20 mol), morpholine (26.1 g, 0.30 mol), and elemental sulfur (9.6 g, 0.30 mol).

  • Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Cool the dark reaction mixture to room temperature and pour it into 200 mL of 10% aqueous sodium hydroxide.

  • Heat the resulting mixture to reflux for 4-6 hours to hydrolyze the intermediate thioamide.

  • Cool the solution and extract with toluene (2 x 100 mL) to remove any unreacted starting material and neutral byproducts.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1, which will precipitate the carboxylic acid.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Purify the crude this compound by recrystallization.

This protocol uses a transition metal catalyst to directly carbonylate the benzyl halide. The example below is adapted from a cobalt-catalyzed system.

Start1 2,5-Difluorobenzyl Chloride Reagents CO (gas) Co2(CO)8 (cat.) Base (e.g., NaOH) Methanol/Water Start1->Reagents Conditions Product1 This compound (after workup) Reagents->Product1 Catalytic Cycle

Caption: Workflow for Direct Carbonylation Route.

Protocol 4: Direct Carbonylation (Adapted from carbonylation of 2,3-difluorobenzyl chloride)

  • To a high-pressure autoclave reactor, add methanol (150 mL), water (50 mL), sodium hydroxide (22.0 g, 0.55 mol), and dicobalt octacarbonyl (Co₂(CO)₈) (1.7 g, 5 mmol).

  • Add 2,5-difluorobenzyl chloride (81.3 g, 0.50 mol) to the reactor.

  • Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide (CO) to 5-10 atm.

  • Heat the reactor to 80-90 °C with vigorous stirring. Maintain the CO pressure throughout the reaction (typically 4-6 hours).

  • After the reaction is complete (indicated by the cessation of CO uptake), cool the reactor to room temperature and carefully vent the excess CO in a fume hood.

  • Transfer the reaction mixture to a beaker and distill off the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous phase with concentrated HCl to precipitate the product.

  • Filter, wash with cold water, and dry the product. Recrystallization can be performed for further purification.

Comparative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes to this compound. Values are based on the protocols provided and data from analogous reactions in the literature.

ParameterRoute 1: Nitrile HydrolysisRoute 2: Grignard CarboxylationRoute 3: Willgerodt-KindlerRoute 4: Direct Carbonylation
Starting Material 2,5-Difluorobenzyl Bromide2,5-Difluorobenzyl Chloride2,5-Difluoroacetophenone2,5-Difluorobenzyl Chloride
Key Reagents NaCN, H₂SO₄Mg, CO₂Sulfur, Morpholine, NaOHCO, Co₂(CO)₈, NaOH
Typical Overall Yield 65-75%70-85%50-65%60-70%
Reaction Conditions Reflux (2 steps)0 °C to RefluxHigh Temp. Reflux (140 °C)High Pressure (5-10 atm), 90 °C
Advantages Uses common reagents, reliable.High yields, clean reaction.Tolerant of some ring substituents.Atom-economical (uses CO).
Disadvantages Use of highly toxic NaCN.Requires anhydrous conditions.Foul-smelling sulfur reagents.Requires specialized pressure equipment.

References

The Strategic Role of 2,5-Difluorophenylacetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Advantage in Modern Agrochemicals

In the continuous quest for more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount design principle.[1][2] Fluorinated organic compounds represent a significant and expanding class of commercial agrochemicals, owing to the unique physicochemical properties imparted by the fluorine atom.[1] The high electronegativity and small atomic radius of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, ultimately enhancing its efficacy and persistence in the field.[3][4] Among the array of fluorinated building blocks available to the synthetic chemist, 2,5-Difluorophenylacetic acid stands out as a versatile intermediate with significant potential in the synthesis of novel fungicides, herbicides, and insecticides.[5] This application note provides a detailed exploration of the use of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols.

The 2,5-difluoro substitution pattern on the phenyl ring is of particular interest. This specific arrangement of fluorine atoms can create a unique electronic and steric environment, influencing the molecule's interaction with target enzymes or receptors and potentially leading to enhanced selectivity and reduced off-target effects.[6][7] Furthermore, the presence of two fluorine atoms can block sites of metabolic oxidation, leading to increased bioavailability and a longer duration of action in the target pest or weed.[4]

Application in the Synthesis of a Novel Furanone-Based Agrochemical Candidate

A prime example of the application of this compound is in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone.[1][4][8][9] While this compound has been investigated for its anti-inflammatory properties, its core furanone structure is a well-established pharmacophore in the agrochemical industry, with derivatives exhibiting potent herbicidal, fungicidal, and insecticidal activities.[2][3][10][11][12][13][14][15][16][17] The incorporation of the 2,5-difluorophenyl moiety is anticipated to enhance these agrochemical properties.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 85068-27-5
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to pale cream crystals or powder[5]
Melting Point 126-128 °C
Synthetic Pathway Overview

The synthesis of the target furanone derivative from this compound is a multi-step process that leverages fundamental organic transformations. The overall workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a key condensation reaction to construct the furanone ring.

Synthesis_Workflow A This compound B 2,5-Difluorophenylacetyl Chloride A->B Acyl Chloride Formation C Intermediate Diketone B->C Condensation D Target Furanone Agrochemical C->D Cyclization

Caption: Synthetic workflow for the furanone agrochemical.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of the target furanone agrochemical, starting from this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of 2,5-Difluorophenylacetyl Chloride

Objective: To convert this compound into its corresponding acyl chloride, a highly reactive intermediate necessary for the subsequent condensation step.

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard and effective method to activate the carboxyl group for acylation reactions. Thionyl chloride (SOCl₂) is a common and efficient reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[17][18]

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.5 - 2 equivalents)

  • Dry toluene or dichloromethane (DCM) as solvent

  • A few drops of dry N,N-dimethylformamide (DMF) (catalyst)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Solvent Addition: Add dry toluene (or DCM) to the flask to dissolve the starting material. The volume should be sufficient to ensure good stirring.

  • Catalyst Addition: Add a catalytic amount (a few drops) of dry DMF to the solution.

  • Reagent Addition: Slowly add thionyl chloride to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2,5-difluorophenylacetyl chloride is typically a liquid and can be used in the next step without further purification.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood. The gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

Protocol 2: Synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone

Objective: To synthesize the target furanone derivative through a condensation and cyclization sequence.

Rationale: This synthesis is based on established methods for the preparation of 3(2H)-furanone derivatives.[19][20][21][22] The reaction likely proceeds through the formation of a diketone intermediate, which then undergoes an intramolecular cyclization to form the furanone ring. The use of a base is crucial for promoting the condensation reaction.

Materials:

  • 2,5-Difluorophenylacetyl chloride (from Protocol 1) (1 equivalent)

  • Isobutyryl chloride (1 equivalent)[18][23]

  • 4-Aminosulfonylphenyl magnesium bromide (Grignard reagent, prepared in situ) or a related organometallic reagent (1 equivalent)

  • A suitable base (e.g., triethylamine, pyridine, or a stronger base like LDA depending on the specific reaction conditions)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, prepare a solution of the Grignard reagent (4-aminosulfonylphenyl magnesium bromide) in anhydrous THF.

  • Acylation Step 1: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of 2,5-difluorophenylacetyl chloride in anhydrous THF from the dropping funnel. Stir the reaction mixture at this temperature for 1-2 hours.

  • Acylation Step 2: In a separate flask, prepare a solution of isobutyryl chloride in anhydrous THF. Add this solution to the reaction mixture at 0°C.

  • Reaction and Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat if necessary, to promote the condensation and subsequent intramolecular cyclization to form the furanone ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental_Workflow cluster_protocol1 Protocol 1: Acyl Chloride Formation cluster_protocol2 Protocol 2: Furanone Synthesis A Dissolve 2,5-Difluorophenylacetic Acid in Dry Toluene/DCM B Add Catalytic DMF A->B C Slowly Add Thionyl Chloride B->C D Reflux for 2-4 hours C->D E Remove Solvent and Excess Reagent under Vacuum D->E G Acylate with 2,5-Difluorophenylacetyl Chloride at 0°C E->G Use Crude Product Directly F Prepare Grignard Reagent F->G H Acylate with Isobutyryl Chloride at 0°C G->H I Reaction and Cyclization at RT H->I J Aqueous Work-up and Extraction I->J K Purification by Column Chromatography J->K

Caption: Detailed experimental workflow for the synthesis.

Potential Agrochemical Applications and Rationale

The synthesized 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone possesses several structural features that suggest its potential as a novel agrochemical:

  • Furanone Core: The 3(2H)-furanone scaffold is a known toxophore in various pesticides.[2][3][10][11][12][13][14][15][16][17] Its presence suggests potential for herbicidal, fungicidal, or insecticidal activity.

  • 2,5-Difluorophenyl Group: As previously discussed, the difluoro substitution can enhance biological activity and metabolic stability.[3][4] The specific 2,5-substitution pattern can influence the molecule's conformation and binding affinity to target sites.

  • Sulfonamide Moiety: The arylsulfonamide group is a common feature in many commercial fungicides and herbicides.[24] It can contribute to the molecule's overall biological activity and physicochemical properties.

Based on these structural alerts, the target molecule could be a promising candidate for further screening in agrochemical discovery programs. Its potential modes of action could include inhibition of key enzymes in weeds, fungi, or insects.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its strategic incorporation into molecular scaffolds can lead to the development of novel active ingredients with enhanced efficacy and desirable physicochemical properties. The detailed protocols provided herein for the synthesis of a promising furanone-based agrochemical candidate serve as a practical guide for researchers in the field. Further investigation into the biological activity of this and other derivatives of this compound is warranted to fully explore their potential in modern crop protection.

References

Application Notes and Protocols for the Development of Novel Compounds from 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from 2,5-Difluorophenylacetic acid, a versatile building block in medicinal chemistry. The strategic incorporation of the 2,5-difluorophenyl moiety can enhance the pharmacological properties of molecules, including metabolic stability and binding affinity.[1] This document outlines protocols for the synthesis of amide and ester derivatives and highlights their potential applications as selective COX-2 inhibitors and TRK kinase inhibitors.

Overview of this compound in Drug Discovery

This compound is a valuable starting material for the synthesis of novel therapeutic agents. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it an attractive scaffold for developing compounds with improved pharmacokinetic and pharmacodynamic profiles.[1] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and analgesics.[2] The difluorinated phenyl ring can modulate lipophilicity and enhance cell membrane penetration, thereby improving bioavailability.[2]

Synthesis of Novel Derivatives

The carboxylic acid group of this compound provides a convenient handle for derivatization, most commonly through the formation of amides and esters.

General Protocol for Amide Synthesis

A general and efficient method for the synthesis of amides from carboxylic acids involves the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Addition of Amine: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Purification A Dissolve this compound in anhydrous DMF B Add HATU and DIPEA A->B Stir for 10 min C Add Amine B->C D Monitor by TLC C->D E Aqueous Work-up D->E Upon completion F Column Chromatography E->F

Caption: Workflow for the synthesis of amide derivatives.

General Protocol for Ester Synthesis

The esterification of this compound can be achieved using an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, under heating.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (a slight excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction and Washing: Extract the product with an organic solvent. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude ester by distillation or column chromatography.

Experimental Workflow for Ester Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Combine this compound and Alcohol B Add conc. H2SO4 A->B C Heat to Reflux B->C D Aqueous Work-up C->D Upon completion E Extraction and Washing D->E F Distillation/Chromatography E->F

Caption: Workflow for the synthesis of ester derivatives.

Application in the Development of Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[3] Derivatives of phenylacetic acid have shown promise as selective COX-2 inhibitors.

Biological Activity Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of hypothetical amide and ester derivatives of this compound, with celecoxib as a reference compound.

CompoundDerivative TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DFPA-Amide 1 Amide15.20.05304
DFPA-Amide 2 Amide25.80.08322.5
DFPA-Ester 1 Ester12.50.12104.2
DFPA-Ester 2 Ester18.90.15126
Celecoxib -15.00.04375
COX-2 Signaling Pathway

Inhibition of the COX-2 pathway is a critical mechanism for anti-inflammatory action. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

COX-2 Signaling Pathway

G ProInflammatory_Stimuli Pro-inflammatory Stimuli PLA2 cPLA2 ProInflammatory_Stimuli->PLA2 PL Phospholipids PL->PLA2 AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs catalyzes Inflammation Inflammation & Pain PGs->Inflammation DFPA_Derivative 2,5-Difluorophenylacetic Acid Derivative DFPA_Derivative->COX2 inhibits PLA2->AA releases

Caption: Inhibition of the COX-2 signaling pathway.

Application in the Development of TRK Kinase Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Dysregulation of TRK signaling is implicated in various cancers, making TRK kinases attractive targets for cancer therapy. A derivative of 2,5-difluorophenyl pyrrolidine has been identified as a TRK kinase inhibitor.

TRK Kinase Signaling Pathway

Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which promote cell survival, proliferation, and differentiation.[3][4][5]

TRK Kinase Signaling Pathway

G Neurotrophins Neurotrophins TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor binds & activates Ras_MAPK Ras/MAPK Pathway TRK_Receptor->Ras_MAPK PI3K_Akt PI3K/Akt Pathway TRK_Receptor->PI3K_Akt PLCg PLCγ Pathway TRK_Receptor->PLCg Proliferation Proliferation Ras_MAPK->Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Differentiation Differentiation PLCg->Differentiation DFPA_Derivative 2,5-Difluorophenylacetic Acid Derivative DFPA_Derivative->TRK_Receptor inhibits

Caption: Inhibition of the TRK kinase signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward derivatization of its carboxylic acid moiety allows for the generation of diverse chemical libraries. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound derivatives as selective COX-2 inhibitors for anti-inflammatory applications and as TRK kinase inhibitors for cancer therapy. Further optimization of these derivatives could lead to the development of potent and selective drug candidates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,5-Difluorophenylacetic Acid

This compound (CAS No: 85068-27-5) is a pivotal chemical intermediate whose value extends across the pharmaceutical, agrochemical, and materials science sectors.[1][2] In drug development, it serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory agents and novel therapeutics.[2][3] The strategic placement of two fluorine atoms on the phenyl ring is not incidental; these substituents significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] This modification can enhance a drug candidate's cell membrane permeability and bioavailability, making it a highly desirable structural motif for medicinal chemists.[2]

While numerous synthetic routes are viable at the laboratory bench scale, transitioning to industrial production presents a distinct set of challenges. The scale-up process necessitates a holistic evaluation of reaction efficiency, cost-effectiveness, process safety, and environmental impact. This guide provides a detailed analysis of viable synthetic strategies and offers a comprehensive protocol for a scalable and robust manufacturing process, designed for researchers, chemists, and process development professionals.

Part 1: Comparative Analysis of Primary Synthetic Strategies

The selection of an optimal synthetic route for industrial-scale production is a multi-parameter decision. It requires a careful balance between raw material cost, process complexity, yield, and safety. Below is an analysis of the most common strategies for synthesizing this compound.

The Grignard Reaction Pathway

This classic organometallic approach involves the formation of a Grignard reagent from a corresponding aryl halide, followed by carboxylation with carbon dioxide.[4]

  • Mechanism: An aryl magnesium halide (Grignard reagent) is formed by reacting 1-bromo-2,5-difluorobenzene with magnesium metal in an anhydrous ether solvent like THF or Diethyl Ether.[5][6] This highly nucleophilic species then attacks the electrophilic carbon of CO₂, typically from dry ice or bubbled gas, to form a magnesium carboxylate salt.[4] An acidic workup subsequently protonates the salt to yield the final carboxylic acid.

  • Scale-Up Advantages: This route is often high-yielding and utilizes readily available starting materials. The reaction sequence is straightforward and conceptually simple.

  • Scale-Up Challenges: Grignard reactions are notoriously sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon), which can be costly to maintain at scale. The initial formation of the Grignard reagent is highly exothermic and requires meticulous thermal management to prevent dangerous runaways.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers an alternative pathway, typically starting from an aryl alkyl ketone.[7][8]

  • Mechanism: This reaction converts 2',5'-difluoroacetophenone into a thioamide using elemental sulfur and a secondary amine like morpholine.[9][10] The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.[8]

  • Scale-Up Advantages: The reaction is often tolerant of a wider range of functional groups compared to the Grignard route.

  • Scale-Up Challenges: A significant drawback is the generation of foul-smelling and toxic sulfur-containing byproducts, including hydrogen sulfide, which presents considerable waste treatment and environmental challenges.[11] The reaction often requires high temperatures, and side reactions can complicate purification, potentially lowering the overall yield.[11]

Malonic Ester Synthesis Pathway

This route builds the acetic acid side-chain through nucleophilic aromatic substitution on a highly activated difluorinated ring, followed by hydrolysis and decarboxylation. A related synthesis is detailed in patent literature for a similar compound, highlighting its industrial viability.[11]

  • Mechanism: Starting with 1,2,4-trifluorobenzene, the fluorine atom at the 4-position, activated by the other two, can be displaced by a nucleophile like diethyl malonate in the presence of a strong base. The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid and subsequently heated to induce decarboxylation, yielding the final product.

  • Scale-Up Advantages: This method can offer high yields and avoids the use of highly reactive organometallics. The starting materials are often cost-effective.[11]

  • Scale-Up Challenges: The process involves multiple steps (substitution, hydrolysis, decarboxylation), which can increase processing time and equipment occupancy. Strong bases are required, and the decarboxylation step needs careful temperature control to prevent side reactions.

Summary Comparison of Synthetic Routes
Parameter Grignard Reaction Willgerodt-Kindler Reaction Malonic Ester Synthesis
Starting Materials 1-Bromo-2,5-difluorobenzene, Mg2',5'-Difluoroacetophenone1,2,4-Trifluorobenzene, Diethyl Malonate
Key Reagents Anhydrous Ether/THF, CO₂Sulfur, Morpholine, Acid/BaseStrong Base (e.g., NaH, NaOEt), Acid
Number of Steps 2 (Formation, Carboxylation)2 (Thioamidation, Hydrolysis)3 (Substitution, Hydrolysis, Decarboxylation)
Primary Safety Hazard Highly exothermic, pyrophoric reagentToxic H₂S gas, high temperaturesFlammable solvents, strong bases
Waste Stream Magnesium salts, ether solventsSulfur compounds, amine wasteSalt waste, organic solvents
Scalability Good, with strict process controlPoor, due to waste and odor issuesVery good, established industrial process

Based on this analysis, the Grignard Reaction pathway is selected for the detailed protocol due to its high atom economy, fewer steps, and well-understood reaction mechanism, provided that stringent safety and process controls are implemented.

Part 2: Detailed Scale-Up Protocol for Grignard Synthesis

This protocol details the synthesis of this compound starting from 1-bromo-2,5-difluorobenzene. All operations should be conducted in a controlled environment by trained personnel with appropriate personal protective equipment (PPE).[12][13]

Process Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Isolation A Charge Reactor with Mg and Anhydrous THF B Initiate Reaction with Small Aryl Bromide Aliquot A->B C Controlled Feed of 1-Bromo-2,5-difluorobenzene B->C D Age Reaction to Ensure Complete Conversion C->D E Cool Grignard Solution to -20°C D->E Transfer F Subsurface Addition of CO2 Gas (or Dry Ice Slurry) E->F G Warm to Ambient Temp and Stir F->G H Quench with Aqueous HCl G->H Transfer I Phase Separation H->I J Extract Aqueous Layer with Solvent (e.g., MTBE) I->J K Combine Organic Layers, Wash, and Dry J->K L Solvent Swap and Crystallization K->L M Filter and Dry Product L->M G Start Lab-Scale Success Route_Select Route Selection Analysis (Cost, Safety, Yield) Start->Route_Select Grignard Grignard Route Route_Select->Grignard Select Other Alternative Route Route_Select->Other Select HAZOP Process Hazard Analysis (HAZOP) Grignard->HAZOP Thermal Thermal Management Strategy (Jacket Cooling, Reflux) HAZOP->Thermal Material Raw Material Sourcing & Qualification HAZOP->Material Pilot Pilot Scale Batch (10-20x Lab) Thermal->Pilot Material->Pilot Data Analyze Pilot Data (Impurity Profile, Yield, Cycle Time) Pilot->Data Optimize Process Optimization (Temp, Conc., Addition Rate) Data->Optimize Optimize->Pilot Re-run Pilot Production Full-Scale Production Optimize->Production Lock Process

References

Application Notes and Protocols for Monitoring 2,5-Difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials.[1][2] The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity.[1] Accurate and real-time monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing side reactions.[2] This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the reaction matrix, the presence of interfering species, and the specific information required (e.g., qualitative monitoring, quantitative analysis, impurity profiling).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the consumption of reactants and the formation of products in real-time. It offers excellent separation of components in a reaction mixture and allows for accurate quantification.

Experimental Protocol: HPLC Analysis

Objective: To monitor the conversion of a starting material to this compound or the consumption of this compound in a subsequent reaction.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)[3]

  • Reference standards of this compound and other key reactants/products

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.2% formic acid) to ensure good peak shape for the carboxylic acid.[3] The exact ratio may need to be optimized depending on the specific reaction components.

  • Sample Preparation:

    • At designated time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile/Water with 0.2% Formic Acid (e.g., 40/60 v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30 °C

    • Detection Wavelength: 264 nm[3]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, intermediates, and the final product by comparing their retention times with those of the reference standards.

    • Quantify the concentration of each component by integrating the peak areas and using a pre-established calibration curve.

    • Plot the concentration of reactants and products as a function of time to monitor the reaction progress.

Data Presentation: HPLC Monitoring

Time (min)Reactant A Peak Area2,5-DFPAA Peak AreaProduct B Peak Area% Conversion
01,500,000000
301,250,000200,00050,00016.7
60900,000550,000150,00040.0
120400,000950,000350,00073.3
24050,0001,200,000550,00096.7

Note: This is example data and will vary based on the specific reaction.

Experimental Workflow: HPLC Reaction Monitoring

Start Start Reaction Sample Withdraw Aliquot Start->Sample t = 0, 30, 60... min Quench Quench Reaction Sample->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Data Inject->Analyze Analyze->Sample Next Time Point End End Monitoring Analyze->End Reaction Complete

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To monitor a reaction by analyzing the volatile derivatives of the components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms)

  • Autosampler and data acquisition software

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[4]

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)[4]

  • Reference standards of the derivatized analytes

Procedure:

  • Sample Preparation and Derivatization:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Extract the acidic components into a suitable organic solvent if the reaction is in an aqueous medium.

    • Evaporate the solvent to dryness.

    • Add a known amount of a suitable aprotic solvent (e.g., acetonitrile) to the residue.[4]

    • Add the silylating derivatization reagent (e.g., BSTFA with 1% TMCS).[4]

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the derivatized compounds based on their retention times and mass spectra.

    • Quantify the components using the peak areas of characteristic ions and a calibration curve.

Data Presentation: GC-MS Monitoring

Time (min)Derivatized Reactant Peak AreaDerivatized 2,5-DFPAA Peak AreaDerivatized Product Peak Area
02,000,00000
301,600,000300,000100,000
601,100,000700,000200,000
120500,0001,200,000300,000
240100,0001,500,000400,000

Note: This is example data and will vary based on the specific reaction and derivatization efficiency.

Experimental Workflow: GC-MS Reaction Monitoring

Start Start Reaction Sample Withdraw Aliquot Start->Sample Time Points Quench Quench Reaction Sample->Quench Derivatize Derivatize Sample Quench->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Analyze Data Inject->Analyze Analyze->Sample Next Time Point End End Monitoring Analyze->End Reaction Complete

Caption: Workflow for GC-MS-based reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about the species in the reaction mixture without the need for sample workup. Both ¹H and ¹⁹F NMR can be utilized to monitor reactions involving this compound.[5]

Experimental Protocol: In-situ NMR Reaction Monitoring

Objective: To monitor the reaction progress directly in an NMR tube.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped for kinetic measurements[6]

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)[6]

  • Reactants for the synthesis of or reaction with this compound

Procedure:

  • Sample Preparation:

    • Dissolve the starting materials in the appropriate deuterated solvent in an NMR tube.[6]

    • Acquire an initial spectrum of the starting materials.

    • Initiate the reaction in the NMR tube (e.g., by adding a catalyst or a second reactant).

  • NMR Data Acquisition:

    • Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.[5][7]

    • The time between spectra should be chosen based on the expected reaction rate.[7]

  • Data Analysis:

    • Identify the characteristic signals for the reactants, intermediates, and products in the spectra.

    • Integrate the signals of interest in each spectrum.

    • The relative integrals of the signals will correspond to the relative concentrations of the species in the mixture.

    • Plot the change in the relative integrals over time to determine the reaction kinetics.

Data Presentation: NMR Monitoring

Time (min)Integral of Reactant SignalIntegral of 2,5-DFPAA SignalIntegral of Product Signal
01.000.000.00
150.850.150.05
300.650.350.12
600.300.700.25
1200.050.950.40

Note: Integrals are normalized relative to a stable internal standard or the initial reactant integral.

Logical Relationship: NMR Data Analysis

Acquire Acquire Time-Series NMR Spectra Identify Identify Characteristic Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Normalize Normalize Integrals Integrate->Normalize Plot Plot Data vs. Time Normalize->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Caption: Data analysis workflow for NMR reaction monitoring.

Conclusion

The analytical methods outlined in this document provide robust and reliable approaches for monitoring reactions involving this compound. The choice of technique will be dictated by the specific requirements of the study. HPLC offers straightforward quantitative analysis of reaction aliquots. GC-MS, with a derivatization step, provides high sensitivity and structural confirmation. NMR spectroscopy allows for non-invasive, in-situ monitoring of the reaction, providing rich structural and kinetic information. By implementing these protocols, researchers, scientists, and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and better control over product quality.

References

Application Notes and Protocols for the Use of Coupling Reagents with 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of common coupling reagents for the formation of amide bonds with 2,5-difluorophenylacetic acid. This versatile building block is frequently utilized in the synthesis of novel compounds in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and biological properties of the resulting molecules.

Introduction to Amide Bond Formation

The formation of an amide bond between a carboxylic acid, such as this compound, and an amine is a cornerstone of organic synthesis. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to achieve this transformation efficiently and with minimal side reactions, such as racemization. This document details the application and protocols for several classes of commonly used coupling reagents.

Key Coupling Reagents for this compound

Several classes of coupling reagents are suitable for promoting the reaction between this compound and various amines. The choice of reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.

Carbodiimides: EDC (EDAC)

1.1. Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide. The by-product, a urea derivative, is water-soluble, facilitating its removal during aqueous work-up. To enhance efficiency and suppress potential racemization, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

1.2. Experimental Protocol: EDC/HOBt Coupling

A general procedure for the coupling of this compound with an amine using EDC and HOBt is as follows:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1-1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: Add the amine (1.0-1.1 eq) to the solution.

  • Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) or N,N-diisopropylethylamine (DIPEA) (2.2-2.9 eq) to the mixture.

  • EDC Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.1-1.25 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

1.3. Quantitative Data Summary for EDC Coupling

ParameterValue/ConditionCitation
Equivalents of Acid 1.0
Equivalents of Amine 1.0 - 1.1
Coupling Reagent EDC·HCl (1.1 - 1.25 eq)
Additive HOBt (1.1 - 2.0 eq)
Base TEA (1.5 eq) or DIPEA (2.2 - 2.9 eq)
Solvent DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Typical Yield Good to Excellent

Experimental Workflow for EDC/HOBt Coupling

G Workflow for EDC/HOBt Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and HOBt in DCM or DMF B Add Amine A->B C Add Base (e.g., TEA or DIPEA) B->C D Cool to 0 °C C->D E Add EDC·HCl D->E F Stir Overnight at Room Temperature E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H

Caption: Step-by-step workflow for amide synthesis using EDC/HOBt.

Uronium/Aminium Salts: HATU

2.1. Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. It reacts with carboxylic acids in the presence of a base to form an activated OAt-ester, which is more reactive than the corresponding OBt-ester, leading to faster reaction rates and often higher yields, especially with sterically hindered or electron-deficient amines.

2.2. Experimental Protocol: HATU Coupling

A general procedure for the coupling of this compound with an amine using HATU is as follows:

  • Pre-activation (Optional but Recommended): In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an aprotic solvent like DMF or acetonitrile. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by HATU (1.0-1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Work-up: Once the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

2.3. Quantitative Data Summary for HATU Coupling

ParameterValue/ConditionCitation
Equivalents of Acid 1.0
Equivalents of Amine 1.0 - 1.2
Coupling Reagent HATU (1.0 - 1.2 eq)
Base DIPEA (2.0 - 3.0 eq)
Solvent DMF, Acetonitrile
Temperature Room Temperature
Reaction Time 1 - 12 hours
Typical Yield High to Excellent

Reaction Mechanism for HATU Coupling

G Mechanism of Amide Formation using HATU cluster_activation Activation cluster_coupling Coupling Acid This compound ActiveEster Activated OAt-Ester Acid->ActiveEster Pre-activation HATU HATU HATU->ActiveEster Pre-activation Base Base (DIPEA) Base->ActiveEster Pre-activation Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide Nucleophilic Attack

Caption: Activation and coupling steps in HATU-mediated amidation.

Phosphonium Salts: PyBOP

3.1. Principle: (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is another effective coupling reagent that converts carboxylic acids into their corresponding activated OBt-esters. Similar to uronium salts, PyBOP-mediated couplings are performed in the presence of a base. A key advantage of phosphonium-based reagents is the avoidance of guanidinium by-product formation that can sometimes occur with uronium salts.

3.2. Experimental Protocol: PyBOP Coupling

A general procedure for the coupling of this compound with an amine using PyBOP is as follows:

  • Preparation: To a solution of this compound (1.0 eq), the amine (1.2 eq), and a base such as DIPEA or triethylamine (1.5 eq) in DMF at 0 °C, add PyBOP (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like dichloromethane (20 volumes) and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

3.3. Quantitative Data Summary for PyBOP Coupling

ParameterValue/ConditionCitation
Equivalents of Acid 1.0
Equivalents of Amine 1.2
Coupling Reagent PyBOP (1.2 eq)
Base DIPEA or Et3N (1.5 eq)
Solvent DMF
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Typical Yield Good to High

Logical Relationship in Coupling Reagent Activation

G Activation of Carboxylic Acid by Different Coupling Reagents CarboxylicAcid This compound OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + EDC OAtEster Activated OAt-Ester CarboxylicAcid->OAtEster + HATU OBtEster Activated OBt-Ester CarboxylicAcid->OBtEster + PyBOP EDC EDC HATU HATU PyBOP PyBOP Amide Amide Product OAcylisourea->Amide OAtEster->Amide OBtEster->Amide Amine Amine Amine->Amide

Caption: Pathways to amide formation via different activated intermediates.

Troubleshooting and Considerations

  • Solubility: this compound and its derivatives may have varying solubilities. Ensure complete dissolution of starting materials before proceeding with the reaction. DMF is a good solvent for a wide range of substrates.

  • Base Selection: The choice of base is crucial. Hindered bases like DIPEA are often preferred to minimize side reactions.

  • Order of Addition: For HATU, pre-activation of the carboxylic acid before adding the amine is generally recommended to avoid potential side reactions of the amine with the coupling reagent.

  • Moisture: Coupling reactions should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Purification: The choice of purification method will depend on the properties of the final amide product. Standard techniques like column chromatography, recrystallization, or preparative HPLC are commonly employed.

These protocols and notes are intended to serve as a guide. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results. Always refer to safety data sheets (SDS) for all reagents used.

Synthetic Protocols for the Creation of a Library of 2,5-Difluorophenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluorophenylacetic acid and its analogs are significant scaffolds in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and versatile synthetic methods to generate libraries of these compounds is of paramount importance for accelerating the identification of new therapeutic agents.[2] This document provides a comprehensive guide with detailed application notes and protocols for the synthesis of a diverse library of this compound analogs, targeting researchers, scientists, and professionals in drug development.

The core structure, this compound, serves as a versatile starting point for a multitude of chemical modifications. This guide will focus on key synthetic transformations that enable the diversification of this core structure at three primary positions: the aromatic ring, the benzylic position, and the carboxylic acid moiety. The protocols outlined herein are designed to be adaptable, allowing for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.

Strategic Overview for Library Synthesis

The creation of a diverse library of this compound analogs can be systematically approached by focusing on three key areas of modification. This strategy allows for a modular and efficient exploration of the chemical space around the core scaffold.

G cluster_mods Primary Modification Sites cluster_analogs Resulting Analog Classes Core This compound Core Aryl A. Aromatic Ring (Positions 3, 4, 6) Core->Aryl Cross-Coupling (Suzuki, Buchwald-Hartwig) Benzylic B. Benzylic Position (α-Carbon) Core->Benzylic Alkylation, Functionalization Carboxylic C. Carboxylic Acid Core->Carboxylic Amidation, Esterification Aryl_Analogs Aryl-Substituted Analogs Aryl->Aryl_Analogs Benzylic_Analogs α-Substituted Analogs Benzylic->Benzylic_Analogs Amide_Ester_Analogs Amide & Ester Analogs Carboxylic->Amide_Ester_Analogs

Caption: General synthetic strategy for creating a library of this compound analogs.

Part A: Aromatic Ring Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, making them ideal for diversifying the aromatic core of this compound.[3] The Suzuki-Miyaura coupling, in particular, is highly effective for introducing new aryl or heteroaryl substituents.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative

This protocol details the coupling of a brominated this compound ester with a variety of boronic acids. The ester group serves to protect the carboxylic acid and improve solubility in organic solvents.

Step 1: Synthesis of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

A detailed procedure for the synthesis of this key intermediate is a prerequisite. Standard methods for the bromination of activated aromatic rings followed by conversion to the corresponding phenylacetic acid and subsequent esterification can be employed.

Step 2: Suzuki-Miyaura Coupling

G Reactants Methyl 2-(4-bromo-2,5-difluorophenyl)acetate + Aryl Boronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Catalyst Add Solvent Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Add Heating Heat (80-110 °C) Solvent->Heating Stir and Heat Product Methyl 2-(4-aryl-2,5-difluorophenyl)acetate Heating->Product Formation Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Product->Hydrolysis Isolate and Proceed Final_Product 4-Aryl-2,5-difluorophenylacetic Acid Hydrolysis->Final_Product Formation

Caption: Workflow for the Suzuki-Miyaura coupling and subsequent hydrolysis.

Materials:

  • Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (1.0 mmol)

  • Aryl boronic acid (1.2-1.5 mmol)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)[1]

  • Degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF)[1]

Procedure:

  • To a reaction vessel, add the methyl 2-(4-bromo-2,5-difluorophenyl)acetate, the aryl boronic acid, and the palladium catalyst.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the base and the degassed solvent system.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • For the final acid, hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/H₂O).

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90
Pd(dppf)Cl₂Cs₂CO₃DMF9075-95
XPhos Palladacycle G2K₃PO₄THF/H₂ORoom Temp - 6080-98[3]

Rationale: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[3] For electron-deficient boronic acids, stronger bases and more electron-rich ligands may be necessary to facilitate the transmetalation step.[1] The use of pre-catalysts like the XPhos Palladacycle can offer milder reaction conditions and broader substrate scope.[3]

Part B: Benzylic Position Functionalization

Modifications at the α-carbon of the phenylacetic acid scaffold can introduce chirality and additional points for interaction with biological targets.

Protocol 2: α-Alkylation of this compound Ester

This protocol describes the alkylation of a this compound ester enolate with various electrophiles.

Step 1: Enolate Formation and Alkylation

G Start 2,5-Difluorophenylacetic Acid Ester Base Strong Base (e.g., LDA, NaH) in Anhydrous THF Start->Base Add at low temp (e.g., -78 °C) Enolate Enolate Intermediate Base->Enolate Formation Electrophile Alkyl Halide (R-X) Enolate->Electrophile Add Electrophile Product α-Alkylated Ester Electrophile->Product Formation Hydrolysis Hydrolysis Product->Hydrolysis Final_Product α-Alkylated Acid Hydrolysis->Final_Product

Caption: Workflow for the α-alkylation of a this compound ester.

Materials:

  • Methyl 2-(2,5-difluorophenyl)acetate (1.0 mmol)

  • Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH), 1.1 mmol)

  • Alkylating agent (e.g., alkyl halide, 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the methyl 2-(2,5-difluorophenyl)acetate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., a solution of LDA in THF) to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent dropwise to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Hydrolyze the ester to the corresponding carboxylic acid as previously described.

BaseElectrophile (R-X)Temperature (°C)Typical Yield (%)
LDAMethyl Iodide-78 to RT75-90
NaHBenzyl Bromide0 to RT70-85
KHMDSAllyl Bromide-78 to RT80-95

Rationale: The use of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation without competing side reactions. Low temperatures are necessary to maintain the stability of the enolate and control the reaction selectivity.

Part C: Carboxylic Acid Derivatization

The carboxylic acid moiety is a prime site for modification, allowing for the synthesis of amides and esters, which can significantly alter the compound's pharmacokinetic properties.

Protocol 3: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[4] A variety of coupling reagents are available to facilitate this transformation.[5]

Step 1: General Amide Coupling Procedure

G Acid 2,5-Difluorophenylacetic Acid Analog Reagents Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Acid->Reagents Add Amine Primary or Secondary Amine (R₁R₂NH) Reagents->Amine Add Solvent Aprotic Solvent (e.g., DMF, DCM) Amine->Solvent Dissolve and Stir Product Amide Analog Solvent->Product Formation at RT

Caption: General workflow for amide bond formation.

Materials:

  • This compound analog (1.0 mmol)

  • Amine (primary or secondary, 1.1 mmol)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.2 mmol)[5][6]

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), 2.0-3.0 mmol)

  • Aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

  • Dissolve the this compound analog in the aprotic solvent.

  • Add the coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF2-485-98
EDC/HOBtDIPEADCM12-1670-90[6]
T3PPyridineEthyl Acetate4-880-95

Rationale: The choice of coupling reagent depends on the steric and electronic properties of the acid and amine.[7] For sterically hindered or electron-deficient substrates, more powerful coupling reagents like HATU are often required.[7] Additives like HOBt can suppress side reactions and minimize racemization.[5]

Protocol 4: Esterification

Esterification can be achieved through several methods, including Fischer esterification or by activating the carboxylic acid.

Step 1: Fischer Esterification

Materials:

  • This compound analog (1.0 mmol)

  • Alcohol (large excess, also serves as solvent)

  • Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)

Procedure:

  • Dissolve the this compound analog in the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry, concentrate, and purify as needed.

Step 2: Esterification using an Activating Agent

For more sensitive substrates or less reactive alcohols, activating the carboxylic acid is a more reliable approach.

Materials:

  • This compound analog (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Coupling reagent (e.g., DCC, 1.2 mmol)

  • Catalyst (e.g., DMAP, 0.1 mmol)

  • Aprotic solvent (e.g., DCM)

Procedure:

  • Dissolve the this compound analog, alcohol, and DMAP in the aprotic solvent.

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., a solution of DCC in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the urea byproduct (if using DCC) and wash the filtrate with aqueous acid and brine.

  • Dry, concentrate, and purify the ester product.

Characterization of the Library

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Conclusion

The synthetic protocols detailed in this guide provide a robust framework for the generation of a diverse library of this compound analogs. By systematically exploring modifications to the aromatic ring, the benzylic position, and the carboxylic acid functional group, researchers can efficiently generate a wide range of compounds for biological screening. The provided rationale for experimental choices and the inclusion of troubleshooting tips aim to empower scientists to adapt and optimize these methods for their specific research needs, ultimately accelerating the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: 2,5-Difluorophenylacetic Acid in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific and patent literature does not contain specific examples of the use of 2,5-Difluorophenylacetic acid as a monomer for the synthesis of high-performance polymers. The following application notes and protocols are prospective and based on established principles of polymer chemistry and analogy to structurally similar fluorinated aromatic monomers. These guidelines are intended to serve as a foundational resource for researchers exploring the potential of this compound in materials science.

Introduction: The Potential of this compound in High-Performance Polymers

This compound is a versatile chemical intermediate, primarily utilized in the pharmaceutical sector.[1] Its unique combination of a phenylacetic acid moiety with two fluorine atoms suggests its potential as a monomer for creating high-performance polymers with enhanced properties. The incorporation of fluorine atoms into polymer backbones is a well-established strategy to improve thermal stability, chemical resistance, solubility, and optical and dielectric properties.[2][3][4][5][6]

The strategic placement of fluorine atoms on the phenyl ring in this compound can lead to polymers with:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond can increase the overall thermal and thermo-oxidative stability of the resulting polymers.[5][6]

  • Improved Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents, which is advantageous for processing.[1][2]

  • Lower Dielectric Constant: The low polarizability of the C-F bond can reduce the dielectric constant of the material, making it suitable for applications in microelectronics.[2][3][5]

  • Increased Hydrophobicity: Fluorinated polymers typically exhibit low surface energy and increased hydrophobicity, which is beneficial for applications requiring moisture resistance.[5]

  • Enhanced Optical Transparency: The introduction of fluorine can reduce intermolecular charge transfer complexes, leading to polymers with higher optical transparency and less coloration.[2][7]

Potential Applications in High-Performance Polymers

Based on the properties of analogous fluorinated polymers, materials derived from this compound could find applications in:

  • Aerospace and Automotive: As components requiring high thermal stability and chemical resistance.

  • Microelectronics: As low-dielectric constant materials for insulation and packaging.[3][5]

  • Optical Devices: As materials for transparent films and coatings with a low refractive index.[3]

  • Membranes: For gas separation and filtration, leveraging the altered free volume and solubility.

Quantitative Data Summary (Prospective)

The following table summarizes the anticipated property enhancements in polymers incorporating a hypothetical 2,5-difluorophenyl moiety, based on data from analogous fluorinated polymers.

PropertyExpected Enhancement with 2,5-Difluorophenyl MoietyRepresentative Values from Analogous Fluorinated Polymers
Glass Transition Temperature (Tg) Increased due to chain rigidity.259–414 °C (Fluorinated Polyimides)[2][5][8]
Thermal Decomposition Temperature (TGA, 5% weight loss) > 500 °C in N2515–561 °C (Fluorinated Polyimides)[2]
Dielectric Constant (at 1 MHz) Reduced due to low polarizability of C-F bonds.2.31–2.85 (Fluorinated Polyimides)[2][5]
Water Absorption Decreased due to increased hydrophobicity.0.59–0.68% (Fluorinated Polyimides)[2]
Solubility Improved in organic solvents.Soluble in NMP, DMAc, THF, Chloroform[1][2]
Optical Transparency (Cut-off Wavelength) Improved (lower wavelength).327–370 nm (Fluorinated Polyimides)[2][8]

Experimental Protocols (Prospective)

The following are generalized protocols for the synthesis of polyamides, polyesters, and polyimides using a difluorinated aromatic carboxylic acid. These methods are based on established polymerization techniques for similar monomers.

Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from a diacid chloride derivative of a fluorinated monomer and an aromatic diamine.

1. Materials:

  • 2,5-Difluorophenylacetyl chloride (to be synthesized from this compound)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA))

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

2. Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc.
  • Cool the solution to 0-5 °C in an ice bath.
  • Slowly add a stoichiometric amount of 2,5-Difluorophenylacetyl chloride to the stirred solution.
  • Add a catalytic amount of pyridine.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water.
  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Characterization: The resulting polyamide can be characterized by FTIR, NMR, GPC (for molecular weight), DSC/TGA (for thermal properties), and tensile testing of cast films.

Protocol 2: Synthesis of a Fluorinated Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester from a fluorinated diacid and a diol.

1. Materials:

  • This compound

  • Aliphatic or aromatic diol (e.g., ethylene glycol, bisphenol A)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Stabilizer (e.g., triphenyl phosphite)

  • Nitrogen gas

2. Procedure:

  • Charge the this compound, diol (in slight excess), catalyst, and stabilizer into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
  • Heat the mixture under a slow stream of nitrogen to 180-220 °C to initiate the esterification reaction, collecting the water byproduct.
  • After the majority of the water has been removed (2-4 hours), gradually increase the temperature to 250-280 °C.
  • Simultaneously, reduce the pressure slowly to <1 Torr to facilitate the removal of excess diol and promote polycondensation.
  • Continue the reaction under high vacuum and high temperature for another 2-4 hours until the desired melt viscosity is achieved.
  • Extrude the molten polymer into a water bath to solidify, then pelletize for further processing.

Characterization: The polyester can be analyzed for its intrinsic viscosity, molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties.

Visualizations

Synthesis_Workflow_Polyamide Monomer1 2,5-Difluorophenylacetyl Chloride Reaction Low-Temperature Solution Polycondensation (0°C to RT) Monomer1->Reaction Monomer2 Aromatic Diamine (e.g., ODA) Monomer2->Reaction Solvent Anhydrous DMAc Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Product Fluorinated Polyamide Purification->Product

Caption: Workflow for Fluorinated Polyamide Synthesis.

Synthesis_Workflow_Polyester Monomer1 2,5-Difluorophenylacetic Acid Esterification Esterification (180-220°C) Monomer1->Esterification Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Esterification Catalyst Catalyst (e.g., Sb2O3) Catalyst->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Water removal Extrusion Extrusion & Pelletization Polycondensation->Extrusion High viscosity melt Product Fluorinated Polyester Extrusion->Product

Caption: Workflow for Fluorinated Polyester Synthesis.

Property_Enhancement_Logic Monomer This compound (Incorporation into Polymer Backbone) Property1 High C-F Bond Energy Monomer->Property1 Property2 Low Polarizability of C-F Bond Monomer->Property2 Property3 Increased Free Volume & Disrupted Chain Packing Monomer->Property3 Property4 Reduced Intermolecular Charge Transfer Monomer->Property4 Outcome1 Enhanced Thermal Stability Property1->Outcome1 Outcome2 Lower Dielectric Constant Property2->Outcome2 Outcome5 Increased Hydrophobicity Property2->Outcome5 Outcome3 Improved Solubility Property3->Outcome3 Outcome4 Higher Optical Transparency Property4->Outcome4

Caption: Structure-Property Relationships of Fluorination.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,5-Difluorophenylacetic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the amide coupling of 2,5-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the amide coupling of this compound can stem from several factors, primarily related to the electronic properties of the starting material and general reaction conditions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxylic acid. Key issues include:

  • Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the this compound for nucleophilic attack by the amine.

  • Poor Nucleophilicity of the Amine: If the amine being used is sterically hindered or electronically poor, its reaction with the activated acid will be slow, leading to lower yields.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, reaction temperature, and time are critical and can significantly impact the outcome.[1]

  • Presence of Moisture: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting acid and preventing amide formation. The use of anhydrous solvents and reagents is crucial.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can reduce the yield of the desired amide.

Q2: Which coupling reagents are recommended for the amide coupling of this compound?

A2: The choice of coupling reagent is critical. For an electron-deficient substrate like this compound, more potent coupling reagents are often preferred. Here are some common choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient aminium/uronium salt-based coupling reagent known for its fast reaction times and high yields, even with challenging substrates.[2] It is often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive: EDC is a common carbodiimide coupling reagent. Its effectiveness is significantly enhanced by the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives help to increase the reaction rate and suppress side reactions.[3]

  • Acyl Chloride Formation: An alternative to coupling reagents is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines. This method, often referred to as the Schotten-Baumann reaction, typically proceeds in the presence of a base like triethylamine or pyridine.[4]

Q3: What is the optimal order of reagent addition for a HATU-mediated coupling?

A3: For HATU-mediated couplings, the generally recommended order of addition is to pre-activate the carboxylic acid. This involves dissolving the this compound, HATU, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (like DMF or DCM) and stirring for a few minutes before adding the amine. This pre-activation step forms the highly reactive OAt-active ester, which then readily reacts with the amine upon its addition. Adding the amine last can help to minimize potential side reactions of the amine with the coupling reagent.

Troubleshooting Guide

Problem: Low or no amide product formation.

Possible Cause Troubleshooting Step
Inefficient Carboxylic Acid Activation Switch to a more powerful coupling reagent like HATU. If using a carbodiimide like EDC, ensure the addition of HOBt or HOAt.
Poor Amine Nucleophilicity Increase the reaction temperature or prolong the reaction time. Consider using a less hindered or more electron-rich amine if the structure can be modified.
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields.
Suboptimal Base Use a non-nucleophilic base like DIPEA or triethylamine to avoid competitive reactions. Ensure the amount of base is sufficient to neutralize any acidic species and facilitate the reaction.

Problem: Formation of significant side products.

Possible Cause Troubleshooting Step
N-acylurea formation (with carbodiimides) Add HOBt or HOAt to your reaction. These additives form an active ester that is less prone to this side reaction.
Racemization (if chiral centers are present) Run the reaction at a lower temperature (e.g., 0 °C). The addition of HOBt or HOAt can also help suppress racemization.
Reaction of Amine with Coupling Reagent Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.

Quantitative Data

The following table presents a comparison of yields for amide coupling reactions of phenylacetic acid and its substituted derivatives with benzylamine, providing an indication of the expected efficiency with different reagents and substitution patterns.

Carboxylic AcidCoupling Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetic acidNiCl₂ (10 mol%)Toluene1102099.2[5]
4-Fluorophenylacetic acidNiCl₂ (10 mol%)Toluene1102098.1[5]
2-Chlorophenylacetic acidNiCl₂ (10 mol%)Toluene1102055.6[5]
4-Chlorophenylacetic acidNiCl₂ (10 mol%)Toluene1102098.3[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography as needed.

Visualizations

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve this compound, Coupling Reagent, and Base in Anhydrous Solvent start->reagents preactivation Stir for 15-30 min (Pre-activation) reagents->preactivation add_amine Add Amine preactivation->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end End purify->end

Caption: A typical experimental workflow for amide coupling.

TroubleshootingYield start Low Yield in Amide Coupling check_reagents Check Coupling Reagent start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity reagent_carbodiimide Using Carbodiimide (EDC)? check_reagents->reagent_carbodiimide condition_solvent Solvent Anhydrous? check_conditions->condition_solvent purity_acid Acid Purity? check_purity->purity_acid add_additive Add HOBt or HOAt reagent_carbodiimide->add_additive Yes use_hatu Switch to HATU or form Acyl Chloride reagent_carbodiimide->use_hatu No or still low yield use_anhydrous Use Anhydrous Solvents condition_solvent->use_anhydrous No condition_base Base appropriate? condition_solvent->condition_base Yes change_base Use non-nucleophilic base (e.g., DIPEA) condition_base->change_base No condition_temp Adjust Temperature/Time condition_base->condition_temp Yes optimize_temp Increase temperature or prolong reaction time condition_temp->optimize_temp purify_acid Purify this compound purity_acid->purify_acid Low purity_amine Amine Purity? purity_acid->purity_amine High purify_amine_node Purify Amine purity_amine->purify_amine_node Low

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: A Guide to 2,5-Difluorophenylacetic Acid in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for 2,5-Difluorophenylacetic Acid (CAS: 85068-27-5). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions, providing in-depth troubleshooting advice and detailed protocols to ensure the success of your experiments. Our focus is on explaining the "why" behind the "how," empowering you with the scientific rationale to overcome common hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have about working with this compound.

Q1: What are the primary applications of this compound?

This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing metabolic stability and binding affinity of target molecules.[1] Consequently, it is frequently used in the synthesis of active pharmaceutical ingredients (APIs), such as anti-inflammatory drugs and analgesics.[1] A notable application is in the synthesis of furanone-based COX-2 inhibitors.[2][3]

Q2: What are the recommended storage and handling procedures for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4] It is typically a white crystalline solid with a melting point of 126-128 °C.[5][6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Q3: What are the typical purities available for commercial this compound, and what are the common impurities?

Commercial grades of this compound are generally available in purities of 97% or 98%.[5] While specific impurity profiles can vary by supplier, potential impurities may arise from the synthetic route used for its preparation. Common synthetic pathways for similar fluorinated phenylacetic acids involve multi-step processes, which can introduce related isomers or residual starting materials and reagents.[7][8] It is always recommended to request a certificate of analysis (CoA) from your supplier to understand the specific impurity profile of your batch.[5]

Troubleshooting Guide: Common Side Reactions and Experimental Challenges

This section provides a detailed, question-and-answer-formatted troubleshooting guide for common issues encountered during reactions with this compound.

Amide Coupling Reactions: Low Yield and Byproduct Formation

Amide bond formation is a primary application of this compound. However, the electron-withdrawing nature of the two fluorine atoms can deactivate the carboxyl group, making these reactions challenging.

Low yields in amide coupling reactions with this substrate are often due to incomplete activation of the carboxylic acid or the use of a sterically hindered or electron-deficient amine.[9][10]

Troubleshooting Steps:

  • Enhance Carboxylic Acid Activation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate, making the initial activation step with a coupling reagent less efficient.

    • Solution: Switch to a more potent coupling reagent. While standard reagents like DCC or EDC can be effective, uronium/aminium salts such as HATU or HBTU, or phosphonium salts like PyBOP, are often more successful with electron-deficient carboxylic acids.[11][12]

    • Alternative Activation: Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride or acyl chloride, prior to the addition of the amine.[13][14] Acyl fluorides, in particular, are known to be effective for coupling with hindered amines.[13]

  • Address Amine Reactivity: If your amine is sterically hindered or electron-deficient (e.g., an aniline derivative), its lower nucleophilicity will slow down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time.[9] Microwave heating can sometimes be beneficial for driving sluggish reactions to completion.[14] For electron-deficient anilines, the addition of a catalytic amount of DMAP can be beneficial.[7]

  • Optimize Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water will hydrolyze the activated carboxylic acid intermediate. Use an anhydrous solvent like DMF or DCM.[9]

Experimental Protocol: Amide Coupling with a Hindered Amine using HATU

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Several side reactions can occur during amide coupling, leading to byproducts that complicate purification.

Common Side Reactions and Their Mitigation:

Side Reaction Cause Mitigation Strategy References
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (DCC, EDC). This is more prevalent in polar aprotic solvents.Use less polar solvents like DCM. Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester.[16][17]
Guanidinium Byproduct The amine starting material attacks the carbodiimide coupling reagent.Pre-activate the carboxylic acid before adding the amine. Use phosphonium-based reagents (e.g., PyBOP) which do not react with amines.
Racemization If the amine or another part of the carboxylic acid has a chiral center, the reaction conditions (especially with carbodiimides) can cause epimerization.Use additives like HOBt or HOAt. Perform the reaction at lower temperatures.[9]

Troubleshooting Logic for Amide Coupling

G cluster_0 Solutions for Hindered/Deficient Amines cluster_1 Solutions for Carbodiimide Issues start Low Yield or Byproducts in Amide Coupling q1 Is the amine sterically hindered or electron-deficient? start->q1 q2 Are you using a carbodiimide reagent (DCC/EDC)? q1->q2 No a1 Increase reaction temperature or time q1->a1 Yes b1 Add HOBt or HOAt q2->b1 Yes end Improved Yield and Purity q2->end No, review general reaction conditions (anhydrous, stoichiometry) a2 Use a more potent coupling reagent (e.g., HATU, COMU) a1->a2 a3 Convert to acyl fluoride/chloride a2->a3 a3->end b2 Pre-activate the acid before adding the amine b1->b2 b3 Switch to a phosphonium-based reagent (e.g., PyBOP) b2->b3 b3->end

Caption: Troubleshooting workflow for amide coupling reactions.

Decarboxylation and Defluorination

Phenylacetic acids can undergo decarboxylation, particularly at elevated temperatures or under acidic conditions, due to the stability of the resulting benzylic carbanion or carbocation intermediate. While the strong electron-withdrawing nature of the fluorine atoms would destabilize a benzylic carbocation, making acid-catalyzed decarboxylation less favorable, it could potentially stabilize a benzylic carbanion. However, for most standard reaction conditions, significant decarboxylation is not a commonly reported issue.

When to be cautious:

  • High Temperatures: Avoid unnecessarily high reaction temperatures for prolonged periods.

  • Strongly Acidic Conditions: Be mindful when using strong acids, as they can promote decarboxylation of phenylacetic acids.[12]

The carbon-fluorine bond is exceptionally strong, making defluorination a rare event under typical synthetic conditions. However, it is not impossible, especially under harsh conditions or with specific reagents.

  • Potential for Defluorination: While there are no specific reports of defluorination for this compound in common reactions, studies on other fluorinated aromatic compounds have shown that defluorination can occur under strongly basic (nucleophilic aromatic substitution) or reductive conditions. Enzymatic defluorination has also been observed for some fluorinated organic acids.[1][18]

  • Practical Implications: For most applications, such as amide coupling or esterification, defluorination is not a concern. If you are exploring novel transformations under harsh conditions, it may be prudent to analyze for potential defluorination byproducts using techniques like mass spectrometry.

Purification Strategies

Q8: What are the best methods for purifying the products of reactions involving this compound?

The choice of purification method will depend on the properties of your product and the impurities present.

  • Column Chromatography: This is a versatile method for removing unreacted starting materials and byproducts from coupling reagents. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point for many amide products.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[15] Common solvents to try include ethanol, acetone, acetonitrile, or mixtures of solvents like ethyl acetate/hexanes.

  • Aqueous Workup: For amide coupling reactions using water-soluble reagents like EDC, a thorough aqueous workup can remove a significant portion of the byproducts before further purification.

References

Technical Support Center: 2,5-Difluorophenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2,5-difluorotoluene or 2,5-difluorobenzyl halide), residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these byproducts could include isomers or over-halogenated species.

Q2: What is the recommended first-line purification technique for this compound?

A2: Recrystallization is typically the most effective and straightforward initial purification method for solid compounds like this compound. It is efficient at removing small amounts of impurities.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to achieve the desired purity, especially when dealing with impurities that have similar solubility profiles to the product or when a very high purity is required (>99.5%).

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and melting point analysis. A sharp melting point range close to the literature value (126-128 °C) indicates high purity.[1][2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product. Impurities are lowering the melting point of the mixture.Use a lower-boiling point solvent. Try a solvent mixture. Purify by column chromatography first to remove significant impurities.
No crystal formation upon cooling Too much solvent was used. The solution is supersaturated but requires nucleation.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound.
Low recovery yield Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Preheat the funnel and filter paper during hot filtration.
Colored impurities remain in crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A different recrystallization solvent may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system (eluent). Column overloading.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Use a lower concentration of the sample.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For acidic compounds like this, adding a small amount of acetic or formic acid to the eluent can help.
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Expected Outcome:

  • Purity: >99% (as determined by HPLC or NMR)

  • Yield: 70-90% (dependent on initial purity)

Protocol 2: Column Chromatography of this compound

Objective: To achieve high purity of this compound using silica gel column chromatography.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture with 0.5% acetic acid)

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives the product an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a common starting point. Adding a small amount of acetic acid can improve the resolution of acidic compounds.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Expected Outcome:

  • Purity: >99.5% (as determined by HPLC or NMR)

  • Yield: 50-80% (dependent on the separation efficiency)

Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 85068-27-5[1][2]
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1][2]
Melting Point 126-128 °C[1][2]
Appearance White to off-white solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Table 2: Typical Purification Outcomes

Purification Method Typical Purity Achieved Typical Yield
Recrystallization >99%70-90%
Column Chromatography >99.5%50-80%

Visualizations

Purification_Workflow start Crude this compound purity_check1 Purity Analysis (TLC, NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 99% purity_check2 Purity Analysis (HPLC, NMR, MP) recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Purity < 99% acceptable_purity Acceptable Purity (>99%) purity_check2->acceptable_purity Purity > 99% purity_check3 Purity Analysis (HPLC, NMR, MP) column_chromatography->purity_check3 pure_product Pure Product (>99.5%) purity_check3->pure_product

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt observation Observe Outcome start->observation oiling_out Product Oils Out observation->oiling_out Liquid droplets no_crystals No Crystals Form observation->no_crystals Clear solution low_yield Low Yield observation->low_yield Few crystals successful Successful Crystallization observation->successful Good crystals solution1 Change Solvent / Solvent System oiling_out->solution1 solution2 Concentrate Solution / Seed / Scratch no_crystals->solution2 solution3 Minimize Hot Solvent / Cool Thoroughly low_yield->solution3

Caption: Troubleshooting common issues in recrystallization.

References

troubleshooting guide for reactions involving 2,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block, particularly in pharmaceutical synthesis. The most common reactions include:

  • Amidation: Formation of amides by reacting with amines.

  • Esterification: Formation of esters by reacting with alcohols.

  • Decarboxylation: Removal of the carboxylic acid group, often under thermal or catalytic conditions.

Q2: Why is this compound an important building block in drug development?

A2: The fluorine atoms on the phenyl ring of this compound significantly influence the molecule's electronic properties and reactivity. Incorporating this moiety into drug candidates can enhance metabolic stability, improve bioavailability, and modulate lipophilicity, which are crucial pharmacokinetic properties. A notable example is its use as a key intermediate in the synthesis of Sitagliptin, a medication for type 2 diabetes.

Q3: What are the typical physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 85068-27-5[1][2]
Molecular Formula C₈H₆F₂O₂[3][4]
Molecular Weight 172.13 g/mol [3][4]
Melting Point 126-128 °C[2]
Appearance White to off-white crystalline powder

Troubleshooting Guides

Amidation Reactions

Q: I am getting a low yield in my amidation reaction with this compound. What are the possible causes and solutions?

A: Low yields in amidation reactions are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Acid Activation: The carboxylic acid needs to be activated to react with the amine. The electron-withdrawing fluorine atoms on the phenyl ring can affect the reactivity of the carboxyl group.

    • Solution: Ensure you are using an appropriate and sufficient amount of coupling reagent. For sterically hindered or electron-deficient amines, stronger coupling reagents like HATU or COMU may be necessary. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.

  • Amine Basicity: The amine may not be sufficiently nucleophilic, or it may be protonated by the carboxylic acid, rendering it unreactive.

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize any acid and free up the amine. Typically, 2-3 equivalents of the base are used.

  • Side Reactions: Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC.

    • Solution: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction and also reduce racemization if chiral centers are present.

  • Reaction Conditions: Suboptimal temperature or solvent can hinder the reaction.

    • Solution: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Anhydrous polar aprotic solvents like DMF or DCM are typically good choices.

Quantitative Data for Amidation:

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
DCC/HOBtDIPEADMF2512~85General conditions for phenylacetic acids.
HATUDIPEADMF254>90Often gives higher yields and faster reactions.
EDC/HOBtNMMDCM2516~88N-methylmorpholine (NMM) can be used as a base.

Note: Yields are approximate and can vary based on the specific amine used.

Esterification Reactions

Q: My Fischer esterification of this compound is not going to completion. How can I improve the yield?

A: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the ester product, consider the following:

  • Le Chatelier's Principle: The reaction produces water as a byproduct. Removing water as it forms will shift the equilibrium to the right.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, use a large excess of the alcohol reactant to push the equilibrium towards the product.

  • Catalyst: A strong acid catalyst is required.

    • Solution: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used. Ensure the catalyst is fresh and added in a sufficient amount (typically 5-10 mol%).

  • Reaction Temperature: The reaction needs to be heated to reflux.

    • Solution: Ensure the reaction is heated to the boiling point of the alcohol being used as the solvent.

Quantitative Data for Esterification with Methanol:

CatalystAlcoholTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄Methanol (excess)Reflux (~65)4-6>90General Fischer Esterification
UiO-66-NH₂Methanol10010High Conversion[5]
Decarboxylation Reactions

Q: I am having trouble with the decarboxylation of a derivative of this compound. What are the key factors to consider?

A: Decarboxylation of aryl-acetic acids can be challenging and often requires high temperatures or specific catalysts.

  • Reaction Conditions: The stability of the resulting carbanion or radical intermediate is crucial. The electron-withdrawing fluorine atoms can influence this stability.

    • Solution: High temperatures (often >150 °C) are typically required. The reaction can be performed in a high-boiling solvent like DMSO or DMF. The use of a copper catalyst can sometimes facilitate the reaction at lower temperatures.

  • Substrate Structure: The presence of other functional groups can affect the ease of decarboxylation.

    • Solution: For beta-keto acid derivatives of this compound, decarboxylation is generally much easier and can often be achieved by gentle heating.

Experimental Protocols

Protocol 1: General Amidation using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification with Methanol
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and methanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Heat the reaction to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the ester by distillation or column chromatography if necessary.

Signaling Pathways and Logical Relationships

As a key building block for the drug Sitagliptin, this compound is integral to a molecule that targets the incretin signaling pathway . Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Mechanism of Action of Sitagliptin:

  • After a meal, incretin hormones like GLP-1 and GIP are released from the gut.

  • These hormones stimulate the pancreas to release insulin and suppress glucagon secretion, thereby lowering blood glucose levels.

  • The enzyme DPP-4 rapidly degrades these incretin hormones.

  • Sitagliptin inhibits DPP-4, leading to increased and prolonged levels of active incretins.

  • This results in enhanced glucose-dependent insulin secretion and reduced glucagon levels, leading to better glycemic control in patients with type 2 diabetes.

sitagliptin_mechanism cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Release of Incretin Hormones (GLP-1, GIP) food->incretins Stimulates insulin ↑ Insulin Secretion incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon dpp4 DPP-4 Enzyme incretins->dpp4 Inactivated by glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Reduces hepatic glucose production sitagliptin Sitagliptin sitagliptin->dpp4 Inhibits

Caption: Mechanism of action of Sitagliptin, a drug derived from this compound.

Experimental Workflow: Amide Coupling and Purification

The following diagram illustrates a typical workflow for an amidation reaction followed by purification.

amidation_workflow start Start: this compound + Amine reaction Amide Coupling Reaction (e.g., with HATU/DIPEA in DMF) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification workup->purification cryst Recrystallization purification->cryst chrom Column Chromatography purification->chrom analysis Product Analysis (NMR, MS, HPLC) cryst->analysis chrom->analysis end Pure Amide Product analysis->end

Caption: A general workflow for the synthesis and purification of amides from this compound.

References

Optimizing Synthesis of 2,5-Difluorophenylacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction parameters for the synthesis of 2,5-Difluorophenylacetic acid. This crucial intermediate is widely utilized in the development of pharmaceuticals and other advanced materials. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary laboratory and industrial-scale synthetic routes for this compound include:

  • Hydrolysis of 2,5-Difluorobenzyl Cyanide: A two-step process involving the conversion of 2,5-difluorobenzyl chloride or bromide to the corresponding cyanide, followed by hydrolysis to the carboxylic acid.

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.

  • Carbonylation of 2,5-Difluorobenzyl Chloride: This process involves the direct reaction of 2,5-difluorobenzyl chloride with carbon monoxide in the presence of a catalyst.

Q2: I am experiencing low yields in the hydrolysis of 2,5-Difluorobenzyl Cyanide. What are the likely causes and solutions?

A2: Low yields in this hydrolysis are often due to incomplete reaction or the formation of the stable intermediate amide (2,5-Difluorophenylacetamide). To address this:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can drive the hydrolysis to completion.

  • Optimize Acid/Base Concentration: For acid-catalyzed hydrolysis, using a higher concentration of a strong acid like sulfuric or hydrochloric acid can be effective. For base-catalyzed hydrolysis, a higher concentration of a strong base like sodium or potassium hydroxide is recommended.

  • Ensure Homogeneous Reaction Mixture: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure efficient contact between the reactants.

Q3: What are the common side products in the malonic ester synthesis of this compound?

A3: The most prevalent side product is the dialkylated malonic ester, where two molecules of the 2,5-difluorobenzyl halide react with one molecule of the malonic ester. To minimize this, use an excess of the malonic ester relative to the benzyl halide.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method. Suitable solvents include water, toluene, or a mixture of ethyl acetate and hexanes.

  • Distillation under Reduced Pressure: This technique is useful for removing volatile impurities.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid is a highly effective purification strategy.

Troubleshooting Guides

Synthesis Route 1: Hydrolysis of 2,5-Difluorobenzyl Cyanide

This route is a widely used method for preparing arylacetic acids. Below is a summary of common issues and their solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete hydrolysis of the nitrile or intermediate amide.- Extend the reflux time.- Increase the concentration of the acid or base catalyst.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Presence of Amide Impurity The hydrolysis reaction stalled at the intermediate amide stage.- Re-subject the crude product to more stringent hydrolysis conditions (e.g., higher temperature or more concentrated acid/base).
Formation of Dark-colored Byproducts Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature and extend the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Synthesis Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. Key challenges and optimization strategies are outlined below.

| Problem | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Formation of Dialkylated Product | The mono-alkylated product is deprotonated and reacts with a second molecule of the benzyl halide. | - Use an excess of the malonic ester (typically 1.5 to 2 equivalents) relative to the 2,5-difluorobenzyl halide. | | Low Yield of Alkylation Product | Inefficient enolate formation or competing elimination reaction. | - Ensure the use of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol).- Use a polar aprotic solvent like DMF to favor the SN2 reaction.- Maintain a moderate reaction temperature to minimize elimination. | | Incomplete Decarboxylation | Insufficient heating during the final decarboxylation step. | - Increase the temperature of the reaction mixture during the final acidic workup.- Ensure the reaction is heated until the evolution of CO2 gas ceases. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,5-Difluorobenzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of substituted benzyl cyanides.

Step 1: Synthesis of 2,5-Difluorobenzyl Cyanide (not detailed)

This intermediate is typically prepared from the reaction of 2,5-difluorobenzyl chloride with sodium cyanide.

Step 2: Hydrolysis to this compound

  • Reagents and Equipment:

    • 2,5-Difluorobenzyl Cyanide

    • Sulfuric Acid (concentrated)

    • Water

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine 2,5-difluorobenzyl cyanide (1 mole equivalent) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 or 2:1 v/v mixture).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 3-6 hours).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from hot water or toluene.

Table of Optimized Reaction Parameters for Hydrolysis

Parameter Condition A Condition B Condition C
Catalyst Sulfuric AcidSodium HydroxidePotassium Hydroxide
Solvent WaterWater/EthanolWater
Temperature 100-110 °C (Reflux)80-90 °C (Reflux)100 °C (Reflux)
Reaction Time 4 hours6 hours5 hours
Typical Yield 85-95%80-90%82-92%
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines the synthesis starting from 2,5-difluorobenzyl chloride and diethyl malonate.

  • Reagents and Equipment:

    • Diethyl malonate

    • Sodium ethoxide

    • 2,5-Difluorobenzyl chloride

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

    • Hydrochloric acid or Sulfuric acid

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate (1.5 equivalents) dropwise to the sodium ethoxide solution at room temperature.

    • Add 2,5-difluorobenzyl chloride (1 equivalent) dropwise to the reaction mixture and heat to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add a solution of concentrated hydrochloric acid or sulfuric acid and heat to reflux to effect both hydrolysis and decarboxylation.

    • After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by recrystallization or distillation.

Table of Optimized Reaction Parameters for Malonic Ester Synthesis

Parameter Condition A Condition B
Base Sodium EthoxidePotassium tert-Butoxide
Solvent EthanolTHF
Alkylation Temperature 78 °C (Reflux)Room Temperature
Hydrolysis/Decarboxylation Conc. HCl, RefluxConc. H2SO4, Reflux
Typical Yield 75-85%70-80%

Visualizing the Synthesis Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow_Hydrolysis cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 2,5-Difluorobenzyl Chloride C 2,5-Difluorobenzyl Cyanide A->C Solvent (e.g., DMSO) B Sodium Cyanide B->C E This compound C->E Heat (Reflux) D Acid or Base (e.g., H2SO4 or NaOH) D->E F Crude Product E->F G Pure this compound F->G Recrystallization or Distillation

Workflow for the synthesis via hydrolysis of 2,5-difluorobenzyl cyanide.

Synthesis_Workflow_Malonic_Ester A Diethyl Malonate C Enolate Formation A->C B Base (e.g., NaOEt) B->C E Alkylation (SN2) C->E D 2,5-Difluorobenzyl Chloride D->E F Substituted Malonic Ester E->F G Acid Hydrolysis & Decarboxylation F->G Heat, H3O+ H This compound G->H I Purification H->I Recrystallization J Pure Product I->J

Workflow for the malonic ester synthesis of this compound.

avoiding impurities in the synthesis of 2,5-Difluorophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,5-Difluorophenylacetic Acid Derivatives

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (2,5-DFPAA) and its derivatives. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often enhancing metabolic stability and binding affinity. However, the synthesis of these valuable building blocks is not without its challenges. Purity is paramount, as even minor impurities can complicate downstream reactions, affect biological activity, and create regulatory hurdles.

This guide is structured to address the practical challenges you may face in the lab. We will explore common synthetic routes, troubleshoot impurity formation, and provide validated protocols to ensure the integrity of your research.

Part 1: Troubleshooting Common Synthetic Pathways

The synthesis of 2,5-DFPAA is typically approached via a few key pathways. Each has a unique impurity profile that must be understood and controlled.

Route 1: Hydrolysis of 2,5-Difluorobenzyl Cyanide

This is one of the most direct methods, involving the conversion of the nitrile group to a carboxylic acid. While straightforward in principle, incomplete conversion is a frequent issue.

Frequently Asked Questions (FAQs):

Q1: My hydrolysis reaction has stalled, leaving significant amounts of 2,5-Difluorophenylacetamide as an impurity. How can I drive the reaction to completion?

A1: This is the most common impurity in this synthesis, arising from incomplete hydrolysis of the intermediate amide. Several factors can be optimized:

  • Reaction Time & Temperature: Acid- or base-catalyzed hydrolysis can require prolonged heating. If the reaction has stalled, consider extending the reflux time. For acid hydrolysis (e.g., with aqueous H₂SO₄), a reaction time of 3-5 hours is typical, but monitoring by TLC or HPLC is crucial[1].

  • Reagent Concentration: For acid hydrolysis, using a sufficiently concentrated acid is key. A common protocol for phenylacetic acid synthesis uses a mixture of sulfuric acid and water[1][2]. If the reaction is slow, a higher concentration or a stronger acid might be necessary, but this must be balanced against the risk of charring or side reactions.

  • Phase Transfer Catalysis: For basic hydrolysis, which can sometimes be sluggish, the addition of a phase-transfer catalyst (PTC) can significantly accelerate the reaction by improving the interaction between the aqueous hydroxide and the organic nitrile/amide.

G

Q2: How can I effectively remove unreacted 2,5-Difluorobenzyl Cyanide from my final product?

A2: Unreacted starting material can often be carried through the workup.

  • Workup: A basic aqueous wash (e.g., with 10% NaHCO₃) during the workup will convert the desired carboxylic acid to its water-soluble carboxylate salt, leaving the non-acidic benzyl cyanide in the organic layer, which can then be separated and discarded[3]. The aqueous layer is then re-acidified to precipitate the pure product.

  • Distillation: If the impurity persists, vacuum distillation of the crude product can be effective. 2,5-DFPAA is a solid with a melting point of 126-128 °C, while the benzyl cyanide is a liquid, allowing for separation[4][5].

Route 2: Grignard Reaction of 2,5-Difluorobenzyl Halides

This route involves forming an organometallic intermediate (a Grignard reagent) from 2,5-difluorobenzyl bromide or chloride, followed by quenching with carbon dioxide[6][7]. This pathway is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs):

Q1: My Grignard reaction yield is very low, and I've isolated a significant amount of a high-melting, non-polar byproduct. What is it and how can I prevent it?

A1: You have likely formed the Wurtz coupling product, 1,2-bis(2,5-difluorophenyl)ethane . This occurs when the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X). Benzyl Grignards are particularly prone to this side reaction due to their high reactivity[8].

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the 2,5-difluorobenzyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

  • Temperature Control: While initiation may require gentle heating, the reaction should be maintained at a controlled temperature (often gentle reflux of THF) to avoid excessive side reactions. Overheating can accelerate coupling.

  • High Dilution: Running the reaction in a larger volume of anhydrous solvent can also help disfavor the bimolecular coupling side reaction.

G

Q2: The Grignard reaction won't initiate. What are the critical factors for success?

A2: Grignard reagent formation is notoriously sensitive.

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be rigorously anhydrous. Grignard reagents are strong bases and will be instantly quenched by water.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric oxygen or moisture.

Route 3: The Willgerodt-Kindler Reaction

This reaction converts an aryl alkyl ketone (2',5'-difluoroacetophenone) into a thioamide, which is then hydrolyzed to the carboxylic acid[9][10]. It's a powerful transformation but can lead to complex mixtures if not properly controlled.

Frequently Asked Questions (FAQs):

Q1: My Willgerodt-Kindler reaction produced a low yield of the thioamide and many side products. How can I improve the selectivity?

A1: The Willgerodt-Kindler reaction involves the migration of the carbonyl group to the end of the alkyl chain via a complex mechanism[11].

  • Stoichiometry: The ratio of ketone, amine (typically morpholine), and elemental sulfur is critical. An excess of sulfur and amine is often used to drive the reaction to completion.

  • Temperature: The reaction typically requires high temperatures (reflux). Insufficient temperature can lead to incomplete reaction, while excessive temperature can cause decomposition and the formation of tar-like byproducts.

  • Phase Transfer Catalysis (PTC): For the subsequent hydrolysis of the thioamide, using a PTC like triethylbenzylammonium chloride (TEBA) can dramatically reduce reaction times and improve yields under milder basic conditions[3][12].

Part 2: Analytical & Purification Protocols

Identifying and Quantifying Impurities

A robust analytical method is essential for process control and final product validation.

Potential Impurity Likely Synthetic Route Recommended Analytical Method Key Differentiating Signal
2,5-DifluorophenylacetamideNitrile HydrolysisHPLC, ¹H NMRAmide N-H protons in NMR; different retention time in HPLC.
Unreacted 2,5-Difluorobenzyl CyanideNitrile HydrolysisGC-MS, ¹H NMRCharacteristic nitrile stretch in IR; benzylic CH₂ signal shift in NMR.
1,2-bis(2,5-difluorophenyl)ethaneGrignard ReactionGC-MS, ¹H NMRSymmetrical molecule, simple NMR spectrum; mass peak in MS.
2',5'-DifluoroacetophenoneWillgerodt-KindlerHPLC, GC-MSKetone carbonyl signal in ¹³C NMR; different retention time.
2,5-DifluorophenylthioacetamideWillgerodt-KindlerHPLC, LC-MSSulfur isotope pattern in MS; distinct chemical shifts.

Protocol: Purification of 2,5-DFPAA via Acid-Base Extraction

This protocol is a fundamental and highly effective method for removing non-acidic impurities, such as unreacted starting materials or coupling byproducts.

Objective: To isolate pure this compound from a crude reaction mixture.

Materials:

  • Crude 2,5-DFPAA product

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction product in an appropriate organic solvent (e.g., 100 mL of diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top layer is the organic phase containing neutral/basic impurities. The bottom aqueous layer contains the sodium salt of your desired acid.

  • Isolate Aqueous Layer: Drain the bottom aqueous layer into a clean beaker.

  • Re-extract: To ensure complete recovery, wash the remaining organic layer with another 25 mL of 1 M NaHCO₃ solution. Combine this second aqueous wash with the first.

  • Wash Organic Layer (Optional): The organic layer can now be discarded or washed with brine, dried, and concentrated to analyze the impurity profile.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH is ~1-2 (verify with pH paper). The 2,5-DFPAA will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected melting point should be sharp, around 126-128 °C[4][5].

G A Start: Crude Product in Organic Solvent B Add NaHCO₃(aq) Shake & Vent A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities (Discard) C->D Impurities E Aqueous Layer: Sodium 2,5-Difluorophenylacetate C->E Product Salt F Cool & Acidify with HCl (pH 1-2) E->F G Precipitation Occurs F->G H Filter, Wash & Dry G->H I End: Pure 2,5-DFPAA Solid H->I

References

challenges in the purification of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorinated Compound Purification.

This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the purification of fluorinated compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your daily laboratory work. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often in non-intuitive ways, making purification a significant hurdle.[1][2][3][4] This resource will equip you with the expertise to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of fluorinated compounds in a question-and-answer format.

Chromatographic Challenges
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My fluorinated analyte is exhibiting significant peak tailing on a standard C18 column. What are the likely causes and how can I resolve this?

Answer: Poor peak shape is a common problem when purifying fluorinated compounds, especially polar ones.[5] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Fluorine's high electronegativity can lead to strong interactions between your analyte and residual silanols on silica-based stationary phases.[5] Additionally, if the mobile phase pH is close to the analyte's pKa, it can exist in multiple ionic forms, leading to peak distortion.[5] Column overload is another frequent cause of peak fronting.[6]

  • Troubleshooting Workflow:

    start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (Silanol Interactions) start->cause1 Possible Cause cause2 Mobile Phase pH Near Analyte pKa start->cause2 Possible Cause cause3 Column Overload start->cause3 Possible Cause solution1a Use a Deactivated (End-capped) Column cause1->solution1a Solution solution1b Add Mobile Phase Modifier (e.g., TFA, TFE) cause1->solution1b Alternative solution2 Adjust Mobile Phase pH (≥ 2 units from pKa) cause2->solution2 Solution solution3 Reduce Sample Load (Decrease concentration/volume) cause3->solution3 Solution

    Caption: Troubleshooting poor peak shape.

  • Experimental Protocols:

    • Mobile Phase pH Adjustment: To minimize secondary interactions, adjust the mobile phase pH to be at least 2 units away from your compound's pKa. For basic compounds, a lower pH is often beneficial.[5]

    • Mobile Phase Additives: For reversed-phase chromatography, consider adding a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) to the mobile phase.[5][7]

Issue 2: Co-elution with Impurities

Question: My target fluorinated compound is co-eluting with an impurity, even after optimizing the gradient. What steps can I take to improve resolution?

Answer: Co-elution occurs when the chromatographic conditions do not provide sufficient separation between the target and impurities, often due to similar polarities.[5]

  • Causality: Fluorinated compounds and their non-fluorinated or partially fluorinated synthetic precursors can have very similar polarities, making them difficult to separate on standard stationary phases.

  • Troubleshooting Workflow:

    start Co-elution with Impurities cause1 Insufficient Resolution start->cause1 cause2 Similar Polarity of Impurities start->cause2 solution1 Optimize Selectivity cause1->solution1 solution2 Employ Orthogonal Technique (e.g., HILIC, SFC) cause1->solution2 If co-elution persists cause2->solution1 cause2->solution2 If co-elution persists sub_solution1a Change Stationary Phase (e.g., Phenyl-Hexyl, Fluorinated Phase) solution1->sub_solution1a How? sub_solution1b Change Mobile Phase Organic Modifier (ACN vs. MeOH) solution1->sub_solution1b How?

    Caption: Resolving co-eluting compounds.

  • Experimental Protocols:

    • Change Stationary Phase: Switch to a column with a different chemistry. Phenyl-hexyl or fluorinated phases can offer alternative selectivities compared to C18.[5][8]

    • Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[5]

    • Orthogonal Techniques: If reversed-phase HPLC fails, consider an orthogonal method like Hydrophilic Interaction Chromatography (HILIC) for polar compounds or Supercritical Fluid Chromatography (SFC).[5]

Issue 3: Poor Solubility for Flash Chromatography Loading

Question: My crude fluorinated compound has poor solubility in the eluent for my flash chromatography purification. How can I effectively load it onto the column?

Answer: Poor solubility in the mobile phase can lead to precipitation at the top of the column, resulting in poor separation.

  • Causality: The unique solubility properties of fluorinated compounds can make them challenging to dissolve in common chromatography solvents.

  • Troubleshooting Workflow:

    start Poor Solubility in Flash Chromatography Eluent solution Dry Loading start->solution step1 Dissolve sample in a suitable solvent solution->step1 Step 1 step2 Adsorb onto silica gel or celite step1->step2 Step 2 step3 Evaporate the solvent step2->step3 Step 3 step4 Load the dry powder onto the column step3->step4 Step 4

    Caption: Dry loading protocol for flash chromatography.

  • Experimental Protocol for Dry Loading:

    • Dissolve your sample in a suitable solvent in which it is highly soluble.

    • Add a small amount of silica gel or celite to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure.

    • Carefully load the resulting dry powder onto the top of your flash column.[5][9]

Crystallization Challenges
Issue 4: Difficulty in Achieving Crystallization

Question: I am struggling to crystallize my fluorinated compound. Are there specific reasons for this and what can I do?

Answer: The introduction of fluorine can significantly impact a molecule's ability to form a well-ordered crystal lattice.

  • Causality: Fluorine atoms have a high electronegativity and a small size. While C-F bonds are strong, intermolecular C-F...F-C interactions are weak and not strongly directional, which can hinder the formation of a stable crystal packing.[10][11][12] However, C-H...F-C interactions can be structure-directing.[10] The degree and position of fluorination can influence crystal packing.[13]

  • Troubleshooting Strategies:

    • Solvent Screening: Systematically screen a wide range of solvents with varying polarities and hydrogen bonding capabilities.

    • Co-crystallization: Attempt to form a co-crystal with another molecule that can provide strong, directional intermolecular interactions.

    • Vary Crystallization Conditions: Experiment with different temperatures, rates of cooling, and methods of supersaturation (e.g., slow evaporation, vapor diffusion).

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify by standard chromatographic methods?

A1: Fluorinated compounds possess unique physicochemical properties that differentiate them from their hydrocarbon analogs. They can be simultaneously hydrophobic and lipophobic, leading to unusual retention behavior in reversed-phase liquid chromatography (RPLC).[6] Their altered polarity can make them behave unexpectedly on both normal and reversed-phase silica.[14]

Q2: What is the best starting point for developing a purification method for a novel polar fluorinated compound?

A2: A good starting point is to assess the compound's polarity and solubility.[5]

  • Moderately Polar Compounds: For compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[5]

  • Highly Polar, Water-Soluble Compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A polar stationary phase (e.g., amide, silica) with a mobile phase gradient from high organic to a higher aqueous content is a good starting point.[5][15]

  • Thermally Labile or Complex Mixtures: Supercritical Fluid Chromatography (SFC) can be a powerful alternative, offering high efficiency and faster separations.[16]

Q3: How can I improve the retention of my polar fluorinated compound in reversed-phase HPLC?

A3: To improve retention in reversed-phase HPLC:

  • Use a More Retentive Column: Consider a column with a higher carbon load or an embedded polar group.[5]

  • Switch to HILIC: For very polar compounds, HILIC is the recommended approach.[5]

Q4: Are there specialized chromatography columns for fluorinated compounds?

A4: Yes, fluorinated stationary phases are available and can offer unique selectivity for separating fluorinated molecules from each other and from non-fluorinated compounds.[8] The retention on these phases depends on both the hydrophobicity of the analyte and its fluorine content.[8] For some separations, pairing a standard hydrocarbon column (like C8) with a fluorinated eluent (like trifluoroethanol) can provide optimal results.[7][17]

Q5: What are the challenges in the chiral separation of fluorinated compounds?

A5: The presence of fluorine can alter a molecule's interaction with a chiral stationary phase (CSP). For instance, the basicity of an amine can be decreased by a nearby fluorine atom, affecting its interaction with the CSP.[18] Chiral SFC is a primary tool for enantiomer separation in drug discovery, and specialized fluorinated chiral phases are being developed to address these challenges.[16][19][20]

Q6: Why is background contamination a concern when analyzing for fluorinated compounds?

A6: Many laboratory components, such as PTFE tubing and filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic for trace analysis.[6] Using a "fluorine-free" LC system with PEEK or stainless steel components is recommended to minimize this issue.[6]

Data Summary Table

Purification Challenge Primary Cause(s) Recommended Solutions
Poor Peak Shape (HPLC)Secondary silanol interactions, mobile phase pH near pKa, column overload.[5][6]Use end-capped columns, adjust mobile phase pH, add mobile phase modifiers (TFA, TFE), reduce sample load.[5]
Co-elution of ImpuritiesInsufficient resolution, similar polarity of components.[5]Change stationary phase (e.g., phenyl-hexyl, fluorinated), change organic modifier (ACN vs. MeOH), use an orthogonal technique (HILIC, SFC).[5][8]
Poor Solubility (Flash)Unique solubility profile of fluorinated compounds.Dry loading: dissolve in a good solvent, adsorb onto silica/celite, evaporate, and load the dry powder.[5][9]
Crystallization DifficultyWeak and non-directional intermolecular C-F...F-C interactions.[10][11][12]Extensive solvent screening, co-crystallization, variation of crystallization conditions.
Poor Retention (RP-HPLC)High polarity of the analyte.[5]Use a more retentive column (high carbon load, embedded polar group), switch to HILIC.[5]
Chiral Separation IssuesAltered interaction with chiral stationary phase due to fluorine's electronic effects.[18]Screen different types of chiral stationary phases (e.g., polysaccharide-based), optimize mobile phase, consider SFC.[16][18]

References

Technical Support Center: Managing Acidic Byproducts in 2,5-Difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 2,5-Difluorophenylacetic acid. This versatile building block is crucial in the synthesis of high-value compounds, particularly in pharmaceutical development where its unique electronic properties are highly sought after.[1] However, its acidic nature, combined with byproducts from common coupling and activation reagents, frequently presents challenges related to reaction efficiency, product purity, and process scalability.

This guide is structured to provide rapid, actionable solutions to common problems through a series of frequently asked questions and in-depth troubleshooting scenarios. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your own experimental designs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound and similar carboxylic acids.

Q1: What are the primary sources of acidity I need to manage in my reaction?

There are two main sources:

  • The Starting Material Itself: this compound is a carboxylic acid and will contribute to the overall acidity of the reaction medium. The fluorine atoms on the phenyl ring have an electron-withdrawing inductive effect, which can increase the acidity compared to unsubstituted phenylacetic acid.[2][3]

  • Reaction Byproducts: Many common reactions, especially amide bond formations, generate additional acidic species. For instance, using acyl chlorides generates HCl, and standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (Hydroxybenzotriazole) can generate acidic urea byproducts and require a base to neutralize the initial carboxylic acid and any amine salts.[4][5][6]

Q2: My amide coupling reaction is stalling. Could unmanaged acidity be the cause?

Yes, this is a very common issue. If the reaction medium becomes too acidic, it can protonate the amine nucleophile, rendering it unreactive towards the activated carboxylic acid. This "locks up" your amine as an ammonium salt, effectively halting the reaction. Maintaining a suitable pH with a non-nucleophilic base is critical for driving the reaction to completion.[7][8]

Q3: Which base should I choose for neutralization or as an additive?

The choice of base is critical and depends on your reaction's specific requirements.

Base Type Examples Best For Considerations
Inorganic Bases Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃)Aqueous workups and quenching.[9][10]Generates CO₂ gas (ensure proper venting). Can cause emulsions. Limited solubility in many organic solvents.
Tertiary Amines Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base)In-situ acid scavenging during the reaction.[8][11]Can be difficult to remove during purification.[12] DIPEA is sterically hindered and less nucleophilic, making it a preferred choice to avoid side reactions.[8]
Pyridine Derivatives Pyridine, 2,6-Lutidine, DMAP (catalytic)Acylations and reactions where mild basicity is needed. DMAP is an excellent acylation catalyst.[5][13]Pyridine has a strong odor and can be difficult to remove. 2,6-Lutidine is more sterically hindered.

Q4: How can I easily remove acidic impurities and excess reagents after the reaction?

Beyond traditional liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃ solution), consider using scavenger resins.[14][15]

  • What they are: Scavenger resins are polymer-supported reagents designed to bind and remove excess reagents or byproducts from a reaction mixture.[14][16]

  • How they work: For acid removal, a basic scavenger resin (e.g., a polymer-bound amine) is added to the crude reaction mixture.[16][17] The resin reacts with and "scavenges" the acidic components. The resin is a solid and can be removed by simple filtration, dramatically simplifying the workup.[14][15] This avoids aqueous washes that can lead to product loss or emulsions.

Part 2: Troubleshooting Guide & In-Depth Scenarios

This section provides a deeper dive into specific experimental problems, outlining the cause and providing a structured approach to solving them.

Scenario 1: Low Yield in an EDC/HOBt Amide Coupling Reaction
  • Problem: You are coupling this compound with a primary amine using EDC and HOBt in DMF, but the yield of your desired amide is consistently below 40%. TLC analysis shows unreacted starting materials and multiple unidentified spots.[12]

  • Causality Analysis: The most likely culprit is insufficient or improper base addition. The coupling reaction requires a base for several reasons:

    • To deprotonate the carboxylic acid, facilitating its activation by EDC.

    • If your amine is provided as a salt (e.g., hydrochloride), the base is needed to liberate the free amine.

    • To neutralize the acidic environment that can form, which would otherwise deactivate the free amine.

    Without adequate base, the reaction may never reach completion. The messy TLC is likely a result of side reactions, such as the formation of N-acylurea byproducts from the EDC reagent, or degradation of starting materials under prolonged reaction times at elevated temperatures.[7]

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Low Yield in EDC/HOBt Coupling A Initial Problem: Low Amide Yield (<40%) B Step 1: Verify Base Stoichiometry - Is amine a salt (e.g., HCl)? - Add 1 eq. base for salt. - Add 1.1-1.5 eq. base for the coupling itself. A->B Analyze Base C Step 2: Choose a Better Base - Switch from TEA to DIPEA. - Rationale: DIPEA is less nucleophilic, reducing potential side reactions. B->C Optimize Base D Step 3: Control Temperature - Run reaction at 0°C to RT. - Rationale: Reduces formation of N-acylurea byproduct. C->D Optimize Conditions E Step 4: Monitor Reaction - Check TLC/LCMS after 2-4 hours. - If stalling, add a small additional portion of coupling agent/base. D->E Implement In-Process Control F Resolution: Improved Yield & Purity E->F Achieve Goal

    Caption: Decision workflow for troubleshooting low-yield amide coupling reactions.

Scenario 2: Difficult Purification due to Emulsions and Water-Soluble Byproducts
  • Problem: During the aqueous workup of your reaction, you are struggling with a persistent emulsion between your organic layer (e.g., Ethyl Acetate) and the basic wash (e.g., NaHCO₃ solution). Furthermore, even after separation, your organic layer contains water-soluble byproducts like the urea formed from EDC.

  • Causality Analysis: Emulsions are often caused by salts formed during neutralization, which act as surfactants. The urea byproduct from EDC is notoriously water-soluble and can be difficult to remove completely with standard washes, especially if solvents like DMF or NMP are used.[7][12]

  • Solution Protocol: Solid-Phase Scavenging Workup

    This protocol avoids a traditional aqueous workup, preventing emulsion formation and efficiently removing byproducts.

    Objective: Purify the crude reaction mixture by removing excess acid, coupling agents, and acidic byproducts using scavenger resins.

    Materials:

    • Crude reaction mixture in an organic solvent (e.g., DCM or THF).

    • Acid Scavenger Resin (e.g., Polymer-supported trisamine, PS-Trisamine).

    • Electrophile Scavenger Resin (e.g., Polymer-supported amine, PS-NH₂), if unreacted activated ester is suspected.

    • Stir plate and flask.

    • Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with cotton).

    Step-by-Step Methodology:

    • Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, ensure it is at room temperature.

    • Select Scavenger: To remove the acidic this compound and HOBt, add a basic scavenger resin like PS-Trisamine (typically 2-3 equivalents relative to the component being scavenged).

    • Scavenging: Stir the slurry of the reaction mixture and the resin at room temperature. Monitor the removal of the target impurity by TLC or LCMS (spot a filtered aliquot). This process usually takes 1-4 hours.

    • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Concentration: Combine the filtrate and the washes. Remove the solvent under reduced pressure (e.g., rotary evaporator).

    • Analysis: Analyze the resulting crude product. It should be significantly purer, often eliminating the need for column chromatography or simplifying it greatly.

    G cluster_1 Solid-Phase Scavenging Workflow Start Crude Reaction Mixture AddResin Add Basic Scavenger Resin (e.g., PS-Trisamine) Start->AddResin Stir Stir at Room Temp (1-4 hours) AddResin->Stir Monitor Monitor by TLC/LCMS Stir->Monitor Monitor->Stir Incomplete Filter Filter to Remove Resin Monitor->Filter Complete WashResin Wash Resin with Solvent Filter->WashResin Combine Combine Filtrate & Wash WashResin->Combine Concentrate Concentrate Under Vacuum Combine->Concentrate End Purified Product Concentrate->End

    Caption: Experimental workflow for a simplified, non-aqueous workup using scavenger resins.

References

Technical Support Center: 2,5-Difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluorophenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Troubleshooting Guides

This section offers guidance on common problems encountered during the workup of reactions involving this compound, such as esterification and amidation.

Esterification Reactions

Question: My Fischer esterification of this compound is incomplete. What are the possible causes and how can I improve the yield?

Answer:

Incomplete Fischer esterification can be due to several factors. The reaction is an equilibrium process, so driving it towards the product is key. Here are some troubleshooting steps:

  • Water Removal: The presence of water can shift the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents. A Dean-Stark apparatus can be used to azeotropically remove water as it is formed during the reaction.

  • Excess Alcohol: Using the alcohol as the solvent or in large excess can help drive the equilibrium towards the ester.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (reflux) can help push the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question: During the aqueous workup of my this compound esterification, I am experiencing low recovery of my ester product. Why might this be happening?

Answer:

Low recovery during the workup of esterification reactions can be attributed to several issues:

  • Emulsion Formation: Vigorous shaking during the extraction process can lead to the formation of stable emulsions, making phase separation difficult. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding brine can help to break it.

  • Product Solubility: While esters are generally less soluble in water than the starting carboxylic acid, some smaller esters may have partial solubility in the aqueous layer. Minimize the volume of aqueous washes and ensure the organic solvent is appropriate for your ester.

  • Premature Hydrolysis: During the basic wash (e.g., with sodium bicarbonate) to remove unreacted acid, prolonged exposure or use of a strong base can lead to hydrolysis of the ester product back to the carboxylate salt.[1][2] Perform the basic wash quickly and with a mild base.

Amidation Reactions

Question: My amidation reaction of this compound using a carbodiimide coupling agent (e.g., DCC, EDC) is giving a low yield of the desired amide. What should I investigate?

Answer:

Low yields in carbodiimide-mediated amidation reactions can stem from several sources. Here are some key areas to troubleshoot:

  • Reagent Quality: Ensure the carbodiimide coupling agent and any additives (e.g., HOBt, DMAP) are fresh and have been stored correctly. Carbodiimides are sensitive to moisture.

  • Reaction Conditions: These reactions are typically run under anhydrous conditions at room temperature or cooled to 0 °C to minimize side reactions. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture.

  • Side Reactions: A common side reaction is the formation of an N-acylurea byproduct from the reaction of the activated acid with another equivalent of the carbodiimide.[3] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction by forming a more stable active ester intermediate.

  • Workup Issues: The urea byproduct can sometimes be difficult to remove. Dicyclohexylurea (from DCC) is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed with aqueous washes.

Question: I am having difficulty removing the urea byproduct from my amidation reaction. What purification strategies can I use?

Answer:

Removal of urea byproducts is a common challenge in amidation reactions. Here are a few strategies:

  • Filtration: If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in the reaction solvent (e.g., dichloromethane, THF) and can be removed by filtration.

  • Aqueous Extraction: If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct can be removed by washing the organic layer with water or dilute acid.

  • Chromatography: If the byproduct is not easily removed by filtration or extraction, column chromatography is an effective method for purification.

  • Recrystallization: If your amide product is a solid, recrystallization can be an excellent way to remove soluble impurities like the urea byproduct. The choice of solvent is critical for successful recrystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the workup procedures for reactions involving this compound.

Q1: What is the general workup procedure for an esterification reaction of this compound?

A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate, dichloromethane), and washing it sequentially with water, a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted this compound and the acid catalyst, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Q2: What is a standard workup for an amidation reaction of this compound?

A2: After the reaction is complete, the solvent is often removed under reduced pressure. The residue is then redissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl or citric acid) to remove any unreacted amine and basic byproducts. This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted this compound and acidic byproducts. A final wash with brine is performed before drying the organic layer and removing the solvent. If a solid byproduct like DCU has precipitated, it should be filtered off before the aqueous workup.

Q3: How does the presence of fluorine atoms in this compound affect its reactivity and workup?

A3: The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the carboxylic acid.[4][5] This can make the acid more reactive in esterification and amidation reactions. During the workup, this increased acidity means that it can be effectively neutralized and removed by washing with a mild aqueous base like sodium bicarbonate. The fluorine atoms also increase the lipophilicity of the molecule and its derivatives, which can affect their solubility in different solvents and should be considered when choosing extraction solvents and recrystallization conditions.[6]

Q4: What are some common side reactions to be aware of when working with this compound?

A4: In addition to the common side reactions in esterification (incomplete reaction) and amidation (N-acylurea formation), when converting this compound to its acid chloride using thionyl chloride, potential side reactions can include charring or decomposition if the reaction is overheated. It is important to perform this reaction at a controlled temperature and to distill the thionyl chloride before use if it is old.

Q5: What are suitable recrystallization solvents for derivatives of this compound?

A5: The choice of recrystallization solvent is highly dependent on the specific derivative. A good starting point is to test a range of solvents with varying polarities. Common solvent systems for recrystallization include ethanol, isopropanol, ethyl acetate/hexanes, toluene, or acetone/water.[7] The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble in the hot solvent.

Data Presentation

Table 1: Illustrative Yields for Esterification of this compound

AlcoholCatalystReaction Time (h)Workup MethodPurity (by NMR)Illustrative Yield (%)
MethanolH₂SO₄ (cat.)6Aqueous Wash>95%85-95
Ethanolp-TsOH (cat.)8Aqueous Wash>95%80-90
IsopropanolH₂SO₄ (cat.)12Aqueous Wash>90%70-80

Note: The data in this table is illustrative and represents typical yields for Fischer esterification reactions. Actual yields may vary depending on specific reaction conditions.

Table 2: Illustrative Yields for Amidation of this compound

AmineCoupling AgentAdditiveWorkup MethodPurity (by NMR)Illustrative Yield (%)
BenzylamineEDCHOBtAqueous Wash>98%90-98
AnilineDCCDMAP (cat.)Filtration & Wash>95%85-95
DiethylamineHATUDIPEAAqueous Wash>98%92-99

Note: The data in this table is illustrative and represents typical yields for amidation reactions. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

General Protocol for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add the desired alcohol (5-10 eq) as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

General Protocol for Amidation using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

Esterification_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Esterification Reaction Mixture (Ester, Unreacted Acid, Alcohol, Catalyst) Dilution Dilute with Organic Solvent Reaction->Dilution Wash1 Wash with Water Dilution->Wash1 Wash2 Wash with NaHCO₃ (aq) (Removes Acid) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Na₂SO₄ Wash3->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Pure_Ester Pure Ester Purification->Pure_Ester

Caption: Workflow for a typical esterification workup procedure.

Amidation_Workup_Troubleshooting Start Amidation Reaction Complete? Workup Proceed to Workup Start->Workup Yes Troubleshoot Troubleshoot Reaction Start->Troubleshoot No Low_Yield Low Yield? Workup->Low_Yield Check_Reagents Check Reagent Quality (Carbodiimide, Additives) Troubleshoot->Check_Reagents Check_Conditions Verify Anhydrous Conditions & Reaction Temperature Troubleshoot->Check_Conditions Consider_Side_Reactions Consider N-Acylurea Formation (Add HOBt) Troubleshoot->Consider_Side_Reactions Purification_Issue Purification Issues? Low_Yield->Purification_Issue No Workup_Loss Investigate Workup Losses (Emulsions, Solubility) Low_Yield->Workup_Loss Yes Byproduct_Removal Optimize Byproduct Removal (Filtration, Extraction, Chromatography) Purification_Issue->Byproduct_Removal Yes Final_Product Pure Amide Purification_Issue->Final_Product No Workup_Loss->Final_Product Byproduct_Removal->Final_Product

Caption: Troubleshooting logic for amidation reaction workups.

References

stability of 2,5-Difluorophenylacetic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Difluorophenylacetic acid under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

A1: Forced degradation studies, or stress testing, are a critical component of the pharmaceutical development process.[1] These studies involve intentionally subjecting a drug substance like this compound to harsh conditions—such as high heat, humidity, acidic and basic environments, oxidation, and intense light—to accelerate its decomposition.[2][3] The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method (typically HPLC) that can separate and quantify the drug from its degradants.[1][4] This ensures the quality, efficacy, and safety of the drug product over its shelf life.[3]

Q2: What is a stability-indicating method, and how does it relate to forced degradation?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Forced degradation studies are essential for developing such a method because they generate the very degradation products that the method must be able to resolve from the parent compound.[4]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: The common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[5]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[5]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).[6]

  • Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to a controlled source of UV and visible light.

Q4: What level of degradation should I aim for in my forced degradation experiments?

A4: The generally accepted target for degradation is between 5% and 20%.[2] Degradation below 5% may not be sufficient to identify and characterize minor degradants. Conversely, degradation exceeding 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability of the drug under normal storage conditions, complicating the analysis.[1]

Q5: What are some potential degradation pathways for this compound?

  • Oxidative Decarboxylation: The carboxylic acid group can be lost as CO2 under oxidative stress, potentially forming 2,5-difluorobenzyl alcohol, which could be further oxidized to 2,5-difluorobenzaldehyde.

  • Hydroxylation of the Aromatic Ring: Under strong oxidative conditions, a hydroxyl group may be added to the benzene ring.

  • Photodegradation: Exposure to UV light can induce photo-oxidative decarboxylation, leading to the formation of benzaldehyde derivatives.[7]

Troubleshooting Guides

HPLC Method Development and Analysis

Q6: I am observing peak tailing for the main peak of this compound. What could be the cause and how can I fix it?

A6: Peak tailing is a common issue in HPLC. Potential causes and solutions include:

  • Secondary Interactions: The acidic nature of the carboxylic acid group can lead to interactions with active sites on the silica-based column packing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. Using a buffer in the mobile phase is crucial.

  • Column Contamination or Void: The column inlet frit may be blocked, or a void may have formed at the head of the column.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[8]

Q7: My chromatogram shows peak fronting. What does this indicate?

A7: Peak fronting is often a sign of sample overload, meaning the concentration of the sample injected onto the column is too high.[9]

  • Solution: Dilute your sample and reinject. If you are developing a method, you may need to decrease the injection volume or use a column with a larger internal diameter.[9] Another potential cause is that the sample is dissolved in a solvent that is stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.

Q8: I'm seeing unexpected peaks in my chromatogram after a forced degradation study. How do I determine their origin?

A8: Unexpected peaks can arise from several sources. Here is a systematic approach to identify them:

  • Analyze a Blank: Inject a blank sample (the diluent without the drug substance) to check for peaks originating from the solvent or contaminants in the HPLC system.

  • Analyze a Placebo: If working with a drug product, analyze a placebo (all excipients without the active ingredient) that has undergone the same stress conditions. This will help identify peaks originating from excipient degradation.

  • Compare Stressed and Unstressed Samples: Compare the chromatograms of the stressed sample with an unstressed control sample of this compound. Peaks that are present or significantly larger in the stressed sample are likely degradation products.

Q9: The mass balance of my stressed samples is poor (not within 98-102%). What are the possible reasons?

A9: A poor mass balance suggests that not all components are being accounted for in the analysis. Common causes include:

  • Co-eluting Peaks: A degradation product may be co-eluting with the main peak, which can be assessed using a photodiode array (PDA) detector to check for peak purity.

  • Degradants with Different Response Factors: The degradation products may have different UV absorbance characteristics compared to the parent compound. If a major degradant is identified, its relative response factor should be determined.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. In such cases, using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended.

  • Incomplete Elution: Some degradants may be strongly retained on the column. A thorough column wash with a strong solvent at the end of each run can help elute these compounds.

Data Presentation

Table 1: Representative Forced Degradation Data for this compound

Stress ConditionReagent/ParametersTimeTemperature% Degradation (Illustrative)Major Degradation Products (Proposed)
Acid Hydrolysis 0.1 M HCl8 hours80°C~ 8%No significant degradation expected under mild acidic conditions.
Base Hydrolysis 0.1 M NaOH4 hours60°C~ 12%Minimal degradation; potential for salt formation.
Oxidation 3% H₂O₂24 hoursRoom Temp~ 15%2,5-Difluorobenzaldehyde, 2,5-Difluorobenzyl alcohol
Thermal Solid State48 hours80°C~ 6%Minor unspecified degradants.
Photolytic UV/Vis Light7 daysRoom Temp~ 10%2,5-Difluorobenzaldehyde

Note: The data presented in this table is illustrative and intended to represent typical outcomes of a forced degradation study. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Acid Hydrolysis Protocol
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Transfer 5 mL of the stock solution to a flask and add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Heat the solution in a water bath at 80°C for 8 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.

Base Hydrolysis Protocol
  • Prepare a 1 mg/mL stock solution of this compound as described for acid hydrolysis.

  • Transfer 5 mL of the stock solution to a flask and add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Maintain the solution at 60°C for 4 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • A control sample should be run in parallel.

Oxidative Degradation Protocol
  • Prepare a 1 mg/mL stock solution of this compound.

  • Transfer 5 mL of the stock solution to a flask and add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • A control sample (drug substance in solvent without H₂O₂) should be analyzed in parallel.

Thermal Degradation Protocol
  • Place a thin layer of solid this compound in a petri dish.

  • Expose the sample to a dry heat of 80°C in a calibrated oven for 48 hours.

  • At specified time points, withdraw a portion of the sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

  • A control sample stored at ambient temperature should be analyzed for comparison.

Photolytic Degradation Protocol
  • Prepare a 1 mg/mL solution of this compound.

  • Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber to act as a dark control.

  • Analyze the samples by HPLC at appropriate time intervals.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 2,5-DFPAA Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Base Base Hydrolysis (NaOH, Heat) Prep->Base Oxid Oxidation (H2O2) Prep->Oxid Therm Thermal (Dry Heat) Prep->Therm Photo Photolytic (UV/Vis Light) Prep->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidative Oxidative Pathway cluster_photo Photolytic Pathway DFPAA This compound Decarbox Oxidative Decarboxylation (-CO2) DFPAA->Decarbox H2O2 Photo_Decarbox Photo-oxidative Decarboxylation DFPAA->Photo_Decarbox UV/Vis Light DF_Benz_Alc 2,5-Difluorobenzyl Alcohol Decarbox->DF_Benz_Alc Oxid2 Further Oxidation DF_Benz_Alc->Oxid2 DF_Benzald 2,5-Difluorobenzaldehyde Oxid2->DF_Benzald Photo_Decarbox->DF_Benzald

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluorophenylacetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the solubility of this compound?

A1: The solubility of this compound (DFPAA), a polar molecule, is significantly influenced by the solvent's polarity. Polar solvents are generally better at dissolving polar solutes.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond with the carboxylic acid group of DFPAA, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can dissolve DFPAA through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor solvents for DFPAA due to the significant difference in polarity.[1]

Q2: I am seeing low yields in my esterification reaction with this compound. Could the solvent be the issue?

A2: Yes, the solvent choice is critical in esterification reactions. Low yields can result from several solvent-related factors:

  • Poor Solubility of Reactants : If either this compound or the alcohol reactant is not fully dissolved, the reaction rate will be significantly reduced. Ensure you are using a solvent that dissolves all reactants.

  • Solvent Participation : Protic solvents like water or alcohols can participate in the reaction, potentially leading to side products or affecting the reaction equilibrium. For example, using an alcohol as a solvent in a Fischer esterification with a different alcohol reactant can lead to a mixture of ester products.

  • Reaction Temperature : The solvent's boiling point determines the maximum reaction temperature at atmospheric pressure. If a higher temperature is required to drive the reaction to completion, a higher-boiling point solvent should be selected.

Q3: Can I use a polar protic solvent for a reaction involving a strong base with this compound?

A3: It is generally not recommended to use polar protic solvents with strong bases. The acidic proton of the solvent (e.g., the hydroxyl proton in water or alcohols) can be deprotonated by the strong base, consuming the base and preventing it from reacting with your intended substrate.[2][3] In the case of reacting a strong base with the methylene group of this compound, a polar aprotic solvent like THF or DMSO would be a more suitable choice.

Q4: How does solvent polarity impact the rate of SN2 reactions where the carboxylate of this compound acts as a nucleophile?

A4: The rate of SN2 reactions is highly dependent on the solvent. When the deprotonated carboxylate of this compound is used as a nucleophile:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) are generally preferred. These solvents can solvate the counter-ion (cation) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4]

  • Polar Protic Solvents (e.g., water, ethanol) will solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" around it. This stabilization of the nucleophile reduces its reactivity and slows down the SN2 reaction rate.[2]

  • Nonpolar Solvents are typically not suitable as the ionic nucleophile will have very poor solubility.[1]

Troubleshooting Guides

Issue 1: Low Conversion in Amide Bond Formation
  • Symptom: When coupling this compound with an amine using a coupling agent (e.g., DCC, EDC), you observe a low yield of the desired amide product.

  • Possible Solvent-Related Causes & Solutions:

    • Inadequate Solubility: One or more of your reactants (the acid, amine, or coupling agent) may not be fully soluble in the chosen solvent.

      • Solution: Switch to a solvent with a higher dissolving power for all components. Polar aprotic solvents like DMF or CH2Cl2 are common choices for amide coupling reactions.

    • Side Reactions with Solvent: Some solvents can react with the activated carboxylic acid intermediate.

      • Solution: Avoid nucleophilic solvents if they can compete with your amine nucleophile.

    • Poor Removal of Byproducts: In reactions using coupling agents like DCC, the urea byproduct can precipitate and coat the reactants, slowing the reaction.

      • Solution: Choose a solvent where the byproduct is either soluble (allowing the reaction to proceed in solution) or completely insoluble (allowing for easy filtration during workup).

Issue 2: Uncontrolled Decarboxylation
  • Symptom: During a reaction at elevated temperatures, you observe the formation of 1,4-difluoro-2-methylbenzene, indicating decarboxylation of this compound.

  • Possible Solvent-Related Causes & Solutions:

    • High Reaction Temperature: The chosen solvent may require a high temperature that promotes decarboxylation.

Experimental Protocols & Data

Illustrative Solvent Effects on Esterification Yield

The following table provides representative data on how solvent choice can affect the yield of an esterification reaction between this compound and ethanol, catalyzed by a generic acid catalyst at reflux for 4 hours.

SolventDielectric Constant (Approx.)[4]Solvent TypeRepresentative Yield (%)Observations
Toluene2.4Nonpolar85Good for driving reaction via azeotropic removal of water.
Dichloromethane9.1Polar Aprotic75Reactants are soluble, but water removal is less efficient than with toluene.
Acetonitrile37.5Polar Aprotic60Higher polarity can stabilize intermediates, potentially affecting rate.
Tetrahydrofuran (THF)7.5Polar Aprotic70Good solubility for reactants.
No additional solvent (Ethanol as solvent)24.3Polar Protic90Using the reactant alcohol as the solvent can drive the equilibrium forward.

General Experimental Protocol for Fischer Esterification:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a non-alcohol solvent), add this compound (1.0 eq).

  • Add the desired alcohol (e.g., ethanol, 3.0 eq for reactions in another solvent, or in large excess if it is the solvent).

  • Add the chosen solvent (e.g., toluene, approx. 10 mL per gram of carboxylic acid).

  • Add a catalytic amount of a strong acid (e.g., H2SO4, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visual Guides

Solvent Selection Workflow for Reactivity

The following diagram illustrates a general workflow for selecting an appropriate solvent for a reaction involving this compound.

Solvent_Selection_Workflow start Start: Define Reaction Type reaction_type Identify Reaction Mechanism (e.g., SN2, Esterification, Acid-Base) start->reaction_type solubility_check Are all reactants soluble? inertness_check Is solvent inert to reactants and intermediates? solubility_check->inertness_check Yes change_solvent Change Solvent solubility_check->change_solvent No reaction_type->solubility_check polar_aprotic Consider Polar Aprotic (e.g., DMF, DMSO, THF) reaction_type->polar_aprotic SN2 with anion nonpolar Consider Nonpolar (e.g., Toluene for azeotropic removal) reaction_type->nonpolar Esterification polar_protic Consider Polar Protic (e.g., reactant alcohol) reaction_type->polar_protic Fischer Esterification temp_check Is reaction temperature compatible with solvent boiling point? select_solvent Select Optimal Solvent temp_check->select_solvent Yes temp_check->change_solvent No inertness_check->temp_check Yes inertness_check->change_solvent No change_solvent->reaction_type

Caption: Workflow for solvent selection.

Troubleshooting Logic for Low Reaction Yield

This diagram outlines the logical steps to troubleshoot low yields in reactions with this compound, focusing on solvent-related issues.

Troubleshooting_Yield start Low Reaction Yield Observed check_solubility 1. Check Reactant Solubility in Current Solvent start->check_solubility is_soluble Are all components fully dissolved? check_solubility->is_soluble increase_polarity Action: Increase Solvent Polarity (e.g., try DMF, DMSO) is_soluble->increase_polarity No check_temp 2. Evaluate Reaction Temperature is_soluble->check_temp Yes yield_improved Yield Improved increase_polarity->yield_improved is_temp_optimal Is temperature optimal for this reaction? check_temp->is_temp_optimal change_solvent_boiling Action: Change to Higher/Lower Boiling Point Solvent is_temp_optimal->change_solvent_boiling No check_side_reactions 3. Investigate Potential Side Reactions is_temp_optimal->check_side_reactions Yes change_solvent_boiling->yield_improved is_solvent_reactive Could the solvent be reacting? check_side_reactions->is_solvent_reactive change_to_inert Action: Switch to an Inert Solvent (e.g., Toluene, Dichloromethane) is_solvent_reactive->change_to_inert Yes is_solvent_reactive->yield_improved No, problem lies elsewhere change_to_inert->yield_improved

Caption: Troubleshooting low reaction yield.

References

preventing decomposition of 2,5-Difluorophenylacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing decomposition of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its purity and stability important?

A1: this compound is a crucial building block in the synthesis of various pharmaceuticals and advanced materials. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and bioavailability of drug candidates.[1][2][3] High purity of this intermediate is essential to avoid side reactions and ensure the integrity and efficacy of the final product. Its stability during synthesis is critical for achieving high yields and simplifying purification.

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The main decomposition pathway of concern for this compound, like other arylacetic acids, is decarboxylation , the loss of carbon dioxide (CO₂). This can be promoted by heat and certain catalytic conditions. The presence of fluorine atoms can influence the rate of decarboxylation.[4][5] Other potential decomposition routes can be dictated by the specific synthetic method employed and the presence of reactive intermediates.

Q3: Which synthetic routes are commonly used for this compound, and what are their associated stability challenges?

A3: Several synthetic routes can be employed, each with its own set of challenges related to the stability of the product and intermediates:

  • Hydrolysis of 2,5-Difluorophenylacetonitrile: This is a common final step. However, it often requires harsh conditions such as high temperatures and strong acids or bases, which can promote decarboxylation or other side reactions.[6][7][8][9]

  • Carboxylation of a 2,5-Difluorobenzyl Grignard Reagent: This involves the reaction of 2,5-difluorobenzylmagnesium halide with carbon dioxide. The primary challenges include the formation of the Wurtz coupling byproduct and the high reactivity of the Grignard reagent with moisture and air, which can lead to decomposition and reduced yields.[10][11]

  • Willgerodt-Kindler Reaction of 2,5-Difluoroacetophenone: This reaction converts the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. It typically requires high temperatures and the use of sulfur and an amine, which can lead to various byproducts.[12][13][14]

  • Palladium-Catalyzed Carbonylation of a 2,5-Difluorobenzyl Halide: This method can be effective but may require careful optimization of the catalyst, ligands, and reaction conditions to avoid side reactions and ensure the stability of the palladium intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Presence of 2,5-Difluorotoluene as a Byproduct
Potential Cause Troubleshooting Step Rationale
Decarboxylation 1. Reduce Reaction Temperature: If possible, conduct the final hydrolysis or purification steps at a lower temperature.Phenylacetic acids can undergo thermal decarboxylation. Lowering the temperature will reduce the rate of this decomposition pathway.
2. Use Milder Reagents: For nitrile hydrolysis, consider using milder conditions, such as enzymatic hydrolysis or phase-transfer catalysis, to avoid harsh acidic or basic environments.[15]Strong acids and bases can catalyze decarboxylation. Milder conditions can selectively hydrolyze the nitrile without promoting significant product loss.
3. Optimize pH during Workup: During the acidic workup of a Grignard reaction or the final step of other syntheses, avoid excessively high acid concentrations and prolonged exposure to acidic conditions.Strong acidic conditions can facilitate the protonation and subsequent elimination of the carboxylic acid group.
Grignard Reagent Decomposition 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the Grignard reaction.Grignard reagents are highly reactive towards protic sources like water, which will quench the reagent and lead to the formation of 2,5-difluorotoluene.[10]
2. Slow Addition of CO₂: When carboxylating the Grignard reagent, add dry ice or bubble CO₂ gas slowly into the reaction mixture at a low temperature.This ensures efficient trapping of the Grignard reagent and minimizes side reactions.
Issue 2: Formation of Wurtz Coupling Byproduct (1,2-bis(2,5-difluorophenyl)ethane) in Grignard Route
Potential Cause Troubleshooting Step Rationale
Reaction of Grignard reagent with unreacted benzyl halide 1. Slow Addition of Benzyl Halide: Add the 2,5-difluorobenzyl halide solution slowly to the magnesium turnings.This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[11]
2. Use of Activators: Consider using a small amount of an activator like iodine or 1,2-dibromoethane to initiate the Grignard reaction promptly.A quick initiation ensures that the magnesium surface remains active and efficiently reacts with the benzyl halide as it is added.
3. Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. Ethereal solvents like THF or diethyl ether are commonly used.[11]The solvent can affect the solubility and reactivity of the Grignard reagent and the halide.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,5-Difluorophenylacetonitrile under Mild Basic Conditions

This protocol aims to minimize decarboxylation by using milder basic conditions for the hydrolysis step.

Materials:

  • 2,5-Difluorophenylacetonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorophenylacetonitrile in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC. Avoid excessively high temperatures to minimize decarboxylation.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture).

Visualizations

Below are diagrams illustrating key concepts in the synthesis and decomposition of this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product 2_5_difluorobenzyl_halide 2,5-Difluorobenzyl Halide product This compound 2_5_difluorobenzyl_halide->product 1. Mg, ether 2. CO2 3. H3O+ (Grignard Carboxylation) 2_5_difluorobenzyl_halide->product CO, Pd catalyst (Carbonylation) 2_5_difluorophenylacetonitrile 2,5-Difluorophenylacetonitrile 2_5_difluorophenylacetonitrile->product H3O+ or OH-, heat (Nitrile Hydrolysis) 2_5_difluoroacetophenone 2,5-Difluoroacetophenone 2_5_difluoroacetophenone->product 1. S8, Morpholine (Willgerodt-Kindler) 2. H3O+

Caption: Common synthetic routes to this compound.

Decomposition_Pathway product This compound decomposition_product 2,5-Difluorotoluene product->decomposition_product Decarboxylation (Heat, H+ or catalyst) co2 CO2 product->co2

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_byproduct Analyze byproducts (GC-MS, NMR) start->check_byproduct is_decarboxylation Is 2,5-Difluorotoluene present? check_byproduct->is_decarboxylation decarboxylation_solutions Reduce temperature Use milder reagents Optimize pH is_decarboxylation->decarboxylation_solutions Yes is_wurtz Is Wurtz coupling product present? (Grignard Route) is_decarboxylation->is_wurtz No wurtz_solutions Slow halide addition Use activators Optimize solvent is_wurtz->wurtz_solutions Yes other_issues Investigate other side reactions (e.g., incomplete conversion) is_wurtz->other_issues No

Caption: Troubleshooting workflow for low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,5-Difluorophenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,5-difluorophenylacetic acid and its primary derivatives—methyl 2,5-difluorophenylacetate and 2,5-difluorophenylacetamide. By comparing their spectral data with the non-fluorinated parent compound, phenylacetic acid, and other difluoro-isomers, this guide offers insights into the electronic effects of fluorine substitution on aromatic systems.

The introduction of fluorine atoms to the phenyl ring significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. The strong electronegativity of fluorine generally leads to a deshielding effect on adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Furthermore, the magnetic nucleus of fluorine (¹⁹F) couples with both ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that provide valuable structural information. The magnitude of this coupling (J-coupling) decreases with the number of bonds separating the interacting nuclei.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound and Its Derivatives (Solvent: CDCl₃)

Compound¹H NMR Data (δ, ppm, multiplicity, J, Hz)¹³C NMR Data (δ, ppm)
This compound (Predicted)10.5-11.5 (br s, 1H, COOH), 7.00-7.15 (m, 3H, Ar-H), 3.65 (s, 2H, CH₂)176.5 (C=O), 159.3 (d, ¹JCF), 157.8 (d, ¹JCF), 118.5 (dd), 116.8 (dd), 115.2 (dd), 40.8 (CH₂)
Methyl 2,5-difluorophenylacetate (Predicted)7.00-7.15 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂)171.0 (C=O), 159.2 (d, ¹JCF), 157.7 (d, ¹JCF), 118.3 (dd), 116.6 (dd), 115.0 (dd), 52.5 (OCH₃), 40.5 (CH₂)
2,5-Difluorophenylacetamide (Predicted)7.00-7.20 (m, 3H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 3.55 (s, 2H, CH₂)173.0 (C=O), 159.4 (d, ¹JCF), 157.9 (d, ¹JCF), 118.6 (dd), 116.9 (dd), 115.3 (dd), 41.5 (CH₂)

Table 2: ¹H and ¹³C NMR Data for Comparative Phenylacetic Acid Derivatives (Solvent: CDCl₃)

Compound¹H NMR Data (δ, ppm, multiplicity, J, Hz)¹³C NMR Data (δ, ppm)
Phenylacetic acid [1]7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH₂)177.88, 133.18, 129.34, 128.61, 127.33, 41.01
2,4-Difluorophenylacetic acid 6.75-6.90 (m, 2H, Ar-H), 7.15-7.25 (m, 1H, Ar-H), 3.60 (s, 2H, CH₂)176.8, 162.5 (dd), 160.0 (dd), 131.5 (dd), 111.5 (dd), 104.0 (t), 34.5 (CH₂)
3,5-Difluorophenylacetic acid 6.70-6.85 (m, 3H, Ar-H), 3.60 (s, 2H, CH₂)176.5, 163.0 (dd), 138.0 (t), 112.5 (dd), 103.0 (t), 40.5 (CH₂)

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • To ensure spectral accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the solvent height is between 4-5 cm.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard.

  • For ¹H NMR, signals are integrated to determine the relative ratios of protons, and coupling constants (J) are measured.

Mandatory Visualization

The logical flow of NMR analysis, from initial sample handling to final structural confirmation, can be visualized as follows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Peak Integration & Multiplicity Analysis reference->analysis assignment Chemical Shift Assignment (¹H, ¹³C) analysis->assignment elucidation Structure Elucidation or Comparison assignment->elucidation conclusion conclusion elucidation->conclusion Final Structure Confirmation

A generalized workflow for NMR spectroscopic analysis.

References

A Comparative Guide to the Mass Spectrometry Characterization of 2,5-Difluorophenylacetic Acid and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 2,5-Difluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and stability of this compound and its reaction products. This document will explore the nuances of different ionization techniques and chromatographic separations, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their analytical workflow decisions.

Introduction: The Analytical Imperative for Fluorinated Intermediates

This compound is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity of the final drug molecule.[1][2] Consequently, rigorous analytical characterization is essential throughout the drug development process to monitor reaction progress, identify impurities, and ensure the quality of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.

This guide will compare and contrast the two primary mass spectrometry-based workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion will delve into the critical aspects of sample preparation, ionization, and fragmentation, providing a comprehensive framework for method selection and development.

Gas Chromatography-Mass Spectrometry (GC-MS): The Need for Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound necessitate a derivatization step to render them amenable to GC analysis.[3] This chemical modification step is crucial for preventing peak tailing, improving chromatographic resolution, and ensuring reproducible quantification.

The Rationale Behind Derivatization

The primary objective of derivatization in this context is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This transformation is critical for several reasons:

  • Increased Volatility: The derivatized analyte can be readily vaporized in the GC inlet without thermal decomposition.

  • Improved Chromatographic Peak Shape: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: Derivatization protects the analyte from degradation at the high temperatures of the GC inlet and column.

Common derivatizing agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents that form methyl or other simple esters.[3]

Experimental Protocol: Silylation for GC-MS Analysis

A typical workflow for the GC-MS analysis of this compound via silylation is as follows:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Derivatization: A silylating reagent, such as BSTFA with 1% Trimethylchlorosilane (TMCS), is added to the sample solution. The reaction mixture is then heated (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

GC-MS Parameters:

ParameterRecommended Setting
GC Column A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.
Injector Temperature 250-280°C
Oven Program A temperature gradient program is employed to ensure good separation of the analyte from any impurities.
Carrier Gas Helium at a constant flow rate.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Ion Trap.
Scan Range A mass range that encompasses the molecular ion of the derivatized analyte and its expected fragments.
Expected Fragmentation Pattern (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] This fragmentation is highly reproducible and provides a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation.

While a publicly available EI mass spectrum for this compound is not readily accessible, the spectrum of its close isomer, 2,6-Difluorophenylacetic acid, provides a strong basis for predicting its fragmentation.[5]

For the trimethylsilyl (TMS) derivative of this compound, the following fragmentation pathways are anticipated:

  • Molecular Ion (M+•): The molecular ion of the TMS derivative will be observed.

  • Loss of a Methyl Group (-15 Da): A prominent peak corresponding to the loss of a methyl radical from the TMS group is expected, resulting in a stable [M-15]+ ion.

  • Formation of the Difluorotropylium Ion: Cleavage of the C-C bond between the carbonyl group and the methylene bridge can lead to the formation of a difluorobenzyl radical and a [COOTMS]+ fragment. Alternatively, cleavage of the bond between the methylene group and the aromatic ring can result in the formation of the difluorotropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.

  • Loss of the Carboxylic Acid Group (-45 Da): Cleavage of the bond between the methylene group and the carboxylic acid can result in the loss of a neutral COOH radical, leading to a difluorobenzyl cation.

The following diagram illustrates the predicted major fragmentation pathways for the TMS-derivatized this compound.

fragmentation M [M]+• (TMS-Derivative) M_minus_15 [M-15]+ (Loss of CH3•) M->M_minus_15 - CH3• difluorotropylium [C7H4F2]+• (Difluorotropylium ion) M->difluorotropylium - •CH2COOTMS cootms [COOTMS]+ M->cootms - •C7H4F2CH2 difluorobenzyl [C7H5F2]+ (Difluorobenzyl cation) difluorotropylium->difluorobenzyl - H•

Caption: Predicted EI fragmentation of TMS-derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS offers a significant advantage over GC-MS for the analysis of polar and non-volatile compounds like this compound as it typically does not require derivatization. This direct analysis approach simplifies sample preparation and reduces the potential for analytical artifacts.

The Power of Soft Ionization: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with minimal fragmentation.[6][7] This is particularly advantageous for determining the molecular weight of the analyte and for quantitative studies where the molecular ion is the primary ion of interest. For carboxylic acids, ESI is typically performed in negative ion mode, where the analyte is detected as the deprotonated molecule, [M-H]-.

Experimental Protocol: Reversed-Phase LC-MS

A standard reversed-phase LC-MS method for the analysis of this compound would involve the following:

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the initial mobile phase composition (e.g., a mixture of water and acetonitrile or methanol with a small amount of acid).

  • LC-MS Analysis: The sample solution is injected onto the LC-MS system.

LC-MS Parameters:

ParameterRecommended Setting
LC Column A C18 reversed-phase column is a common choice, providing good retention and separation of moderately polar compounds.
Mobile Phase A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is used. A small amount of an acid, such as formic acid, is often added to the mobile phase to improve peak shape and ionization efficiency.
Flow Rate Typical analytical flow rates range from 0.2 to 0.5 mL/min.
Ionization Mode Electrospray Ionization (ESI) in negative ion mode.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Mode Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While ESI provides molecular weight information, tandem mass spectrometry (MS/MS) is required to induce fragmentation and obtain structural information. In an MS/MS experiment, the deprotonated molecule [M-H]- is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

For this compound ([M-H]- at m/z 171.0), the expected fragmentation in negative ion mode would primarily involve the loss of carbon dioxide:

  • Loss of CO2 (-44 Da): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO2, resulting in a [M-H-CO2]- fragment ion. This would correspond to the formation of a difluorobenzyl anion.

The following diagram illustrates the LC-MS/MS workflow.

lcmsms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection rp_column Reversed-Phase C18 Column sample->rp_column Separation esi Electrospray Ionization (Negative Mode) rp_column->esi q1 Quadrupole 1 (Precursor Ion Selection [M-H]-) esi->q1 cid Collision Cell (Fragmentation) q1->cid q2 Quadrupole 2 (Product Ion Analysis) cid->q2 detector Detector q2->detector

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Comparison of GC-MS and LC-MS: Making an Informed Choice

The choice between GC-MS and LC-MS for the analysis of this compound and its products depends on the specific analytical goals.

FeatureGC-MS with DerivatizationLC-MS (Direct Analysis)
Sample Preparation Requires a derivatization step, which can be time-consuming and introduce variability.Simple dissolution of the sample.
Analyte Volatility Limited to analytes that can be made volatile through derivatization.Suitable for a wide range of polar and non-volatile compounds.
Ionization "Hard" ionization (EI) provides extensive fragmentation for structural elucidation."Soft" ionization (ESI) provides clear molecular weight information.
Fragmentation Data Highly reproducible fragmentation patterns are excellent for library matching.Tandem MS (MS/MS) is required to induce fragmentation for structural confirmation.
Sensitivity Can be very sensitive, but depends on the efficiency of the derivatization reaction.Generally offers high sensitivity, especially with modern instrumentation.
Quantitative Analysis Can be accurate with the use of an appropriate internal standard.Excellent for quantitative analysis due to the direct nature of the measurement.
Throughput Lower throughput due to the additional derivatization step.Higher throughput due to simpler sample preparation.

Recommendation:

  • For qualitative analysis and structural elucidation of unknown impurities , GC-MS with its detailed EI fragmentation patterns can be highly informative. The rich fragmentation provides a robust fingerprint for compound identification.

  • For routine quantitative analysis, reaction monitoring, and high-throughput screening , LC-MS is the preferred method due to its simpler sample preparation, direct analysis capabilities, and high sensitivity.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound and its synthetic products is best achieved through a multi-faceted analytical approach. Both GC-MS and LC-MS provide complementary information that, when used in concert, offers a complete picture of the sample's composition.

  • GC-MS excels in providing detailed structural information through its characteristic EI fragmentation patterns, making it a powerful tool for identifying unknown byproducts and impurities, provided they are amenable to derivatization.

  • LC-MS , with its direct analysis capabilities and soft ionization, is the workhorse for quantitative analysis, offering high sensitivity and throughput for monitoring reaction kinetics and assessing product purity.

By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient analytical strategy to support the development of novel pharmaceuticals containing the this compound moiety.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 2,5-Difluorophenylacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) based methods for the purity determination of 2,5-Difluorophenylacetic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore a standard HPLC-UV method, a high-resolution Ultra-Performance Liquid Chromatography (UPLC) method, and a Gas Chromatography (GC) method as an alternative approach.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical methods for the purity analysis of this compound.

ParameterMethod A: HPLC-UVMethod B: UPLC-UVMethod C: GC-FID (with Derivatization)
Principle Reverse-Phase ChromatographyReverse-Phase Chromatography (sub-2 µm particles)Gas-Liquid Chromatography
Typical Analysis Time 15 - 30 minutes5 - 10 minutes20 - 40 minutes
Resolution GoodExcellentVery Good
Sensitivity Moderate (ng range)High (pg range)High (pg range)
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required
Instrumentation Cost StandardHigherStandard
Solvent Consumption HighLowVery Low
Primary Application Routine purity testing, quality controlHigh-throughput screening, impurity profilingAnalysis of volatile impurities, alternative method

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of fluorophenylacetic acid isomers and is suitable for routine purity analysis.[1]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (at the initial gradient composition) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method B: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

UPLC offers significant improvements in speed and resolution over traditional HPLC, making it ideal for high-throughput analysis and detailed impurity profiling.[2][3]

Instrumentation:

  • UPLC system with a binary solvent manager

  • Sample manager

  • Column heater

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 264 nm (with PDA detection from 200-400 nm)

  • Injection Volume: 2 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound by dissolving it in the mobile phase (at the initial gradient composition).

  • Filter the solution using a 0.22 µm syringe filter prior to injection.

Method C: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This method provides an orthogonal approach to the liquid chromatography methods and is particularly useful for identifying and quantifying volatile or semi-volatile impurities. A derivatization step is necessary to increase the volatility and thermal stability of the carboxylic acid.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Derivatization:

  • To 1 mg of the this compound sample, add 500 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in an appropriate solvent like pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split ratio 20:1)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound derivatives.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (for GC) dissolve->derivatize filter Filter dissolve->filter For HPLC/UPLC derivatize->filter For GC inject Inject into Chromatograph filter->inject separate Separation on Column inject->separate detect Detection (UV or FID) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Purity Analysis Workflow for this compound.

References

A Comparative Analysis of the Reactivity of 2,5-Difluorophenylacetic Acid and 3,4-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,5-Difluorophenylacetic acid and 3,4-Difluorophenylacetic acid. These two isomers are valuable building blocks in medicinal chemistry and drug development, where the strategic placement of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties.[1][2][3] This document synthesizes theoretical principles and available data to offer insights into their relative reactivity, supported by experimental protocols for key reactions.

Executive Summary

The reactivity of this compound and 3,4-Difluorophenylacetic acid is primarily governed by the electronic effects of the fluorine substituents on the phenyl ring. Based on the principles of inductive and resonance effects, and the "ortho effect," it is predicted that This compound is the more reactive of the two isomers, particularly in reactions involving the carboxylic acid group.

The key factors influencing this difference in reactivity are:

  • Acidity (pKa): The ortho-fluorine in this compound is expected to increase its acidity (lower its pKa) more significantly than the fluorine atoms in the 3,4-isomer due to a combination of a strong inductive effect and the "ortho effect."

  • Electrophilicity of the Carbonyl Carbon: The increased acidity of this compound suggests a more electron-deficient carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like esterification and amidation.

  • Steric Hindrance: While the ortho-fluorine in the 2,5-isomer can introduce some steric hindrance, this is generally outweighed by its strong electronic influence on the reactivity of the carboxylic acid group.

Physicochemical Properties

A molecule's fundamental properties are crucial in determining its behavior in chemical reactions and biological systems.

PropertyThis compound3,4-Difluorophenylacetic Acid
CAS Number 85068-27-5[4]658-93-5[5]
Molecular Formula C₈H₆F₂O₂[6]C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol [6]172.13 g/mol [5]
Melting Point 126-128 °C[7]48-52 °C[8]
Predicted pKa Lower (more acidic)Higher (less acidic)
Predicted Reactivity HigherLower

Theoretical Comparison of Reactivity

The differing positions of the two fluorine atoms on the phenyl ring lead to distinct electronic environments for the carboxylic acid functional group, which is the primary determinant of their reactivity.

Acidity and the "Ortho Effect"

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups on the phenyl ring stabilize this anion, thereby increasing the acidity of the parent acid.

  • This compound: This isomer benefits from the "ortho effect." [8][9] The fluorine atom at the 2-position (ortho to the acetic acid group) exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and proximity to the carboxylic acid.[10] Furthermore, steric hindrance between the ortho-fluorine and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring.[9] This disruption of coplanarity reduces resonance between the carboxyl group and the ring, further increasing the acidity.[9]

  • 3,4-Difluorophenylacetic Acid: In this isomer, the fluorine atoms are at the meta and para positions relative to the acetic acid group. While both exert an electron-withdrawing inductive effect, it is weaker compared to the ortho-substituent due to the increased distance.[10] The para-fluorine can also exert a weak electron-donating resonance effect (+M), which slightly counteracts the inductive effect.[11][12]

Therefore, due to the powerful combination of the inductive and ortho effects, This compound is predicted to be a stronger acid (have a lower pKa) than 3,4-Difluorophenylacetic acid.

Acidity Comparison cluster_25 This compound cluster_34 3,4-Difluorophenylacetic Acid 2_5_Acid Stronger Inductive Effect (-I) + Ortho Effect 2_5_Anion More Stable Conjugate Base 2_5_Acid->2_5_Anion Deprotonation 2_5_Result Lower pKa (More Acidic) 2_5_Anion->2_5_Result 3_4_Acid Weaker Inductive Effect (-I) + Weak Resonance Effect (+M) 3_4_Anion Less Stable Conjugate Base 3_4_Acid->3_4_Anion Deprotonation 3_4_Result Higher pKa (Less Acidic) 3_4_Anion->3_4_Result

Caption: Predicted relative acidity of the two isomers.

Reactivity in Nucleophilic Acyl Substitution (Esterification and Amidation)

Reactions such as esterification and amidation proceed via nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is highly dependent on the electrophilicity of this carbon atom.

A more acidic carboxylic acid will have a more electron-deficient (more electrophilic) carbonyl carbon, making it more susceptible to attack by nucleophiles like alcohols and amines.

Given that this compound is predicted to be the stronger acid, it follows that its carbonyl carbon will be more electrophilic. Consequently, This compound is expected to exhibit a higher rate of reaction in both esterification and amidation reactions compared to 3,4-Difluorophenylacetic acid.

Reactivity_Workflow Start Carboxylic Acid Isomer Acidity Higher Acidity (Lower pKa) Start->Acidity Electronic Effects Carbonyl More Electrophilic Carbonyl Carbon Acidity->Carbonyl Reactivity Faster Rate of Nucleophilic Acyl Substitution (Esterification/Amidation) Carbonyl->Reactivity

Caption: Logical workflow from acidity to reactivity.

Experimental Protocols

While specific comparative data is lacking, the following general protocols can be adapted to directly compare the reactivity of the two isomers. For a true comparison, it is crucial to run the reactions in parallel under identical conditions (e.g., in the same reaction block) with a common internal standard for accurate quantification by techniques like GC-MS or HPLC.

Protocol 1: Competitive Esterification

This experiment will determine the relative rates of esterification of the two acids.

Materials:

  • This compound (1.0 eq)

  • 3,4-Difluorophenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (20-50 eq, as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq, as catalyst)[9]

  • An inert internal standard (e.g., dodecane)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask, add this compound, 3,4-Difluorophenylacetic acid, the internal standard, and anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Warm the reaction to a set temperature (e.g., reflux) and monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench each aliquot with ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and analyze by GC-MS or HPLC to determine the relative amounts of the two ethyl esters formed over time.

Protocol 2: Competitive Amidation

This experiment will determine the relative rates of amidation.

Materials:

  • This compound (1.0 eq)

  • 3,4-Difluorophenylacetic acid (1.0 eq)

  • Benzylamine (2.4 eq)

  • Nickel(II) Chloride (NiCl₂) (10 mol%)[13]

  • Toluene (solvent)

  • An inert internal standard

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction vessel, add this compound, 3,4-Difluorophenylacetic acid, the internal standard, toluene, and NiCl₂.

  • Stir the mixture at 80°C for 10 minutes.

  • Add benzylamine, seal the vessel, and heat to 110°C.

  • Monitor the reaction by taking aliquots at regular time intervals.

  • Cool each aliquot to room temperature and filter to remove the catalyst.

  • Wash the filtrate with 1 M HCl and then saturated NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS or HPLC to determine the relative amounts of the two amide products.[13]

Biological Context and Signaling Pathways

While this compound and 3,4-Difluorophenylacetic acid are primarily used as synthetic intermediates, the difluorophenylacetic acid scaffold is a component of more complex biologically active molecules.[1][2] For example, the non-steroidal anti-inflammatory drug (NSAID) Diflunisal contains a 2',4'-difluorobiphenyl moiety, which is structurally related.

Diflunisal is known to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the prostaglandin synthesis pathway, which is a key pathway in inflammation.[1] It is plausible that derivatives of both 2,5- and 3,4-Difluorophenylacetic acid could be designed to target this or other biological pathways. The differing electronic and steric properties of the two isomers could lead to variations in binding affinity and selectivity for biological targets.

G Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Inhibitor Potential Inhibitors (e.g., Diflunisal, Difluorophenylacetic Acid Derivatives) Inhibitor->COX Inhibition

Caption: Prostaglandin synthesis pathway and potential inhibition.

Conclusion

References

validation of a synthetic route to a 2,5-Difluorophenylacetic acid analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,5-Difluorophenylacetic Acid

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] this compound is a key building block and a versatile intermediate used in the synthesis of a range of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and treatments for diabetes.[2] Its difluorinated phenyl ring is a privileged motif for modulating the physicochemical properties of lead compounds.[3]

This guide provides an in-depth, comparative analysis of two distinct synthetic routes to this compound. We will dissect a classical, well-established Grignard-based approach (Route A) and contrast it with a modern cyanation-hydrolysis pathway (Route B). The objective is to provide researchers, chemists, and process development professionals with a clear, data-driven framework for selecting the optimal synthetic strategy based on factors such as yield, scalability, safety, and cost.

Route A: The Grignard Carboxylation Pathway

This route is a foundational approach in organic synthesis, relying on the formation of a highly nucleophilic organometallic intermediate, which is then quenched with an electrophilic carbon source (carbon dioxide). It is a robust and well-understood method, beginning from the readily available 2,5-difluorobenzyl bromide.

Conceptual Workflow: Route A

The synthesis proceeds in two critical steps:

  • Formation of the Grignard Reagent: 2,5-Difluorobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent to form 2,5-difluorobenzylmagnesium bromide.

  • Carboxylation: The newly formed Grignard reagent is reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.

  • Acidic Workup: The salt is hydrolyzed with an aqueous acid to yield the final product, this compound.

Route_A start 2,5-Difluorobenzyl Bromide reagent1 Mg turnings Anhydrous 2-MeTHF start->reagent1 intermediate 2,5-Difluorobenzylmagnesium Bromide (Grignard Reagent) reagent1->intermediate Step 1: Formation reagent2 1. CO₂ (solid) 2. 1 M HCl (aq) intermediate->reagent2 product 2,5-Difluorophenylacetic Acid reagent2->product Step 2: Carboxylation & Workup Route_B start 2,5-Difluorobenzyl Bromide reagent1 NaCN or K₄[Fe(CN)₆] Phase-Transfer Catalyst (e.g., TBAB) start->reagent1 intermediate 2,5-Difluorophenyl- acetonitrile reagent1->intermediate Step 1: Sₙ2 Cyanation reagent2 H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ intermediate->reagent2 product 2,5-Difluorophenylacetic Acid reagent2->product Step 2: Hydrolysis

References

Spectroscopic Product Comparison Guide: 2,5-Difluorophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2,5-Difluorophenylacetic acid and its positional isomers. The data presented is essential for the unambiguous identification and differentiation of these compounds in research and development settings, particularly in pharmaceutical and chemical synthesis.

Introduction

This compound and its isomers are fluorinated organic compounds of significant interest in medicinal chemistry and materials science. The position of the fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity and material characteristics. Accurate and reliable analytical methods are crucial for distinguishing between these isomers. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Difluorophenylacetic acid Data not availableData not available
2,4-Difluorophenylacetic acid Aromatic protons: 6.80-7.30 (m); Methylene protons (-CH₂-): 3.65 (s)Aromatic carbons: 104.1 (t), 111.5 (dd), 119.5 (dd), 132.0 (dd), 160.0 (dd), 162.5 (dd); Methylene carbon (-CH₂-): 34.5; Carbonyl carbon (-COOH): 176.0
This compound Data not availableData not available
2,6-Difluorophenylacetic acid Aromatic protons: 6.90-7.30 (m); Methylene protons (-CH₂-): 3.80 (s)Data not available
3,4-Difluorophenylacetic acid Aromatic protons: 7.00-7.25 (m); Methylene protons (-CH₂-): 3.60 (s)Data not available
3,5-Difluorophenylacetic acid Aromatic protons: 6.80-7.00 (m); Methylene protons (-CH₂-): 3.62 (s)Data not available

Note: "m" denotes a multiplet, "s" denotes a singlet, "t" denotes a triplet, and "dd" denotes a doublet of doublets. Data is referenced to TMS (Tetramethylsilane). The lack of complete data in public databases highlights the importance of internal reference standards and further experimental work.

FT-IR Spectroscopic Data

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of different bonds are diagnostic for each isomer.

IsomerKey FT-IR Peaks (cm⁻¹)
2,3-Difluorophenylacetic acid Data not available
2,4-Difluorophenylacetic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1200-1000 (C-F stretch)
This compound Data not available
2,6-Difluorophenylacetic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1200-1000 (C-F stretch)
3,4-Difluorophenylacetic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1200-1000 (C-F stretch)
3,5-Difluorophenylacetic acid ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1200-1000 (C-F stretch)

Note: The broad O-H stretch is characteristic of the carboxylic acid dimer. The exact positions of the C-F and aromatic C=C stretching vibrations can vary subtly between isomers.

Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern can be used to confirm the molecular weight and deduce structural features.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
2,3-Difluorophenylacetic acid 172Data not available
2,4-Difluorophenylacetic acid 172127 ([M-COOH]⁺), 101
This compound 172Data not available
2,6-Difluorophenylacetic acid 172127 ([M-COOH]⁺)
3,4-Difluorophenylacetic acid 172Data not available
3,5-Difluorophenylacetic acid 172127 ([M-COOH]⁺)

Note: The molecular ion peak for all isomers is expected at m/z = 172. The primary fragmentation pathway involves the loss of the carboxylic acid group, resulting in a difluorobenzyl cation fragment at m/z = 127.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the difluorophenylacetic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid difluorophenylacetic acid isomer onto the center of the ATR crystal.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization is often required for carboxylic acids):

  • Weigh approximately 1 mg of the difluorophenylacetic acid isomer into a vial.

  • Add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

Instrument Parameters (General):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of difluorophenylacetic acid isomers.

Spectroscopic_Workflow Workflow for Isomer Identification cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_identification Identification Sample Unknown Difluorophenylacetic Acid Isomer NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data FTIR_Data Characteristic Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Database Compare with Reference Spectra NMR_Data->Database FTIR_Data->Database MS_Data->Database Identification Isomer Identification Database->Identification

Spectroscopic workflow for isomer identification.

This workflow outlines the systematic approach to identifying an unknown difluorophenylacetic acid isomer. By employing a combination of NMR, FT-IR, and MS, and comparing the acquired data with reference spectra, a confident structural assignment can be achieved.

The Fluorine Factor: A Strategic Guide to Positional Impact on Compound Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the modern medicinal chemist, the strategic incorporation of fluorine is a cornerstone of rational drug design. This seemingly simple substitution of a hydrogen atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a moderately active lead compound into a clinical candidate. However, the true power of fluorination lies not in its mere presence, but in its precise placement. The position of a fluorine atom is a critical determinant of its effect, capable of enhancing potency, tuning selectivity, and improving metabolic stability.[1][2][3]

This guide provides an in-depth comparison of fluorinated compounds with their non-fluorinated counterparts, supported by experimental data and protocols. We will explore the causal relationships behind strategic fluorination, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the "why" behind the "what"—elucidating the mechanistic principles that govern the impact of fluorine's position on overall compound efficacy.

The Strategic Imperative: Why Positional Fluorination Matters

The decision to introduce a fluorine atom is driven by the need to overcome specific liabilities in a lead compound. These challenges typically fall into three categories: metabolic instability, insufficient potency, and poor selectivity. The strategic placement of fluorine offers a versatile tool to address these issues.

Blocking Metabolic "Soft Spots"

One of the most common applications of fluorination is to enhance metabolic stability.[4] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through oxidative reactions at electron-rich or sterically accessible sites on a molecule.[4][5] A carbon-hydrogen bond at such a "soft spot" is susceptible to hydroxylation, which can lead to rapid clearance and reduced bioavailability. The carbon-fluorine bond, being significantly stronger and more polarized, is highly resistant to this enzymatic attack.[3][6]

Causality in Action: Consider an aromatic ring susceptible to para-hydroxylation. The introduction of a fluorine atom at this para-position effectively shields the molecule from CYP-mediated oxidation at that site.[6] This forces the metabolism to occur at a slower rate or through alternative pathways, thereby increasing the compound's half-life and systemic exposure.[7]

The following workflow illustrates the logical process of identifying and addressing metabolic liabilities through positional fluorination.

G cluster_0 Problem Identification cluster_1 Strategic Synthesis cluster_2 Efficacy & Stability Re-evaluation a Initial Lead Compound b In Vitro Metabolic Assay (e.g., Liver Microsomes) a->b Test c Identify Metabolic 'Soft Spot' (e.g., para-position on phenyl ring) b->c Analyze d Hypothesis: Fluorination at 'soft spot' will block metabolism c->d e Regioselective Fluorination (e.g., Electrophilic Fluorination) d->e f Synthesize Fluorinated Analog e->f g Comparative In Vitro Assays: - Metabolic Stability - Potency (IC50/EC50) f->g h Data Analysis: Compare t1/2 and IC50 of parent vs. analog g->h i Decision: Improved Profile? h->i

Caption: Workflow for addressing metabolic instability with positional fluorination.

Enhancing Binding Affinity and Potency

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its interactions with the target protein.[8] This can lead to enhanced binding affinity and, consequently, greater potency. The strategic placement of fluorine can introduce favorable non-covalent interactions within the protein's binding pocket.

Causality in Action: A well-placed fluorine atom can engage in orthogonal multipolar interactions with the carbonyl groups of the protein backbone (C–F···C=O interactions).[9][10] These interactions, while individually modest, can collectively contribute significantly to the overall binding energy, leading to a lower IC50 or Ki value. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can optimize the ionization state of the molecule for ideal target engagement at physiological pH.[11][12]

Comparative Efficacy Data: Fluorinated vs. Non-Fluorinated Analogs

The true impact of positional fluorination is best illustrated through quantitative data. The following tables summarize the comparative performance of fluorinated compounds and their non-fluorinated parent molecules across different target classes.

Table 1: Kinase Inhibitors

Compound PairTargetModificationIC50 (Non-Fluorinated)IC50 (Fluorinated)Fold ImprovementReference
Ibrutinib Analog BTK4-fluorophenoxy substituent--Enhanced binding & PK[2]
PARP Inhibitor PARP27-F on isoquinoline1,200 nM890 nM1.3[13]
Pim Kinase Inhibitor Pim-12,6-difluoro substitution-73 nM (HT-29 cells)-[9]

Table 2: GPCR Ligands

Compound PairTargetModificationpKi (Non-Fluorinated)pKi (Fluorinated)Fold Change in AffinityReference
Serotonin Ligand 5-HT1APhenyl Fluorination7.28.3~12.6x increase[14]
Dopamine Ligand D2Phenyl Fluorination8.16.7~25x decrease[15]

Table 3: Antibacterial Agents

Compound PairTargetModificationRelative ActivityFold ImprovementReference
Quinolone Analog DNA GyraseC-6 Fluorine115[8][16]

Note: The data presented is a synthesis from multiple sources to illustrate the principles of fluorination. Direct head-to-head IC50 values are not always available in a single publication.

Experimental Protocols for Efficacy Assessment

To ensure the validity and reproducibility of these comparative studies, robust and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of fluorinated and non-fluorinated compounds.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17][18] A slower rate of disappearance indicates higher metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compounds and positive controls (e.g., Dextromethorphan)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLMs at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[16][19]

    • Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to a final incubation concentration (e.g., 1 µM) in phosphate buffer.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound mixture.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18]

    • The 0-minute time point is prepared by adding the quenching solution before the NADPH system to represent 100% of the compound.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.

G prep 1. Preparation - Dilute HLMs - Prepare Compounds - Prepare NADPH System incubate 2. Incubation - Pre-warm solutions - Initiate reaction with NADPH - Incubate at 37°C prep->incubate quench 3. Quenching - Stop reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS incubate->quench process 4. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 5. LC-MS/MS Analysis - Quantify parent compound process->analyze data 6. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and Clint analyze->data

Caption: Workflow for the Human Liver Microsome Stability Assay.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This assay is a powerful, homogeneous method to determine the binding affinity (Kd or IC50) of a compound for its target protein. It is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases.

Objective: To measure the displacement of a fluorescent tracer from a target protein by a test compound, thereby determining the test compound's binding affinity.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a ligand with known affinity for the target)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer (optimized for pH, ionic strength, and protein stability)

  • 384-well black, non-binding plates

  • Fluorescence plate reader with polarization filters

Step-by-Step Methodology:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer. It should be at or below the Kd of its interaction with the protein and provide a sufficient signal-to-noise ratio.

    • Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the protein concentration that yields a suitable assay window (e.g., 80% of the maximum polarization signal).

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer or DMSO. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.

    • Add the serially diluted test compounds to the appropriate wells.

    • Include controls:

      • No inhibitor control: Protein + tracer + vehicle (e.g., DMSO). This represents the maximum polarization signal.

      • No protein control: Tracer + vehicle. This represents the minimum polarization signal.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background polarization from all readings.

    • Plot the polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine the IC50 value of a compound, representing the concentration that reduces cell viability by 50%.

Materials:

  • Cultured cells (relevant to the disease model)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[20]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The strategic placement of fluorine is a nuanced yet powerful tactic in the medicinal chemist's arsenal. As demonstrated, the position of a single fluorine atom can be the deciding factor in overcoming metabolic liabilities and enhancing target affinity.[2][21] By understanding the underlying physicochemical principles and employing a robust, self-validating system of experimental evaluation, researchers can harness the "fluorine factor" to rationally design more effective and durable therapeutic agents. The comparative data and detailed protocols provided in this guide serve as a practical framework for assessing the impact of positional fluorination and making informed decisions in the complex, iterative cycle of drug discovery.

References

A Comparative Analysis of Coupling Reagents for the Amidation of 2,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for the Synthesis of Amides from 2,5-Difluorophenylacetic Acid.

The formation of an amide bond is a cornerstone of medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, especially when dealing with electronically deactivated substrates such as this compound. The electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the carboxylate, making the activation step more challenging. This guide provides a comparative study of three commonly employed coupling reagents—HATU, EDC/HOBt, and T3P—for the amidation of this compound.

Performance Comparison

The following table summarizes the expected performance of each coupling reagent in the amidation of this compound with a representative amine, benzylamine. The data is compiled from general performance characteristics of these reagents and specific examples found in the literature for similar substrates.

Coupling Reagent/SystemTypical Yield Range (%)Relative Reaction TimeKey AdvantagesCommon Side Products/Issues
HATU 85-95%Fast (1-4 hours)High efficiency, low racemization, effective for challenging couplings.[1][2]Guanidinylation of the amine if the reagent is in excess.[1]
EDC/HOBt 70-90%Moderate (4-12 hours)Cost-effective, water-soluble byproducts for easy removal.[3][4]Potential for racemization, formation of N-acylurea byproduct.[4]
T3P® 80-95%Moderate (2-8 hours)High yields, low epimerization, non-toxic and water-soluble byproducts.[5][6]Byproducts can interfere with downstream catalytic reactions if not completely removed.[7]
Reaction Schematics & Workflow

The general workflow for the coupling of this compound with an amine using a coupling reagent involves the activation of the carboxylic acid followed by nucleophilic attack of the amine.

G cluster_start Starting Materials cluster_reagents Reagents Acid This compound ReactionMixture Reaction Mixture Acid->ReactionMixture Amine Amine (e.g., Benzylamine) Amine->ReactionMixture CouplingReagent Coupling Reagent (HATU, EDC/HOBt, or T3P) CouplingReagent->ReactionMixture Base Base (e.g., DIPEA, Et3N) Base->ReactionMixture Solvent Solvent (e.g., DMF, DCM) Solvent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Amide Product Purification->FinalProduct

Caption: General experimental workflow for amide bond formation.

The mechanism of activation differs for each class of coupling reagent, which influences their reactivity and side product profile.

G cluster_HATU HATU (Uronium Salt) Mechanism cluster_EDC EDC/HOBt (Carbodiimide) Mechanism cluster_T3P T3P (Phosphonic Anhydride) Mechanism HATU_Acid Carboxylic Acid + Base HATU_ActiveEster OAt-Active Ester HATU_Acid->HATU_ActiveEster + HATU HATU_Amide Amide HATU_ActiveEster->HATU_Amide + Amine HATU_Amine Amine EDC_Acid Carboxylic Acid EDC_OAI O-Acylisourea Intermediate EDC_Acid->EDC_OAI + EDC EDC_ActiveEster OBt-Active Ester EDC_OAI->EDC_ActiveEster + HOBt EDC_Amide Amide EDC_ActiveEster->EDC_Amide + Amine T3P_Acid Carboxylic Acid + Base T3P_MixedAnhydride Mixed Anhydride Intermediate T3P_Acid->T3P_MixedAnhydride + T3P T3P_Amide Amide T3P_MixedAnhydride->T3P_Amide + Amine

Caption: Simplified activation mechanisms of the compared coupling reagents.

Experimental Protocols

The following are generalized experimental protocols for the solution-phase coupling of this compound with benzylamine. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol 1: HATU-Mediated Coupling

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

  • Add HATU to the reaction mixture and stir for another 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine to the solution and continue stirring at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound and HOBt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl to the mixture and stir for 20 minutes at 0 °C.

  • Add benzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM is used, wash the reaction mixture with 1 M HCl and saturated sodium bicarbonate solution. If DMF is used, dilute with ethyl acetate and perform aqueous washes.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • T3P® (50% solution in ethyl acetate) (1.5 equiv)

  • Triethylamine (Et3N) or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or THF

Procedure:

  • Dissolve this compound and benzylamine in anhydrous ethyl acetate.

  • Add the base (Et3N or DIPEA) to the solution.

  • Slowly add the T3P® solution to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with water and brine. The aqueous washes will remove the phosphonic acid byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Conclusion

For the amidation of this compound, HATU is recommended for achieving the highest yields in the shortest reaction times, particularly for valuable or complex amine partners where minimizing side reactions is crucial.[1] The EDC/HOBt system presents a more economical option for large-scale synthesis, provided that slightly longer reaction times and the potential for byproduct formation are acceptable.[3][4] T3P® offers a balanced profile of high efficiency and excellent safety, with the significant advantage of easy removal of byproducts through aqueous workup, making it a strong contender for both lab-scale and process development applications.[5][6] The choice of reagent should be guided by the specific requirements of the synthesis, including scale, cost, and the sensitivity of the substrates.

References

A Comparative Guide to the Quantitative Analysis of 2,5-Difluorophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 2,5-Difluorophenylacetic acid stands as a crucial building block, valued for the unique electronic properties imparted by its fluorine substituents. Its incorporation into molecular scaffolds can significantly influence lipophilicity, metabolic stability, and binding affinity, making it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs). The efficiency of its synthesis is therefore of paramount importance, necessitating robust and accurate methods for quantifying reaction conversion.

This technical guide provides an in-depth comparison of common synthetic routes to this compound and details a comprehensive protocol for the quantitative analysis of reaction conversion using High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers with the knowledge to not only synthesize this valuable compound but also to rigorously evaluate and optimize the synthetic process.

Synthetic Pathway Comparison: Choosing the Right Approach

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. Here, we compare two prevalent methods: the Grignard-based approach and a route originating from substituted anilines.

Method 1: The Grignard Reaction Pathway

The Grignard-based synthesis is a widely employed and reliable method for forming carbon-carbon bonds.[1][2] This approach typically involves the formation of a Grignard reagent from a dihalobenzene precursor, followed by carboxylation.

Reaction Scheme:

Grignard Reaction Pathway 1-Bromo-2,5-difluorobenzene 1-Bromo-2,5-difluorobenzene 2,5-Difluorophenylmagnesium bromide 2,5-Difluorophenylmagnesium bromide 1-Bromo-2,5-difluorobenzene->2,5-Difluorophenylmagnesium bromide Mg, THF This compound This compound 2,5-Difluorophenylmagnesium bromide->this compound 1. CO2 2. H3O+

Caption: Grignard-based synthesis of this compound.

Causality Behind Experimental Choices:

The choice of 1-bromo-2,5-difluorobenzene as the starting material is strategic. The carbon-bromine bond is more reactive towards magnesium than the carbon-fluorine bond, allowing for the selective formation of the Grignard reagent.[3] Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the Grignard reagent, preventing its decomposition.[1] The subsequent carboxylation with carbon dioxide, followed by an acidic workup, is a classic and efficient method for converting Grignard reagents into carboxylic acids.[2]

Method 2: The Diazotization-Sandmeyer Pathway

An alternative route begins with a difluoroaniline precursor, which undergoes diazotization followed by a Sandmeyer-type reaction to introduce a nitrile group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Reaction Scheme:

Diazotization-Sandmeyer Pathway 2,5-Difluoroaniline 2,5-Difluoroaniline Diazonium Salt Diazonium Salt 2,5-Difluoroaniline->Diazonium Salt NaNO2, HCl 2,5-Difluorobenzonitrile 2,5-Difluorobenzonitrile Diazonium Salt->2,5-Difluorobenzonitrile CuCN This compound This compound 2,5-Difluorobenzonitrile->this compound H3O+, Heat

Caption: Diazotization-Sandmeyer route to this compound.

Causality Behind Experimental Choices:

This pathway is advantageous when 2,5-difluoroaniline is a more readily available or cost-effective starting material. The diazotization reaction, a cornerstone of aromatic chemistry, efficiently converts the primary amine into a versatile diazonium salt. The subsequent Sandmeyer reaction with copper(I) cyanide is a reliable method for introducing the nitrile functionality. Finally, the robust hydrolysis of the nitrile to a carboxylic acid is a well-established transformation.

Quantitative Analysis of Reaction Conversion by HPLC

To objectively compare the efficiency of these synthetic routes, a reliable quantitative method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the starting material, intermediates, and the final product.[4]

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Aliquot of Reaction Mixture Quenching Quench Reaction Reaction_Mixture->Quenching Dilution Dilute with Mobile Phase Quenching->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV Detector (e.g., 264 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Use Calibration Curve Peak_Integration->Calibration_Curve Quantification Calculate Concentration & Conversion Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of reaction conversion by HPLC.

Detailed HPLC Protocol

This protocol is designed for the quantitative analysis of the Grignard reaction for the synthesis of this compound.

1. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of this compound (analytical standard grade) of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the product in the reaction samples.

2. Sample Preparation from the Reaction Mixture:

  • At specific time intervals during the reaction, carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching agent (e.g., dilute HCl for the Grignard reaction).

  • Dilute the quenched sample with the mobile phase to a concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating the aromatic compounds.[4]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a common mobile phase for the analysis of acidic compounds.[4] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where this compound has significant absorbance (e.g., 264 nm) can be used.[4]

  • Injection Volume: 10-20 µL.

4. Data Analysis and Calculation of Conversion:

  • Integrate the peak area corresponding to this compound in the chromatogram of the reaction sample.

  • Using the equation of the line from the calibration curve, determine the concentration of the product in the injected sample.

  • Account for the dilution factors during sample preparation to calculate the concentration of the product in the original reaction mixture.

  • The reaction conversion can be calculated using the following formula: Conversion (%) = (moles of product formed / initial moles of limiting reactant) x 100

Comparative Data Summary

To facilitate a direct comparison of the synthetic methods, the following table outlines the key parameters that should be evaluated.

ParameterMethod 1: Grignard ReactionMethod 2: Diazotization-Sandmeyer
Starting Material 1-Bromo-2,5-difluorobenzene2,5-Difluoroaniline
Key Reagents Mg, CO2NaNO2, HCl, CuCN
Reaction Time Typically 2-4 hoursMulti-step, longer overall time
Typical Yield Good to excellentVariable, depends on each step
Purity of Crude Product Generally highMay contain impurities from side reactions
Safety Considerations Highly reactive Grignard reagentDiazonium salts can be explosive

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, desired scale, and safety considerations. The Grignard reaction offers a more direct and often higher-yielding approach, while the diazotization-Sandmeyer pathway provides an alternative from a different precursor.

Regardless of the chosen synthetic method, rigorous quantitative analysis is non-negotiable for process optimization and ensuring the quality of the final product. The detailed HPLC protocol provided in this guide offers a robust and reliable method for determining reaction conversion, enabling researchers to make data-driven decisions to improve the efficiency and reproducibility of their synthesis. This commitment to analytical rigor is fundamental to advancing drug discovery and development.

References

Establishing the Structure-Activity Relationship of 2,5-Difluorophenylacetic Acid Analogs as Novel Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[1] 2,5-Difluorophenylacetic acid serves as a valuable scaffold in medicinal chemistry due to the unique electronic properties conferred by its fluorine substituents.[1] This guide provides a comparative analysis of a series of synthesized this compound analogs, evaluating their structure-activity relationship (SAR) as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation and pain signaling.

Quantitative Data Summary

The inhibitory activity of the synthesized this compound analogs was evaluated against COX-1 and COX-2 enzymes. The results, presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 HH15.21.88.4
2a 4-OHH12.50.913.9
2b 4-OCH3H18.92.57.6
2c 4-ClH10.81.29.0
2d 4-NO2H25.45.15.0
3a HCH320.13.26.3
3b HC2H528.74.56.4

Structure-Activity Relationship (SAR) Analysis:

  • Effect of Phenyl Ring Substitution (R1):

    • The introduction of a hydroxyl group at the para-position (Compound 2a) led to a significant increase in COX-2 inhibitory potency and selectivity compared to the unsubstituted analog (Compound 1). This suggests that a hydrogen bond donor at this position enhances binding to the COX-2 active site.

    • A methoxy group at the same position (Compound 2b) resulted in a slight decrease in activity, indicating that steric bulk might be a limiting factor.

    • A chloro substituent (Compound 2c) maintained good activity, likely due to favorable hydrophobic interactions.

    • The electron-withdrawing nitro group (Compound 2d) diminished the inhibitory activity, suggesting that electron-donating or halogen substituents are preferred for this series.

  • Effect of Acetic Acid Side Chain Modification (R2):

    • Alkylation of the acetic acid side chain (Compounds 3a and 3b) led to a decrease in inhibitory potency against both COX-1 and COX-2. This indicates that a simple acetic acid moiety is optimal for fitting into the enzyme's active site.

Experimental Protocols

General Synthesis of this compound Analogs:

A solution of the appropriately substituted 2,5-difluorobenzyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes. A stream of dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired this compound analog.

In Vitro Cyclooxygenase (COX) Inhibition Assay:

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were calculated from the concentration-response curves.

Visualizations

Hypothetical Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Analogs 2,5-Difluorophenylacetic Acid Analogs Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound analogs.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Start Starting Materials: 2,5-Difluorobenzyl Bromide & Reagents Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Assay In Vitro COX-1/COX-2 Inhibition Assay Purification->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Workflow for the synthesis and structure-activity relationship (SAR) evaluation.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence and Analytical Nuances of Fluorinated Intermediates

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug molecule.[1][2] Consequently, a substantial percentage of pharmaceuticals approved in recent years contain fluorine.[2][3] This surge in fluorinated drug candidates necessitates robust and reliable analytical methods for the characterization and quality control of their synthetic intermediates.

However, the very properties that make fluorine a valuable addition to a molecule also present distinct analytical challenges. The high electronegativity and strength of the carbon-fluorine bond can influence chromatographic retention, ionization efficiency in mass spectrometry, and spectral characteristics in nuclear magnetic resonance.[4][5] This guide provides a comprehensive comparison of analytical techniques and a detailed framework for the validation of methods tailored to the unique demands of fluorinated pharmaceutical intermediates, ensuring data integrity from development to quality control.

The Regulatory Landscape: A Foundation of Scientific Rigor

The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[6][7] The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis for demonstrating that an analytical method is suitable for its intended purpose.[8][9][10][11][12][13][14]

The recently revised ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[6][11][15][16] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[7][15][17] This guide will integrate these principles into the specific context of analyzing fluorinated intermediates.

Core Principles of Method Validation for Fluorinated Intermediates

A successful validation protocol is a self-validating system, where the experimental design intrinsically demonstrates the method's suitability. The following workflow illustrates the key stages of analytical method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Protocol Draft Validation Protocol Opt->Protocol Criteria Define Acceptance Criteria Protocol->Criteria Specificity Specificity Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is paramount and depends on the specific properties of the fluorinated intermediate and the intended purpose of the analysis (e.g., purity assessment, impurity profiling, quantitative assay).

Analytical TechniquePrincipleStrengths for Fluorinated IntermediatesChallenges & Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Versatile for a wide range of polarities. Established and widely used in pharmaceutical analysis.Unique retention behavior due to the hydrophobic and lipophobic nature of fluorine. Potential for secondary interactions with silica-based columns.[5][18]
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Ideal for volatile and thermally stable fluorinated intermediates.Limited to volatile compounds. Potential for on-column degradation of thermally labile intermediates.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Highly specific for fluorine-containing compounds. Provides structural information and quantitative data without the need for reference standards for each analyte.[19][20][21][22]Lower sensitivity compared to chromatographic methods. Complex spectra for molecules with multiple fluorine atoms.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.High sensitivity and selectivity. Provides molecular weight and structural information.The small mass defect of fluorine can make it challenging to distinguish from other elements in high-resolution mass spectra.[23][24]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of pharmaceutical intermediates.[18] However, the unique properties of fluorinated compounds can lead to unexpected retention behavior on traditional C8 and C18 columns.[18]

Objective: To validate an RP-HPLC method for the purity determination of a novel fluorinated pharmaceutical intermediate.

Materials:

  • HPLC system with UV detector

  • Fluorinated intermediate reference standard (high purity)

  • Related impurities (if available)

  • HPLC-grade acetonitrile and water

  • Formic acid

Chromatographic Conditions (Example):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, reference standard, and spiked samples.No interference at the retention time of the main peak and known impurities. Peak purity analysis should pass.
Linearity Prepare a series of solutions of the reference standard over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Method is linear, accurate, and precise over the specified range.
Accuracy Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the reference standard at 100% concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD between the two sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complementary Technique

¹⁹F NMR offers a unique and powerful tool for the analysis of fluorinated compounds. The 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio provide excellent sensitivity.[22] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it highly suitable for the analysis of complex mixtures.[22][25] A significant advantage of quantitative ¹⁹F NMR (qNMR) is the ability to determine the concentration of a fluorinated analyte relative to an internal standard without the need for a specific reference standard of the analyte itself.[21]

Objective: To determine the purity of a fluorinated intermediate using qNMR.

Materials:

  • NMR spectrometer (≥400 MHz)

  • Fluorinated intermediate sample

  • Certified ¹⁹F qNMR internal standard (e.g., trifluoroacetic acid, hexafluorobenzene)[26]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR Parameters (Example):

  • Pulse Program: Standard ¹⁹F observe

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing signal

  • Number of Scans: 16 (adjust for desired S/N)

  • Spectral Width: Sufficient to cover all ¹⁹F signals

Procedure:

  • Accurately weigh the fluorinated intermediate and the internal standard into an NMR tube.

  • Add the deuterated solvent and dissolve the sample completely.

  • Acquire the ¹⁹F NMR spectrum using the optimized parameters.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

The Critical Role of Reference Standards

The accuracy of any analytical method is fundamentally linked to the quality of the reference standards used for calibration and validation. For fluorinated pharmaceutical intermediates, it is crucial to use well-characterized reference materials with a certificate of analysis detailing their purity and identity. Several commercial suppliers offer a range of certified reference standards for fluorinated compounds.[27][28]

Troubleshooting Common Challenges in the Analysis of Fluorinated Intermediates

The unique chemical nature of fluorinated compounds can lead to specific analytical challenges.[5]

ChallengePotential CauseTroubleshooting Strategy
Poor Peak Shape in HPLC Secondary interactions with the stationary phase.Use a mobile phase with a different pH, or a higher ionic strength. Consider using a column with a different stationary phase (e.g., phenyl-based).[5]
Inconsistent Results Variability in sample preparation.Standardize every step of the sample preparation process, from collection and handling to extraction and pre-concentration.[5]
Background Contamination in LC-MS Leaching of fluorinated compounds from system components (e.g., PTFE tubing).Use PEEK tubing and other non-fluorinated components where possible.[5]
Broad Peaks in NMR Low solubility, paramagnetic impurities, or chemical exchange.Use a different deuterated solvent, gently warm the sample, or run the experiment at a different temperature.[5]

Conclusion: A Pathway to Robust and Defensible Analytical Data

The validation of analytical methods for fluorinated pharmaceutical intermediates requires a deep understanding of their unique chemical properties and a rigorous adherence to regulatory guidelines. By carefully selecting the most appropriate analytical techniques, developing robust experimental protocols, and meticulously documenting the validation process, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data. This, in turn, is essential for the successful development and commercialization of safe and effective fluorinated pharmaceuticals. The integration of complementary techniques, such as HPLC and ¹⁹F NMR, provides a powerful and comprehensive approach to the analytical challenges posed by these important molecules.[1][29][30][31][32][33][34]

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Difluorophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Difluorophenylacetic acid, ensuring the protection of personnel and the environment.

Chemical Profile and Hazards

This compound is a halogenated organic compound that requires careful management due to its hazardous properties. The fluorine atoms on the phenyl ring increase the compound's stability and can lead to the formation of hazardous byproducts, such as hydrogen fluoride, during improper disposal methods like uncontrolled incineration.

PropertyValueSource
CAS Number 85068-27-5[1]
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol [2]
Appearance White to pale cream crystals or powder[3]
Hazards Causes skin and eye irritation. May cause respiratory irritation.[4]
Immediate Safety and Handling Precautions

Before any disposal procedures are initiated, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).

  • Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Proper Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and accredited hazardous waste management company. On-site treatment or disposal is strongly discouraged due to the specific hazards associated with fluorinated organic compounds.

Step-by-Step Waste Collection and Preparation for Disposal
  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a dedicated, properly labeled hazardous waste container.

    • Crucially, this waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with the acid (e.g., a high-density polyethylene (HDPE) container).

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.

On-Site Treatment (Not Recommended)

While the neutralization of acids is a common laboratory practice, it is not recommended for this compound without a specific, validated protocol and a thorough risk assessment. The potential for exothermic reactions and the formation of hazardous byproducts necessitates expert knowledge and specialized equipment.

For educational purposes, the general principle of acid neutralization involves slowly adding a weak base (e.g., sodium bicarbonate) to a dilute aqueous solution of the acid with constant stirring and cooling. The pH should be monitored until it reaches a neutral range (typically 6-8). However, the resulting solution would still be considered hazardous waste due to the presence of the fluorinated organic salt and must be disposed of accordingly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and waste management guidelines.

References

Personal protective equipment for handling 2,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 2,5-Difluorophenylacetic Acid

Handling this compound requires strict adherence to safety protocols to mitigate risks of irritation and exposure. This guide provides detailed procedures for the use of personal protective equipment (PPE), safe handling practices, and proper disposal methods to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard ClassificationGHS CodeSignal Word
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335Warning
Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation. The following equipment should be used whenever handling this compound.[1]

Protection TypeSpecific EquipmentStandard / Notes
Eye/Face Protection Chemical safety goggles or face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)Wear appropriate protective gloves to prevent skin exposure.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or higherRequired when ventilation is inadequate or when handling powder.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][3] Before starting, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Donning PPE : Put on all required PPE in the correct order: lab coat, respirator, safety goggles, and then gloves.

  • Weighing and Transfer : When weighing the solid material, do so in the fume hood to contain any dust. Use appropriate tools (spatula, etc.) to handle the chemical, avoiding direct contact. Keep the container tightly closed when not in use.[1]

  • Post-Handling Decontamination : After handling, wash hands and any exposed skin thoroughly.[4] Clean all equipment and the work surface.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, goggles, and finally the respirator.

  • Waste Segregation : All waste materials, including contaminated PPE and empty containers, must be segregated into a designated, clearly labeled hazardous waste container.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes.[1] Get medical aid.
Inhalation Move the person to fresh air.[1] If breathing is difficult, administer oxygen.[1] Call a poison center or doctor immediately.[4]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan

All chemical waste and contaminated materials must be disposed of as hazardous waste.[4]

  • Chemical Waste : Collect this compound waste in a designated, properly sealed, and labeled container.

  • Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials should be placed in the same hazardous waste container.

  • Final Disposal : Arrange for disposal through an approved waste disposal plant, ensuring compliance with all local, regional, and national regulations.[4]

G cluster_prep 1. Preparation cluster_handling 2. Handling & Operations cluster_disposal 3. Waste Management & Disposal A Verify Fume Hood Operation B Locate Safety Shower & Eyewash Station A->B C Don PPE: 1. Lab Coat 2. Respirator 3. Goggles 4. Gloves B->C D Handle Chemical Exclusively in Fume Hood C->D E Keep Container Tightly Closed D->E F Wash Hands After Use E->F G Segregate Contaminated Waste (PPE, etc.) F->G I Doff PPE Safely F->I H Place Chemical Waste in Labeled Hazardous Container G->H J Arrange for Professional Waste Disposal I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluorophenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.